molecular formula C9H7Br2NO B1357265 4-(Dibromomethyl)-3-methoxybenzonitrile CAS No. 914106-35-7

4-(Dibromomethyl)-3-methoxybenzonitrile

Cat. No.: B1357265
CAS No.: 914106-35-7
M. Wt: 304.97 g/mol
InChI Key: FBRXOMHTCUKJMI-UHFFFAOYSA-N
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Description

4-(Dibromomethyl)-3-methoxybenzonitrile is a useful research compound. Its molecular formula is C9H7Br2NO and its molecular weight is 304.97 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dibromomethyl)-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRXOMHTCUKJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586552
Record name 4-(Dibromomethyl)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914106-35-7
Record name 4-(Dibromomethyl)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dibromomethyl)-3-methoxybenzonitrile (CAS No. 914106-35-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dibromomethyl)-3-methoxybenzonitrile is a key organic intermediate characterized by a benzonitrile scaffold substituted with a dibromomethyl and a methoxy group.[1][2] Its Chemical Abstracts Service (CAS) number is 914106-35-7.[2][3][4] This compound has garnered significant attention in medicinal chemistry and pharmaceutical development due to its versatile reactivity, which makes it a valuable building block for the synthesis of complex, biologically active molecules.[1][5] The presence of the dibromomethyl group, in particular, offers a reactive handle for a variety of chemical transformations, while the nitrile and methoxy functionalities contribute to the overall electronic properties and binding interactions of the parent molecule and its derivatives.

This technical guide provides a comprehensive overview of this compound, including its synthesis, purification, chemical properties, and applications in drug discovery, with a focus on its role as a crucial intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, finerenone. Safety and handling protocols for this and similar brominated compounds are also discussed to ensure safe laboratory practices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 914106-35-7[2][3][4]
Molecular Formula C₉H₇Br₂NO[1][2]
Molecular Weight 304.97 g/mol [1][2]
Appearance White to off-white solid[4]
Storage Temperature 2-8°C, under inert atmosphere[4][6]
IUPAC Name This compound[2]

Synthesis and Purification

The primary synthetic route to this compound involves the free-radical bromination of 3-methoxy-4-methylbenzonitrile. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][7] The reaction proceeds via a free-radical chain mechanism at the benzylic position.[1]

Reaction Mechanism: Free-Radical Bromination

The synthesis of this compound from 3-methoxy-4-methylbenzonitrile is a classic example of a Wohl-Ziegler bromination. The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) to form radicals. These radicals then abstract a hydrogen atom from NBS to generate a bromine radical. The bromine radical, in turn, abstracts a benzylic hydrogen from 3-methoxy-4-methylbenzonitrile to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the monobrominated product and a succinimidyl radical, which continues the chain reaction. A second bromination occurs in a similar fashion to yield the desired dibrominated product. The use of approximately 2.5 equivalents of NBS is often cited in patent literature to achieve selective dibromination.[1]

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Two_R 2 R• AIBN->Two_R Heat Br_radical Br• Two_R->Br_radical + NBS NBS NBS Start 3-methoxy-4-methylbenzonitrile Benzylic_Radical Benzylic Radical Start->Benzylic_Radical + Br• - HBr Monobromo 4-(bromomethyl)-3-methoxybenzonitrile Benzylic_Radical->Monobromo + NBS - Succinimidyl• Dibromo_Radical Dibromomethyl Radical Monobromo->Dibromo_Radical + Br• - HBr Final_Product This compound Dibromo_Radical->Final_Product + NBS - Succinimidyl•

Caption: Free-radical bromination of 3-methoxy-4-methylbenzonitrile.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for benzylic bromination.[7][8][9]

Materials:

  • 3-methoxy-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS) (2.2 equivalents)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent (e.g., chlorobenzene)[1]

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 3-methoxy-4-methylbenzonitrile in anhydrous CCl₄.

  • Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) under a nitrogen atmosphere for 8-12 hours. The reaction can be initiated with a UV lamp.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

A common solvent system for the recrystallization of similar aromatic compounds is ethanol/water or toluene/heptane.[7][10] The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration.

Column Chromatography:

For higher purity, the crude product can be purified by flash column chromatography on silica gel.[1][11] A typical eluent system would be a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the desired product.[11]

Analytical Characterization

The structure and purity of this compound are typically confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons (a singlet around 3.9 ppm), and the dibromomethyl proton (a singlet).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, the methoxy carbon, and the dibromomethyl carbon.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound (304.97 g/mol ).[1][2] The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][5] Its primary application is in the synthesis of non-steroidal mineralocorticoid receptor (MR) antagonists.[12][13]

Key Intermediate in the Synthesis of Finerenone

Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist developed for the treatment of chronic kidney disease and heart failure.[12][14] this compound serves as a precursor to 4-formyl-3-methoxybenzonitrile, a key building block in the synthesis of finerenone.[12][15][16][17] The dibromomethyl group is hydrolyzed to an aldehyde to form 4-formyl-3-methoxybenzonitrile.[12]

G Start This compound Intermediate 4-Formyl-3-methoxybenzonitrile Start->Intermediate Hydrolysis Finerenone Finerenone Intermediate->Finerenone Multi-step Synthesis

Caption: Synthesis of Finerenone from this compound.

Other Potential Applications

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[1] The reactivity of the dibromomethyl group in this compound allows for the introduction of various functional groups, making it a versatile starting material for the synthesis of novel drug candidates.

Safety and Handling

Brominated organic compounds, including this compound, should be handled with care due to their potential toxicity and reactivity.[18]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[18][19][20][21]

  • All handling should be performed in a well-ventilated fume hood.[18][19]

Storage:

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[18]

  • Keep containers tightly closed.[18][19]

Spill and Waste Disposal:

  • In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[18]

  • All waste containing brominated compounds should be collected in designated, properly labeled containers for hazardous waste disposal.[18]

Conclusion

This compound is a synthetically important intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of finerenone. Its preparation via free-radical bromination is a well-established process, and the compound's reactivity provides a platform for the development of novel therapeutics. A thorough understanding of its synthesis, purification, and handling is crucial for researchers and scientists working in drug discovery and development.

References

4-(Dibromomethyl)-3-methoxybenzonitrile molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(Dibromomethyl)-3-methoxybenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry, agrochemical synthesis, and materials science. Its unique structure, featuring a benzonitrile core substituted with a reactive dibromomethyl group and an activating methoxy group, renders it a versatile synthetic intermediate.[1] This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, synthetic methodologies, key chemical reactions, and diverse applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced research and development endeavors.

Part 1: Physicochemical Properties and Characterization

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a white to off-white crystalline solid under standard conditions.[2] The confluence of its three distinct functional groups—cyano (-C≡N), methoxy (-OCH₃), and dibromomethyl (-CHBr₂)—dictates its reactivity and physical characteristics. The electron-withdrawing nitrile group and the electron-donating methoxy group create a specific electronic environment on the aromatic ring, influencing its reactivity in substitution reactions.[1] The dibromomethyl group is a key reactive site, primed for nucleophilic substitution.[1]

A summary of its core physicochemical properties is presented below.

PropertyValueSource
Molecular Weight 304.97 g/mol [1][3][4]
Molecular Formula C₉H₇Br₂NO[1][3][5]
CAS Number 914106-35-7[1][3][4]
IUPAC Name This compound[1][3]
Physical Form Solid[4]
Appearance White to off-white[5]
Storage Temperature 2-8°C, under inert atmosphere[4][5][6]

Below is the two-dimensional structure of the molecule.

Caption: 2D structure of this compound.

Part 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic route starts from a more readily available precursor, such as 3-methoxybenzonitrile, and introduces the dibromomethyl group.

The choice of this pathway is strategic; installing the dibromomethyl group via bromination of a methyl group is a standard transformation. The methoxy group directs ortho- and para- to itself, and the cyano group is a meta-director. Starting with 4-methyl-3-methoxybenzonitrile (not commercially common) or synthesizing it would be the most direct precursor for a radical bromination. An alternative involves the bromination of 3-methoxybenzyl cyanide.[1] The process generally involves introducing the bromine atoms in a controlled manner, followed by rigorous purification.[1]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction Steps cluster_purification Purification Cascade cluster_end Final Product Start 3-Methoxybenzonitrile Step1 Bromination/Functionalization (e.g., Introduction of -CHBr₂) Start->Step1 Reagents: Brominating agents Step2 Reaction Quenching & Work-up Step1->Step2 Purify1 Crude Product Isolation Step2->Purify1 Purify2 Chromatographic Separation (Removes mono-/over-brominated byproducts) Purify1->Purify2 Rationale: High selectivity needed Purify3 Recrystallization Purify2->Purify3 Optional: For high-purity applications End Pure 4-(Dibromomethyl)- 3-methoxybenzonitrile Purify2->End Purify3->End

Caption: Generalized workflow for the synthesis and purification.

Exemplary Synthetic Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge the starting material (e.g., 4-methyl-3-methoxybenzonitrile) and a suitable solvent (e.g., carbon tetrachloride).

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Bromination: Heat the mixture to reflux. Add N-Bromosuccinimide (NBS) portion-wise over several hours while irradiating with a UV lamp to facilitate the radical reaction. The use of NBS is crucial as it provides a low, constant concentration of bromine, minimizing side reactions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material and to track the formation of mono- and di-brominated products.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is often a mixture of starting material, mono-brominated, and di-brominated products.[1] This mixture necessitates purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This step is critical for isolating the desired product with high purity.[1]

Part 3: Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound stems from the reactivity of its functional groups.

  • Nucleophilic Substitution: The dibromomethyl group is an excellent electrophilic site. The two bromine atoms are good leaving groups, making the compound susceptible to Sₙ1 or Sₙ2 type reactions with a wide range of nucleophiles like amines, alcohols, and thiols. This reactivity is the cornerstone of its use as a building block to introduce more complex functionalities.[1]

  • Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and is ortho-, para-directing. This makes the aromatic ring susceptible to further functionalization via electrophilic substitution reactions, such as nitration or halogenation, at positions ortho to the methoxy group.[1]

Reactivity_Diagram cluster_nuc Nucleophilic Substitution at -CHBr₂ cluster_elec Electrophilic Aromatic Substitution Compound This compound Nuc_Sub Reaction with Nucleophiles (e.g., R-NH₂, R-OH) Compound->Nuc_Sub Site: Dibromomethyl Carbon Elec_Sub Reaction with Electrophiles (e.g., NO₂⁺) Compound->Elec_Sub Site: Aromatic Ring Nuc_Prod Formation of Aldehydes, Aminals, Acetals, etc. Nuc_Sub->Nuc_Prod Elec_Prod Further Ring Functionalization Elec_Sub->Elec_Prod

Caption: Key reaction pathways for the title compound.

Part 4: Applications in Research and Development

The versatile reactivity profile of this compound makes it a valuable intermediate in several high-value R&D sectors.

  • Pharmaceutical Synthesis: This is a primary application area. The compound serves as a scaffold or intermediate in the synthesis of complex biologically active molecules.[2] Research has specifically explored its utility in developing potential anticancer and antimicrobial agents, where the unique arrangement of functional groups can be elaborated into pharmacophores that interact with biological targets.[1]

  • Agrochemical Development: In a manner similar to pharmaceuticals, its derivatives are investigated for potential use as pesticides and herbicides.[2] The goal is to create novel molecules with high efficacy for crop protection and management.[2]

  • Materials Science: The compound's electronic properties have led to its exploration in materials science. Studies have suggested its potential use in the synthesis of components for Organic Light-Emitting Diodes (OLEDs) and as a comonomer in the creation of specialty functional polymers.[1]

Part 5: Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions. It is classified as hazardous, and all laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07 (Exclamation Mark)DangerH302: Harmful if swallowed
Skin Corrosion/IrritationGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage

Source: [4][5]

Storage and Handling:

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][6] This prevents degradation from moisture and atmospheric oxygen.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Transport: The product is typically shipped in cold packs to maintain its stability.[4][6]

Conclusion

This compound is a powerful and versatile chemical building block with significant potential across multiple scientific disciplines. Its value lies in the strategic combination of reactive functional groups that allow for diverse and complex molecular transformations. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers aiming to leverage its capabilities in the development of novel pharmaceuticals, advanced agrochemicals, and innovative materials. As synthetic methodologies continue to advance, the applications for this and similar highly functionalized intermediates are poised to expand further.

References

An In-depth Technical Guide to 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dibromomethyl)-3-methoxybenzonitrile is a key chemical intermediate with the IUPAC name this compound.[1] It is a crucial building block in the synthesis of various organic molecules, most notably in the pharmaceutical industry for the preparation of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data presentation for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 914106-35-7[1]
Molecular Formula C₉H₇Br₂NO[3][4]
Molecular Weight 304.97 g/mol [3]
Appearance White to off-white solid
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)
SMILES COC1=C(C=CC(=C1)C#N)C(Br)Br[1]
InChI InChI=1S/C9H7Br2NO/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9H,1H3[1]
InChIKey FBRXOMHTCUKJMI-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of 4-methyl-3-methoxybenzonitrile.

Experimental Protocol: Bromination of 4-methyl-3-methoxybenzonitrile

This protocol describes the conversion of 4-methyl-3-methoxybenzonitrile to this compound.

Materials:

  • 4-methyl-3-methoxybenzonitrile

  • Brominating agent (e.g., N-bromosuccinimide (NBS))

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

  • Solvent (e.g., chlorobenzene, carbon tetrachloride)

Procedure:

  • In a reaction vessel, dissolve 4-methyl-3-methoxybenzonitrile in a suitable solvent such as chlorobenzene.

  • Add the brominating agent, such as N-bromosuccinimide, to the mixture.

  • Introduce a radical initiator, for instance, AIBN, to start the reaction.

  • Heat the reaction mixture and maintain it at reflux for a specified duration to ensure the completion of the dibromination.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any solid by-products.

  • Wash the filtrate with water and then with a brine solution.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound using a suitable technique, such as recrystallization or column chromatography.

G cluster_0 Synthesis of this compound Start 4-methyl-3-methoxybenzonitrile Reagents Brominating Agent (e.g., NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., Chlorobenzene) Start->Reagents 1. Mix Process Radical Bromination Reagents->Process 2. Initiate Product This compound Process->Product 3. Form

Synthesis of this compound.

Role in the Synthesis of Finerenone

This compound is a critical intermediate in the manufacturing of Finerenone. It is converted to 4-formyl-3-methoxybenzonitrile through hydrolysis.[2]

Experimental Protocol: Hydrolysis to 4-formyl-3-methoxybenzonitrile

This protocol outlines the hydrolysis of this compound.

Materials:

  • This compound

  • Water

  • Solvent (e.g., dimethylformamide, dimethylacetamide, N-methylpyrrolidone)

Procedure:

  • Dissolve this compound in a suitable solvent like dimethylformamide.

  • Add water to the reaction mixture.

  • Heat the mixture to facilitate the hydrolysis reaction.

  • Monitor the reaction progress until completion.

  • Upon completion, cool the reaction mixture.

  • Extract the product, 4-formyl-3-methoxybenzonitrile, using a suitable organic solvent.

  • Wash and dry the organic extract.

  • Remove the solvent to obtain the crude product.

  • Purify the 4-formyl-3-methoxybenzonitrile, typically through crystallization, to achieve high purity (>99%).[5]

G cluster_1 Finerenone Synthesis Pathway Intermediate1 This compound Process1 Hydrolysis Intermediate1->Process1 Intermediate2 4-formyl-3-methoxybenzonitrile Process1->Intermediate2 Process2 Multi-step Synthesis Intermediate2->Process2 FinalProduct Finerenone Process2->FinalProduct

Role in Finerenone Synthesis.

Other Potential Applications

While the primary application of this compound is in pharmaceutical synthesis, preliminary research suggests its potential in other areas, although extensive quantitative data is not yet available.

  • Medicinal Chemistry : Derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents.[3]

  • Materials Science : There is interest in exploring its use in the development of organic light-emitting diodes (OLEDs) and as a comonomer in polymer synthesis.[3]

Further research is required to fully characterize the efficacy and establish detailed experimental protocols for these applications.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-established role in the synthesis of Finerenone underscores its importance in the pharmaceutical industry. The synthetic protocols provided in this guide offer a foundation for its preparation and utilization in a laboratory setting. While other applications in medicinal chemistry and materials science are emerging, they represent areas ripe for further investigation to uncover the full potential of this compound.

References

A Technical Guide to the Reactivity Profile of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical reactivity, synthetic utility, and key experimental protocols for 4-(dibromomethyl)-3-methoxybenzonitrile. This versatile organic compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique molecular architecture, featuring a dibromomethyl group, a methoxy substituent, and a nitrile function on a benzene ring, offers a rich landscape for chemical transformations.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] Its core physical and chemical identifiers are summarized below.

PropertyValueReference
Molecular Formula C₉H₇Br₂NO[1][3]
Molecular Weight 304.97 g/mol [1][3]
CAS Number 914106-35-7[1][4]
IUPAC Name This compound[3]
Synonyms 3-methoxy-4-(dibromomethyl)benzonitrile[3][5]

Core Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three primary functional groups: the highly reactive dibromomethyl group, the aromatic ring, and the nitrile group.

The geminal dibromide at the benzylic position is the most reactive site on the molecule. This group is an excellent precursor to an aldehyde functional group and is susceptible to nucleophilic attack.

  • Hydrolysis to Aldehyde : The most significant reaction of this compound is its conversion to 4-formyl-3-methoxybenzonitrile.[5][6] This transformation is typically achieved through hydrolysis, often facilitated by a silver salt like silver nitrate, which acts as a halogen scavenger.[1][6][7] This aldehyde is a central building block for various complex molecules, including the drug Finerenone.[5][8][9]

  • Nucleophilic Substitution : The bromine atoms can be displaced by a variety of nucleophiles, such as amines or alcohols, in nucleophilic substitution reactions.[1] This allows for the introduction of diverse functionalities at the benzylic position.

The benzene ring can undergo electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.

  • Directing Effects :

    • Methoxy Group (-OCH₃) : As a strong electron-donating group, the methoxy substituent is a powerful activating group and directs incoming electrophiles to the ortho and para positions.[1][10]

    • Nitrile (-CN) and Dibromomethyl (-CHBr₂) Groups : Both the nitrile and dibromomethyl groups are electron-withdrawing and act as deactivating groups, directing incoming electrophiles to the meta position relative to themselves.[1][10]

The overall outcome of an EAS reaction is governed by the dominant activating effect of the methoxy group, making positions 2 and 6 (ortho to methoxy) the most likely sites for substitution.

G cluster_molecule Reactivity Profile of this compound cluster_reactions Key Transformations Molecule This compound Dibromomethyl Group (-CHBr₂) Aromatic Ring Nitrile Group (-CN) Hydrolysis Hydrolysis / Oxidation (e.g., AgNO₃, H₂O/EtOH) Molecule:f1->Hydrolysis Key Pathway NucSub Nucleophilic Substitution (e.g., R-NH₂, R-OH) Molecule:f1->NucSub EAS Electrophilic Aromatic Substitution (ortho to -OCH₃) Molecule:f2->EAS NitrileChem Nitrile Chemistry (e.g., Hydrolysis, Reduction) Molecule:f3->NitrileChem

Core reactivity sites of the title compound.

Key Synthetic Transformations & Protocols

This compound is primarily used as an intermediate. The following sections detail its synthesis and its most common subsequent transformation.

The title compound is prepared via the radical bromination of 4-methyl-3-methoxybenzonitrile. To favor the formation of the dibrominated product, an excess of the brominating agent is used.[7]

  • Reaction : 4-methyl-3-methoxybenzonitrile → this compound

  • Reagents : N-Bromosuccinimide (NBS, ~2.5 equivalents), radical initiator (e.g., benzoyl peroxide).[1][7]

  • Solvent : A non-polar solvent such as chlorobenzene or carbon tetrachloride is typically used.[1][9]

  • Conditions : The reaction is carried out at elevated temperatures (e.g., 85-95°C) to facilitate radical initiation.[9]

The conversion of the dibromomethyl group to an aldehyde is a high-yield and critical reaction. The protocol below is based on established literature procedures.[6][7]

  • Setup : A solution of this compound (e.g., 18.22 g, 59.74 mmol) is prepared in ethanol (e.g., 300 mL) in a round-bottom flask equipped with a reflux condenser.[6][7]

  • Heating : The solution is heated to reflux.[6][7]

  • Reagent Addition : A solution of silver nitrate (AgNO₃) (e.g., 25.0 g, 147 mmol) in water (e.g., 75 mL) is added dropwise to the refluxing ethanol solution.[6][7]

  • Reaction : The mixture is maintained at reflux for approximately 30 minutes. The formation of a precipitate (silver bromide) is observed.[6][7]

  • Workup :

    • The reaction mixture is cooled and filtered to remove the solid precipitate.[7]

    • The filtrate is evaporated to dryness under reduced pressure.[7]

    • The resulting residue is diluted with water and extracted with an organic solvent such as ethyl acetate to isolate the crude product.[7]

  • Purification : The crude 4-formyl-3-methoxybenzonitrile can be purified by recrystallization or chromatography to yield a white solid with high purity (>99%).[7][9]

G cluster_step1 Step 1: Radical Bromination cluster_step2 Step 2: Hydrolysis cluster_step3 Further Synthesis Start 4-Methyl-3- methoxybenzonitrile Reagent1 NBS (2.5 eq.) Benzoyl Peroxide Chlorobenzene, 90°C Intermediate 4-(Dibromomethyl)-3- methoxybenzonitrile Reagent2 AgNO₃ H₂O / Ethanol Reflux, 30 min Product 4-Formyl-3- methoxybenzonitrile Reagent3 Multi-step Synthesis Drug Finerenone (Pharmaceutical) Reagent1->Intermediate Reagent2->Product Yield ~99% Reagent3->Drug

Synthetic pathway from precursor to drug intermediate.

Applications in Development

The unique reactivity of this compound makes it a valuable precursor in several high-value chemical sectors.

  • Pharmaceutical Synthesis : It is a documented key intermediate for Finerenone, a treatment for chronic kidney disease associated with type 2 diabetes.[8][9] Its derivatives have also been explored for their potential as anticancer and antimicrobial agents.[1]

  • Agrochemical Development : The compound serves as a building block for novel pesticides and herbicides.[1][2]

  • Materials Science : Research has indicated potential applications in the synthesis of functional polymers and as a component to enhance the stability and performance of Organic Light-Emitting Diodes (OLEDs).[1]

References

In-Depth Technical Safety Guide: 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-(Dibromomethyl)-3-methoxybenzonitrile (CAS No: 914106-35-7). The information is compiled and presented to meet the needs of laboratory and drug development professionals, emphasizing safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound is a white to off-white solid primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its key identifiers and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₇Br₂NO[1][3]
Molecular Weight 304.97 g/mol [3]
CAS Number 914106-35-7[3]
Appearance White to off-white solid[1][4]
Melting Point Not available[1][5]
Boiling Point Not available[1][5]
Solubility No data available[1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive nature and acute toxicity upon ingestion.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H314: Causes severe skin burns and eye damage

GHS Pictograms:

  • alt text
    (GHS05: Corrosion)

  • alt text
    (GHS07: Exclamation Mark)

Signal Word: Danger

The following diagram illustrates the GHS hazard classification pathway for this chemical.

GHS_Classification cluster_hazards Hazard Identification cluster_classification GHS Classification substance 4-(Dibromomethyl)-3- methoxybenzonitrile acute_oral Acute Toxicity (Oral) substance->acute_oral is classified as skin_corr Skin Corrosion substance->skin_corr is classified as eye_dam Serious Eye Damage substance->eye_dam is classified as cat4 Category 4 (H302) acute_oral->cat4 cat1c Category 1C (H314) skin_corr->cat1c cat1 Category 1 (H314) eye_dam->cat1

Caption: GHS Hazard Classification Pathway.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all personnel handling this substance.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dusts may be generated.
Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Eyewash stations and safety showers must be readily accessible.[6]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Recommended storage is under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][4]

The logical workflow for safe handling and storage is depicted below.

Safe_Handling_Workflow start Start Handling ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Handle the Chemical fume_hood->handling storage Store in a Cool, Dry, Ventilated Area (2-8°C, Inert Atmosphere) handling->storage end End of Process storage->end

Caption: Safe Handling and Storage Workflow.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

The following diagram outlines the decision-making process for first aid response.

First_Aid_Response exposure Exposure Occurs inhalation Inhalation? exposure->inhalation skin Skin Contact? exposure->skin eye Eye Contact? exposure->eye ingestion Ingestion? exposure->ingestion move_fresh_air Move to Fresh Air Administer Oxygen if Needed inhalation->move_fresh_air Yes flush_skin Flush Skin with Water (15 min) Remove Contaminated Clothing skin->flush_skin Yes flush_eyes Flush Eyes with Water (15 min) eye->flush_eyes Yes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth Yes seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical flush_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: First Aid Emergency Response Flowchart.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

For spills, wear appropriate PPE and ensure adequate ventilation.[6] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8] Avoid generating dust.

Toxicological and Ecological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

This guide is intended to provide essential safety information. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

An In-Depth Technical Guide to the Synthesis and Precursors of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(Dibromomethyl)-3-methoxybenzonitrile, a key intermediate in the development of advanced pharmaceutical agents. The document details the selection of primary precursors, the rationale behind reaction choices, and step-by-step protocols for its synthesis. Emphasis is placed on the core chemical transformations, including the strategic methylation of a phenolic precursor and the subsequent regioselective benzylic dibromination. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering field-proven insights into the practical execution of these critical reactions.

Introduction and Strategic Overview

This compound (Molecular Formula: C₉H₇Br₂NO) is a highly functionalized aromatic compound of significant interest in medicinal chemistry.[1][2] Its utility is most notably demonstrated as a crucial building block in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[3] The strategic importance of this intermediate necessitates robust and scalable synthetic routes, which hinge on the efficient preparation of its direct precursors.

The core synthetic strategy involves a two-step sequence starting from a readily accessible substituted benzonitrile:

  • Precursor Synthesis: The preparation of the key intermediate, 4-methyl-3-methoxybenzonitrile .

  • Benzylic Dibromination: The selective radical-mediated bromination of the methyl group to yield the final product.

This guide will dissect each stage, focusing on the causality behind experimental design and providing validated protocols.

Primary Precursor: Synthesis of 4-Methyl-3-methoxybenzonitrile

The immediate precursor to the target molecule is 4-methyl-3-methoxybenzonitrile.[3][4] A logical and efficient synthetic route to this compound begins with the commercially available 3-hydroxy-4-methylbenzonitrile .[5][6][7] This approach leverages a straightforward methylation reaction.

Step 1: Methylation of 3-Hydroxy-4-methylbenzonitrile

The conversion of the phenolic hydroxyl group to a methoxy ether is a classic and high-yielding transformation. The selection of a suitable methylating agent and base is critical for ensuring complete conversion while avoiding side reactions.

Causality of Experimental Choice:

  • Methylating Agent: Dimethyl sulfate (DMS) is a powerful and cost-effective methylating agent for phenols.[8] It reacts readily with the phenoxide ion formed in situ.

  • Base: An alkali metal carbonate, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is an ideal base.[8] It is strong enough to deprotonate the phenol, forming the nucleophilic phenoxide, but mild enough to prevent undesired side reactions.

  • Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is chosen to facilitate the dissolution of the reagents and promote the Sₙ2 reaction mechanism.

The overall transformation is depicted below:

Figure 1: Synthesis of 4-methyl-3-methoxybenzonitrile.
Deeper Precursor Synthesis: The Sandmeyer Reaction

For enhanced vertical integration of the synthesis, 3-hydroxy-4-methylbenzonitrile itself can be prepared from a corresponding aniline derivative via the Sandmeyer reaction.[9] This classic transformation allows for the introduction of a nitrile group onto an aromatic ring. The process involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt to replace the diazonium group.[10]

Core Transformation: Benzylic Dibromination

The pivotal step in the synthesis is the conversion of the methyl group of 4-methyl-3-methoxybenzonitrile into a dibromomethyl group. This is achieved through a free-radical substitution reaction.[11][12]

Causality of Experimental Choice:

  • Reaction Type: A benzylic C-H bond is significantly weaker than an aromatic C-H bond due to the resonance stabilization of the resulting benzylic radical.[11] This energetic favorability makes the benzylic position highly susceptible to hydrogen abstraction by a radical species, initiating a chain reaction.

  • Reagent Selection: While molecular bromine (Br₂) under UV light can effect benzylic bromination, it can also lead to undesired electrophilic aromatic substitution (ring bromination).[13][14] To ensure high regioselectivity, N-Bromosuccinimide (NBS) is the reagent of choice.[13][15][16] NBS serves as a source for a low, constant concentration of Br₂, which favors the radical pathway over competitive ionic pathways.[13][15] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used effectively.[3]

  • Initiator: The reaction requires a radical initiator to start the chain reaction. Common initiators include 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decompose upon heating to generate radicals.[17]

  • Solvent: An inert solvent that is stable under radical conditions, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, is typically used.[17][18]

Mechanism of Benzylic Bromination with NBS

The reaction proceeds via a well-established free-radical chain mechanism:

  • Initiation: Thermal decomposition of the initiator (e.g., AIBN) generates initial radicals. These radicals react with trace HBr to produce a bromine radical (Br•), or light can cleave the low concentration of Br₂ into two Br• radicals.

  • Propagation:

    • Step 1: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and HBr.

    • Step 2: The benzylic radical reacts with a molecule of Br₂ (generated from the reaction of NBS and HBr) to form the monobrominated product and a new bromine radical, which continues the chain.

  • Repetition for Dibromination: The propagation cycle repeats on the now-activated bromomethyl group to install the second bromine atom.

  • Termination: The chain reaction ceases when two radical species combine.

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration Br₂ Regeneration Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat (Δ) R• + HBr R• + HBr RH + Br• RH + Br• R• + HBr->RH + Br• Ar-CH3 4-Methyl-3-methoxybenzonitrile Ar-CH2• Ar-CH2• Ar-CH3->Ar-CH2• + Br• - HBr Ar-CH2Br Ar-CH2Br Ar-CH2•->Ar-CH2Br + Br2 - Br• Ar-CHBr• Ar-CHBr• Ar-CH2Br->Ar-CHBr• + Br• - HBr Ar-CHBr2 Final Product Ar-CHBr•->Ar-CHBr2 + Br2 - Br• NBS + HBr NBS + HBr Succinimide + Br2 Succinimide + Br2 NBS + HBr->Succinimide + Br2 Initiation Initiation

Figure 2: Mechanism of NBS-mediated benzylic dibromination.

Experimental Protocols and Data

The following protocols are representative procedures for the synthesis of this compound.

Protocol 1: Synthesis of 4-Methyl-3-methoxybenzonitrile
  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-4-methylbenzonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (10 mL per gram of starting material).

  • Reaction Initiation: Stir the suspension vigorously and add dimethyl sulfate (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Synthesis of this compound
  • Reagent Charging: In a reaction vessel fitted with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve 4-methyl-3-methoxybenzonitrile (1.0 eq.) in a suitable solvent such as 1,2-dichlorobenzene.[3]

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (2.0-2.5 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.).[3]

  • Reaction: Heat the mixture to approximately 80-90°C. The reaction is often exothermic and should be carefully controlled. Maintain heating for 8-12 hours or until TLC analysis indicates full consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with the solvent.

  • Purification: Concentrate the filtrate under vacuum. The resulting crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to afford pure this compound.[1]

Data Summary

The following table summarizes the key components and conditions for the synthesis.

Step Starting Material Key Reagents Solvent Typical Yield Ref.
1. Methylation 3-Hydroxy-4-methylbenzonitrileDimethyl Sulfate, K₂CO₃Acetone>90%[8]
2. Dibromination 4-Methyl-3-methoxybenzonitrileN-Bromosuccinimide, AIBN1,2-Dichlorobenzene70-85%[3]

Conclusion

The synthesis of this compound is reliably achieved through a two-step process starting from 3-hydroxy-4-methylbenzonitrile. The key transformations—phenolic methylation and free-radical benzylic dibromination—are robust and well-understood reactions. The critical factor for success in the final step is the use of a regioselective brominating agent like N-Bromosuccinimide to prevent unwanted aromatic substitution and maximize the yield of the desired benzylically substituted product. The protocols and mechanistic insights provided in this guide offer a solid foundation for the laboratory-scale synthesis and process development of this vital pharmaceutical intermediate.

References

Spectroscopic Characterization of 4-(Dibromomethyl)-3-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Molecular Analysis Core, NovaSpectra Technologies

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Dibromomethyl)-3-methoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed, field-proven protocols for acquiring such data. The guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for analysis and a deeper understanding of the underlying spectroscopic principles.

Introduction: The Significance of this compound

This compound (C₉H₇Br₂NO, Molar Mass: 304.97 g/mol ) is a substituted benzonitrile that serves as a versatile building block in organic synthesis.[1] Its utility stems from the presence of multiple reactive functional groups: a nitrile, a methoxy group, and a dibromomethyl group. These moieties allow for a wide range of chemical transformations, making it a valuable precursor for the development of novel bioactive molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the dibromomethyl group is a precursor to an aldehyde or can participate in various coupling reactions. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring.[1]

Given its role in the synthesis of potentially therapeutic agents, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular structure. This guide will detail the expected spectroscopic signature of this compound using predictive models and established principles of chemical analysis.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data has been generated using established prediction algorithms and expert analysis based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.9m3HAromatic Protons
~6.8s1H-CHBr₂
~3.9s3H-OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160C-OCH₃
~135Aromatic C-H
~133Aromatic C-H
~118Aromatic C-CN
~115-CN
~112Aromatic C-H
~56-OCH₃
~35-CHBr₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted solid-state (KBr pellet) IR spectrum of this compound will exhibit several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃, -CHBr₂)
~2230-2210Strong, SharpC≡N stretch (nitrile)[3]
~1600-1450Medium-StrongAromatic C=C skeletal vibrations
~1250-1000StrongC-O stretch (aryl ether)[4]
~700-550StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.[5][6][7][8][9] The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with M, M+2, and M+4 peaks in an approximate 1:2:1 ratio.[10][11]

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zAssignmentNotes
303/305/307[M+H]⁺Molecular ion peak with characteristic 1:2:1 isotopic pattern for two bromine atoms.
224/226[M - Br]⁺Loss of a bromine radical.
144[M - 2Br - H]⁺Loss of both bromine atoms and a proton.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for this compound.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.[12]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger sample quantity or longer acquisition time may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay).

    • Perform phase and baseline corrections to the resulting spectra.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • Identify the chemical shift of each peak.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Caption: Workflow for IR data acquisition using the KBr pellet method.

Protocol:

  • Sample Preparation:

    • In a clean agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.[13][14][15]

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[14][15]

    • Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.[13][14]

    • Transfer a portion of the mixture to a pellet die.

    • Press the mixture under a hydraulic press at approximately 8-10 tons of pressure for several minutes to form a thin, transparent pellet.[14][16]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum to account for atmospheric and instrumental contributions.

    • Acquire the spectrum of the sample.

    • Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

    • Further dilute this solution to a final concentration of 1-10 µg/mL for infusion.

  • Data Acquisition:

    • Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Optimize the source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal of the ion of interest.

    • Acquire the mass spectrum in the positive ion mode over an appropriate mass-to-charge (m/z) range.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the characterization of this compound. While the NMR, IR, and MS data are based on predictive models, they offer a reliable reference for researchers working with this compound. The detailed experimental workflows are designed to ensure the acquisition of high-quality, reproducible data, which is essential for the unambiguous structural elucidation and purity assessment of this important synthetic intermediate.

References

An In-depth Technical Guide on the Solubility of 4-(Dibromomethyl)-3-methoxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Dibromomethyl)-3-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the expected solubility trends based on its chemical structure and provides detailed experimental protocols for researchers to determine its solubility in various organic solvents.

Introduction

This compound is an organic compound with the molecular formula C₉H₇Br₂NO.[1] Its structure, featuring a benzonitrile core with a dibromomethyl and a methoxy group, renders it a versatile building block in organic synthesis.[1] The solubility of this intermediate is a critical parameter that influences reaction kinetics, purification methods such as recrystallization, and the overall efficiency of synthetic processes.[1] Understanding its solubility profile is therefore essential for process optimization and scale-up in drug development and chemical manufacturing.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the polarity of this compound suggests its solubility in a range of organic solvents. The presence of the polar cyano (-CN) and methoxy (-OCH₃) groups, combined with the less polar dibromomethyl (-CHBr₂) group and the aromatic ring, indicates that it will likely exhibit good solubility in polar aprotic and moderately polar solvents. Solvents such as acetonitrile and dimethyl sulfoxide (DMSO) are noted to be effective in synthetic transformations involving this compound due to their ability to stabilize charged intermediates.[1]

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic AcetonitrileHighThe polar nature of acetonitrile can effectively solvate the polar functional groups of the molecule. It is also used as a solvent in HPLC for the purification of related brominated compounds.[1]
Dimethyl Sulfoxide (DMSO)HighDMSO is a strong polar aprotic solvent known for its excellent solvating ability for a wide range of organic compounds.[1]
Tetrahydrofuran (THF)Moderate to HighTHF has a moderate polarity and is a good solvent for many organic compounds. It is mentioned as a solvent for organometallic reactions which may involve similar intermediates.[1]
Halogenated Dichloromethane (DCM)Moderate to HighDCM is a versatile solvent that can dissolve a wide range of organic compounds. Halogenated solvents like carbon tetrachloride and chlorobenzene have been used in the synthesis of this compound.[1]
ChloroformModerate to HighSimilar to DCM, chloroform is a common solvent for organic compounds with mixed polarity.
Ester Ethyl AcetateModerateEthyl acetate is a moderately polar solvent and is often used for extraction and chromatography of organic compounds. It has been used in the workup of reactions involving precursors to this compound.
Aromatic TolueneLow to ModerateThe aromatic nature of toluene may provide some solubility through π-π stacking interactions with the benzene ring of the solute.
Polar Protic EthanolLow to ModerateThe ability of ethanol to hydrogen bond might limit its effectiveness in solvating the non-protic solute. However, it has been used as a solvent in reactions involving precursors of the target molecule.[1]
MethanolLow to ModerateSimilar to ethanol, methanol's protic nature may not be ideal for achieving high solubility.
Nonpolar HexaneLowAs a nonpolar solvent, hexane is unlikely to effectively solvate the polar functional groups of this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocols describe the equilibrium solubility shake-flask method, a widely accepted technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_end Conclusion start Start weigh Weigh excess solute start->weigh add_solvent Add known volume of solvent weigh->add_solvent shake Shake at constant temperature add_solvent->shake equilibrate Allow to equilibrate (e.g., 24-48h) shake->equilibrate centrifuge Centrifuge to separate solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute aliquot filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining the solubility of a solid organic compound.

Detailed Experimental Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.

    • Add a precise volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vials at a moderate speed for a set duration.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of the compound.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula:

      S (mg/mL) = (Concentration from analysis) × (Dilution factor)

Signaling Pathway for Solubility Determination Logic

The decision-making process for characterizing the solubility of a pharmaceutical intermediate can be visualized as a logical pathway.

G compound 4-(Dibromomethyl)-3- methoxybenzonitrile solubility_screen Initial Solubility Screen (Qualitative) compound->solubility_screen quantitative_analysis Quantitative Solubility (Shake-Flask Method) solubility_screen->quantitative_analysis Select relevant solvents data_analysis Data Analysis & Reporting quantitative_analysis->data_analysis process_dev Inform Process Development (e.g., Crystallization) data_analysis->process_dev formulation_dev Inform Formulation Studies data_analysis->formulation_dev

Caption: Logical pathway for solubility characterization in drug development.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its chemical structure provides valuable insights into its likely behavior in various organic solvents. For researchers and drug development professionals, the ability to experimentally determine the solubility of such intermediates is paramount. The protocols and workflows detailed in this guide offer a robust framework for generating reliable and accurate solubility profiles, thereby facilitating informed decisions in process chemistry and formulation development.

References

An In-Depth Technical Guide to the Electron-Donating and Withdrawing Effects in 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular electronic effects within 4-(dibromomethyl)-3-methoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the interplay of electron-donating and withdrawing groups on the benzonitrile scaffold is crucial for predicting reactivity, designing novel synthetic pathways, and elucidating structure-activity relationships.

Core Concepts: Inductive and Resonance Effects

The electronic properties of substituents on an aromatic ring are primarily governed by two fundamental phenomena: the inductive effect (I) and the resonance effect (R) (also known as the mesomeric effect).

  • Inductive Effect: This is a through-bond polarization of sigma (σ) bonds caused by the electronegativity difference between atoms. Electron-withdrawing groups (-I) pull electron density towards themselves, while electron-donating groups (+I) push electron density away.[1]

  • Resonance Effect: This is a through-space delocalization of pi (π) electrons across a conjugated system. Electron-donating groups (+R) delocalize lone pairs into the π-system, increasing electron density on the ring. Electron-withdrawing groups (-R) pull π-electron density from the ring into the substituent.

Analysis of Substituent Effects in this compound

The subject molecule, this compound, possesses three key substituents on the benzene ring, each contributing to the overall electronic landscape of the molecule.

The Methoxy Group (-OCH₃) at Position 3

The methoxy group is a classic example of a substituent with opposing electronic effects.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density from the aromatic ring through the sigma bond.

  • Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect is electron-donating and increases the electron density at the ortho and para positions relative to the methoxy group.

In the case of 3-methoxybenzonitrile, the methoxy group is meta to the nitrile group and ortho to the dibromomethyl group. Its electron-donating resonance effect will primarily influence the electron density at positions 2, 4, and 6.

The Nitrile Group (-CN) at Position 1

The nitrile (or cyano) group is a potent electron-withdrawing group.

  • Inductive Effect (-I): The nitrogen atom is more electronegative than the carbon atom, and the sp-hybridized carbon of the nitrile is more electronegative than an sp²-hybridized aromatic carbon. This results in a strong electron-withdrawing inductive effect.

  • Resonance Effect (-R): The π-system of the nitrile group can accept electron density from the aromatic ring through resonance, further decreasing the electron density on the ring.[2]

The Dibromomethyl Group (-CHBr₂) at Position 4

The dibromomethyl group's electronic effect is primarily inductive.

  • Inductive Effect (-I): Bromine is a highly electronegative halogen. The presence of two bromine atoms on the methyl group results in a strong electron-withdrawing inductive effect, pulling electron density from the benzene ring. Halogens, while having lone pairs, are generally considered to have a dominant inductive effect over their weaker resonance donation.[3]

  • Resonance Effect: The dibromomethyl group does not have a significant resonance effect with the aromatic ring.

Quantitative Analysis: Hammett and Taft Constants

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[4] The substituent's electronic influence is captured by the Hammett constant (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5]

The Taft equation is an extension of the Hammett equation used to separate polar (inductive), steric, and resonance effects, particularly in aliphatic and ortho-substituted systems.[6] The polar substituent constant is denoted as σ*.

SubstituentPositionHammett Constant (σ)Electronic Effect
Methoxy (-OCH₃)metaσ_m = +0.12Weakly Electron-Withdrawing (dominant -I)
paraσ_p = -0.27Electron-Donating (dominant +R)
Nitrile (-CN)metaσ_m = +0.56Strongly Electron-Withdrawing
paraσ_p = +0.66Strongly Electron-Withdrawing
Dibromomethyl (-CHBr₂) *para Estimated > +0.4 Strongly Electron-Withdrawing (-I)

Interplay of Electronic Effects and Predicted Reactivity

The overall electronic character of the aromatic ring in this compound is a summation of the individual substituent effects.

G cluster_0 Substituent Effects on the Aromatic Ring Methoxy Methoxy (-OCH₃) at C3 Ring Benzonitrile Ring Methoxy->Ring +R (Donating) Nitrile Nitrile (-CN) at C1 Dibromomethyl Dibromomethyl (-CHBr₂) at C4 Ring->Methoxy -I (Withdrawing) Ring->Nitrile -I, -R (Withdrawing) Ring->Dibromomethyl -I (Withdrawing)

Caption: Interplay of electron-donating and withdrawing effects.

The strong electron-withdrawing nature of the nitrile and dibromomethyl groups will significantly deactivate the aromatic ring towards electrophilic aromatic substitution. The methoxy group, while having a donating resonance effect, is meta to the primary deactivating group (nitrile) and its activating effect is likely overcome by the combined deactivation of the other two substituents. Any electrophilic attack would be directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6), but the overall reactivity will be low.

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, although the reaction conditions would need to be harsh.

Experimental Protocols for Determining Electronic Effects

The following are detailed methodologies for the experimental and computational determination of the electronic effects in this compound.

Spectroscopic Analysis

Objective: To observe shifts in the λ_max of π → π* transitions, which correlate with the electronic effects of the substituents.

Protocol:

  • Sample Preparation: Prepare a series of solutions of this compound in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol) at a concentration of approximately 10⁻⁴ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent.

    • Record the absorption spectrum of the sample solution from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λ_max) for the primary and secondary absorption bands.

  • Analysis: Compare the λ_max values with that of unsubstituted benzonitrile. A bathochromic shift (to longer wavelengths) indicates a net electron-donating effect, while a hypsochromic shift (to shorter wavelengths) suggests a net electron-withdrawing effect.

G cluster_workflow UV-Vis Spectroscopy Workflow A Prepare Sample Solution (10⁻⁴ M in UV-transparent solvent) C Record Sample Spectrum (200-400 nm) A->C B Record Baseline Spectrum (Solvent only) B->C D Identify λ_max C->D E Compare with Benzonitrile λ_max D->E F Determine Bathochromic/ Hypsochromic Shift E->F

Caption: Workflow for UV-Vis spectroscopic analysis.

Objective: To measure the stretching frequency of the nitrile group (ν_C≡N), which is sensitive to the electronic environment of the aromatic ring.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) or prepare a KBr pellet containing a small amount of the solid sample.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the solvent or an empty KBr pellet press.

    • Record the IR spectrum of the sample from 4000 to 400 cm⁻¹.

    • Identify the precise wavenumber of the nitrile stretching vibration (typically around 2220-2240 cm⁻¹).

  • Analysis: An increase in the nitrile stretching frequency compared to unsubstituted benzonitrile indicates an increase in the C≡N bond strength, which is associated with electron-withdrawing substituents that reduce the electron density in the antibonding orbitals of the nitrile group.

Objective: To measure the chemical shifts of the aromatic protons and carbons, which are sensitive to the electron density at each position.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Analysis: Compare the chemical shifts of the aromatic protons and carbons to those of unsubstituted benzonitrile. Downfield shifts (higher ppm) indicate deshielding due to reduced electron density (electron-withdrawing effect), while upfield shifts (lower ppm) indicate shielding due to increased electron density (electron-donating effect).

Determination of the Hammett Constant for the Dibromomethyl Group

Objective: To experimentally determine the Hammett constant (σ_p) for the -CHBr₂ group.

Protocol:

  • Synthesis: Synthesize a series of para-substituted benzoic acids, including para-(dibromomethyl)benzoic acid.

  • pKa Measurement:

    • Accurately prepare equimolar solutions of each benzoic acid derivative in a suitable solvent system (e.g., water or a water/ethanol mixture).

    • Titrate each solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH with a calibrated pH meter.

    • Determine the pKa for each compound from the titration curve (the pH at half-equivalence).

  • Calculation:

    • Calculate the Hammett constant (σ) for each substituent using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

G cluster_hammett Hammett Constant Determination Workflow A Synthesize p-Substituted Benzoic Acids B Prepare Equimolar Solutions A->B C Titrate with Standardized Base B->C D Determine pKa from Titration Curve C->D E Calculate σ using the Hammett Equation D->E

Caption: Workflow for Hammett constant determination.

Computational Chemistry Protocol for Hammett Constant Determination

Objective: To computationally estimate the Hammett constant of the dibromomethyl group.

Protocol:

  • Software: Utilize a quantum chemistry software package such as Gaussian.

  • Methodology:

    • Perform geometry optimizations and frequency calculations for para-(dibromomethyl)benzoic acid and its corresponding carboxylate anion, as well as for unsubstituted benzoic acid and its anion, using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the gas-phase acidities (ΔG_acid) for both compounds.

  • Analysis: The difference in the calculated acidities can be correlated with the Hammett constant. More advanced computational models can directly predict Hammett constants with high accuracy.[7][8]

Conclusion

The electronic landscape of this compound is dominated by the strong electron-withdrawing effects of the nitrile and dibromomethyl groups, which are only partially counteracted by the electron-donating resonance effect of the methoxy group. This net electron-withdrawing character significantly influences the molecule's reactivity, making the aromatic ring deactivated towards electrophilic attack and potentially more susceptible to nucleophilic attack. A precise understanding of these effects, quantified by Hammett constants and characterized by spectroscopic methods, is essential for the effective utilization of this versatile chemical intermediate in drug discovery and development.

References

An In-Depth Technical Guide to the Core Functional Groups of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key functional groups present in 4-(dibromomethyl)-3-methoxybenzonitrile, a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] The molecule's reactivity and chemical properties are dictated by the interplay of its three core functional moieties: a benzonitrile group, a dibromomethyl group, and a methoxy group. This document will delve into the individual characteristics of each functional group, their influence on the molecule's overall reactivity, and present available physicochemical data. A detailed experimental protocol for its synthesis is also provided, along with visualizations of its structure and synthetic pathway.

Molecular Structure and Physicochemical Properties

This compound is an aromatic organic compound with the molecular formula C₉H₇Br₂NO and a molecular weight of 304.97 g/mol .[1][3] The core structure consists of a benzene ring substituted with a cyano group, a dibromomethyl group, and a methoxy group.

PropertyValueReference
Molecular Formula C₉H₇Br₂NO[1][3]
Molecular Weight 304.97 g/mol [1][3]
Appearance White to off-white crystalline solid[2]
Storage Temperature 2-8°C under an inert atmosphere[4][5]

Analysis of Key Functional Groups

The unique chemical behavior of this compound arises from the combined electronic and steric effects of its constituent functional groups.

The Benzonitrile Group

The benzonitrile moiety consists of a benzene ring bonded to a cyano (-C≡N) group. This group significantly influences the reactivity of the aromatic ring.

  • Electronic Effects : The nitrile group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. It deactivates the benzene ring towards electrophilic aromatic substitution.

  • Reactivity : The cyano group itself can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid or reduction to an amine, making it a valuable synthetic handle.

The Dibromomethyl Group

The dibromomethyl group (-CHBr₂) is a geminal dihalide attached to the aromatic ring.

  • Reactivity : This group is highly susceptible to nucleophilic substitution reactions, where the two bromine atoms can be displaced by a variety of nucleophiles. This reactivity makes it a key site for molecular elaboration. It can also be a precursor for the formation of an aldehyde group through hydrolysis.

  • Synthetic Utility : The dibromomethyl group is a versatile functional group for introducing a one-carbon unit into a molecule and for the formation of various heterocyclic structures.

The Methoxy Group

The methoxy group (-OCH₃) is an ether functional group attached to the benzene ring.

  • Electronic Effects : The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This makes the methoxy group an electron-donating group, activating the ring towards electrophilic aromatic substitution. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the benzene ring.

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the radical bromination of a methylated precursor. A common method involves the bromination of 3-methoxy-4-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

General Synthetic Pathway

Synthesis of this compound reactant 3-Methoxy-4-methylbenzonitrile product This compound reactant->product Benzylic Bromination reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) CCl4, Reflux

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Benzylic Bromination

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 3-Methoxy-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 3-methoxy-4-methylbenzonitrile in anhydrous carbon tetrachloride, add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN.

  • Reflux the reaction mixture under an inert atmosphere. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a white to off-white solid.[2]

Reactivity and Signaling Pathways

The interplay of the functional groups in this compound dictates its reactivity in subsequent chemical transformations. The electron-donating methoxy group and the electron-withdrawing nitrile group influence the electron density of the aromatic ring, while the dibromomethyl group serves as a primary site for nucleophilic attack.

Reactivity of this compound start This compound nucleophilic_substitution Nucleophilic Substitution (e.g., with amines, alcohols) start->nucleophilic_substitution at Dibromomethyl group hydrolysis Hydrolysis of Nitrile (to carboxylic acid) start->hydrolysis at Cyano group reduction Reduction of Nitrile (to amine) start->reduction at Cyano group aldehyde_formation Hydrolysis of Dibromomethyl (to aldehyde) start->aldehyde_formation at Dibromomethyl group

Caption: Key reaction pathways of the functional groups.

Conclusion

This compound is a valuable chemical intermediate whose utility is derived from the distinct and complementary reactivity of its benzonitrile, dibromomethyl, and methoxy functional groups. A thorough understanding of the properties of these groups is essential for its effective application in the synthesis of more complex molecules, particularly in the realm of pharmaceutical and materials science research. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

storage and handling of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Handling of 4-(Dibromomethyl)-3-methoxybenzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the safe storage, handling, and utilization of this compound (CAS No. 914106-35-7), a versatile yet hazardous intermediate crucial to advancements in pharmaceuticals, agrochemicals, and materials science.[1][2] As a Senior Application Scientist, my objective is to blend rigorous scientific principles with practical, field-tested protocols to ensure both experimental success and, paramountly, laboratory safety. The reactivity endowed by its dibromomethyl and benzonitrile functionalities necessitates a thorough understanding of its properties and a meticulous approach to its management.[1]

Core Chemical Profile and Properties

This compound is a multi-functionalized aromatic compound. The interplay between the electron-donating methoxy group, the electron-withdrawing nitrile group, and the reactive dibromomethyl handle makes it a valuable building block in complex organic synthesis.[1] However, these same features dictate its hazard profile. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 914106-35-7[3]
Molecular Formula C₉H₇Br₂NO[1][3]
Molecular Weight 304.97 g/mol [1][3]
Appearance White to off-white solid[2][4]
Storage Temperature 2-8°C under inert atmosphere[4][5]
Synonyms 3-methoxy-4-dibromomethylbenzonitrile[3]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound stem from its corrosive nature and toxicity upon ingestion. Commercial suppliers consistently use GHS pictograms for corrosion and acute toxicity, underscoring the need for stringent safety measures.[4]

GHS Hazard Information:

  • Signal Word: Danger[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H314: Causes severe skin burns and eye damage.[4]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P310: Immediately call a POISON CENTER or doctor/physician.[4]

A self-validating system of protection involves a multi-layered PPE approach, detailed below.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique.[6]Prevents skin contact with the corrosive solid. Brominated organic compounds can be aggressive towards certain materials.
Eye Protection Chemical splash goggles or a face shield.[7][8]Protects against dust particles and potential splashes during dissolution, preventing severe eye damage.
Body Protection Flame-retardant lab coat.Protects against spills and contamination of personal clothing.
Respiratory Protection Use only in a certified chemical fume hood.[6][9]Prevents inhalation of fine particles, which can cause respiratory irritation.[7]
Safe Handling Workflow

The following diagram outlines the critical decision points and actions for safely handling this reagent from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

Long-Term Storage and Incompatibility

Proper storage is the most critical passive safety control. The stability of this compound is contingent on temperature, atmosphere, and segregation from incompatible chemicals.

Storage Protocol:

  • Temperature: Store containers in a refrigerator at 2-8°C.[5][10] This compound is often shipped in cold packs to maintain stability during transit.[11]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[4] This mitigates degradation from atmospheric moisture and oxygen.

  • Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.[9]

  • Location: Store in a designated area for reactive and toxic chemicals, away from heat sources and direct sunlight.[9]

Chemical Incompatibilities

The reactivity of the dibromomethyl group makes this compound incompatible with a range of common laboratory reagents. Violent or hazardous reactions can occur.

Incompatible ClassExample(s)Rationale for Incompatibility
Strong Bases NaOH, KOH, t-BuOKCan promote elimination reactions or hydrolysis of the nitrile and dibromomethyl groups.[7]
Nucleophiles Amines, AlcoholsThe dibromomethyl group is susceptible to nucleophilic substitution, which can be highly exothermic.[1][7]
Strong Oxidizing Agents H₂O₂, KMnO₄Can lead to uncontrolled oxidation of the aromatic system or side chains.[8]
Certain Metals Aluminum, MagnesiumBrominated compounds can react vigorously with reactive metals.[9]

Storage Decision Logic

start Reagent Received check_temp Is 2-8°C storage available? start->check_temp check_inert Is inert atmosphere available? check_temp->check_inert Yes action_reject Procure appropriate storage or return reagent check_temp->action_reject No check_seg Segregated from incompatibles? check_inert->check_seg Yes check_inert->action_reject No action_store Store in designated, refrigerated, inerted location check_seg->action_store Yes check_seg->action_reject No

Caption: Decision tree for compliant storage of the reagent upon receipt.

Experimental Protocol: Nucleophilic Substitution

To illustrate the practical application of these handling principles, the following is a representative protocol for a nucleophilic substitution reaction using sodium azide, a common nucleophile. This protocol is a self-validating system, incorporating safety checks at each stage.

Objective: Synthesize 4-(Diazidomethyl)-3-methoxybenzonitrile as a hypothetical downstream intermediate.

Materials:

  • This compound

  • Sodium Azide (NaN₃) - ACUTELY TOXIC

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Protocol Steps:

  • Preparation (in fume hood):

    • Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Ensure an ice-water bath is ready for temperature control.

    • Have a separate flask containing a 10% sodium hypochlorite (bleach) solution ready for quenching any residual azide.

  • Reagent Addition:

    • In the fume hood, weigh 305 mg (1.0 mmol) of this compound and add it to the reaction flask.

    • Add 5 mL of anhydrous DMF to dissolve the solid.

    • Carefully weigh 143 mg (2.2 mmol) of sodium azide and add it to the flask in portions. CAUTION: Sodium azide is highly toxic. Handle with extreme care.

    • Cool the flask to 0°C using the ice bath.

  • Reaction:

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of deionized water.

    • Extract the aqueous layer three times with 15 mL of ethyl acetate.

    • Combine the organic layers and wash them twice with 10 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product via column chromatography.

  • Waste Disposal:

    • All aqueous layers and any materials contaminated with sodium azide must be quenched with the bleach solution before being disposed of in the appropriate hazardous waste container.

    • The halogenated organic waste (solvents, column silica) should be collected in a designated halogenated waste container.[9]

Spill Management and Decontamination

Accidents, though preventable, require a prepared response.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[8][12]

    • Sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Spill in Solution:

    • Absorb the spill with an inert absorbent material.

    • Collect the contaminated absorbent into a sealed, labeled hazardous waste container.[6]

    • Decontaminate the surface as described above.

References

Methodological & Application

Application Notes and Protocols: 4-(Dibromomethyl)-3-methoxybenzonitrile as a Key Intermediate in the Synthesis of Finerenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(dibromomethyl)-3-methoxybenzonitrile, a crucial intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. This document details its physicochemical properties, its role in the synthetic pathway of Finerenone, and provides step-by-step experimental protocols for its synthesis and subsequent conversion to a key downstream intermediate.

Introduction

Finerenone is an important therapeutic agent for the treatment of chronic kidney disease associated with type 2 diabetes. The synthesis of this complex molecule relies on the efficient preparation of key building blocks. This compound serves as a pivotal intermediate, providing the foundational structure that is elaborated to form the core of the Finerenone molecule. Its unique substitution pattern, featuring a nitrile, a methoxy group, and a reactive dibromomethyl group, makes it an ideal precursor for the introduction of the aldehyde functionality necessary for the subsequent construction of the dihydropyridine ring system of Finerenone.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₇Br₂NO[1][2]
Molecular Weight 304.97 g/mol [1][2]
CAS Number 914106-35-7[2]
Appearance White to off-white solid[3]
Storage Store under inert gas (nitrogen or argon) at 2-8°C[3]

Role in Finerenone Synthesis

This compound is a direct precursor to 4-formyl-3-methoxybenzonitrile, a central building block in the synthesis of Finerenone.[4] The synthetic strategy involves a two-step process where 4-methyl-3-methoxybenzonitrile is first brominated to yield this compound. This intermediate is then hydrolyzed to the corresponding aldehyde, 4-formyl-3-methoxybenzonitrile. This aldehyde subsequently undergoes a series of reactions to construct the final Finerenone molecule.

The logical relationship of this compound as an intermediate is illustrated in the following diagram.

G cluster_0 Key Intermediate Synthesis cluster_1 Finerenone Core Assembly A 4-Methyl-3-methoxybenzonitrile B This compound A->B Bromination C 4-Formyl-3-methoxybenzonitrile B->C Hydrolysis D Downstream Intermediates C->D Multi-step Synthesis E Finerenone D->E

Logical relationship of the key intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to 4-formyl-3-methoxybenzonitrile.

Protocol 1: Synthesis of this compound

This protocol is based on the general principles of benzylic bromination.

Materials:

  • 4-Methyl-3-methoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Chlorobenzene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-methoxybenzonitrile (1 equivalent) in chlorobenzene.

  • Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.

  • Heat the reaction mixture to 85-95°C and maintain reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Add deionized water to the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 4-Formyl-3-methoxybenzonitrile

This protocol describes the hydrolysis of the dibromomethyl group to an aldehyde.

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • In a separate flask, prepare a solution of silver nitrate (2.5 equivalents) in deionized water.

  • Heat the solution of the dibromide to reflux.

  • Add the aqueous silver nitrate solution dropwise to the refluxing solution.

  • Maintain the reaction mixture at reflux for 30 minutes. A precipitate of silver bromide will form.

  • After cooling to room temperature, filter the mixture to remove the silver bromide precipitate.

  • Evaporate the filtrate to dryness using a rotary evaporator.

  • Dilute the residue with deionized water and extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield 4-formyl-3-methoxybenzonitrile as a solid. This product is often of high purity (>99%) and can be used in the next step without further purification.

Data Presentation

The following table summarizes the key reactants and products in the synthesis of the Finerenone intermediate, 4-formyl-3-methoxybenzonitrile.

CompoundCAS NumberMolecular Weight ( g/mol )RoleReported Yield
4-Methyl-3-methoxybenzonitrile3556-60-3147.18Starting Material-
This compound914106-35-7304.97IntermediateNot explicitly stated
4-Formyl-3-methoxybenzonitrile21962-45-8161.16Product/Finerenone Precursor>99% (from dibromide)

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

G A 4-Methyl-3-methoxybenzonitrile B This compound A->B NBS, AIBN Chlorobenzene, 85-95°C C 4-Formyl-3-methoxybenzonitrile B->C AgNO₃, Ethanol/H₂O Reflux, 30 min D Finerenone C->D Multi-step Synthesis

Synthetic pathway to Finerenone.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Starting Material in Solvent B Add Reagents A->B C Heat to Reaction Temperature B->C D Monitor Progress (TLC/HPLC) C->D E Cool and Quench Reaction D->E F Aqueous Extraction E->F G Dry and Concentrate Organic Phase F->G H Purify Product (Recrystallization/Chromatography) G->H

General experimental workflow.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dibromomethyl)-3-methoxybenzonitrile is a versatile bifunctional reagent and a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a dibromomethyl group at the 4-position and a methoxy group at the 3-position of the benzonitrile scaffold, allows for a range of chemical transformations. The electron-withdrawing nitrile group and the electron-donating methoxy group influence the reactivity of the aromatic ring, while the geminal dibromides on the benzylic carbon are susceptible to nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound, a critical step in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.

General Reactivity and Mechanistic Overview

The primary site for nucleophilic attack on this compound is the benzylic carbon bearing the two bromine atoms. The reaction typically proceeds via a nucleophilic substitution mechanism. Given that it is a benzylic dihalide, the reaction can proceed through an SN1-like or SN2-like pathway, depending on the nucleophile, solvent, and reaction conditions. The presence of the benzene ring can stabilize a potential carbocation intermediate, favoring an SN1-like mechanism.

The general transformation involves the displacement of one or both bromide ions by a nucleophile. The initial substitution of one bromide can be followed by a second substitution, leading to a variety of products. The most common and well-documented reaction is the hydrolysis of the dibromomethyl group to an aldehyde, which is a key step in the synthesis of 4-formyl-3-methoxybenzonitrile, a direct precursor to Finerenone.[1]

Nucleophilic_Substitution_Pathway Substrate 4-(Dibromomethyl)-3- methoxybenzonitrile Intermediate Monosubstituted Intermediate Substrate->Intermediate + Nu:⁻ Product Disubstituted Product Intermediate->Product + Nu:⁻ Leaving_Group1 Br⁻ Intermediate->Leaving_Group1 - Br⁻ Leaving_Group2 Br⁻ Product->Leaving_Group2 - Br⁻ Nucleophile Nucleophile (Nu:⁻)

Caption: General pathway for nucleophilic substitution on this compound.

Applications in Synthesis

The primary application of nucleophilic substitution reactions of this compound is in the synthesis of pharmaceutical intermediates. The resulting products, particularly the corresponding aldehyde, are crucial building blocks for more complex molecules.

  • Pharmaceutical Synthesis: It is a key intermediate in the production of Finerenone.[1]

  • Agrochemical Development: Its derivatives are explored for potential use in pesticides and herbicides.

  • Organic Synthesis: It serves as a versatile starting material for the synthesis of a variety of substituted benzonitrile derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for key nucleophilic substitution reactions of this compound.

Protocol 1: Hydrolysis to 4-formyl-3-methoxybenzonitrile

This protocol details the conversion of the dibromomethyl group to a formyl group, a critical transformation in the synthesis of Finerenone.

Reaction Scheme:

This compound + 2 H₂O → 4-formyl-3-methoxybenzonitrile + 2 HBr

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in ethanol.

  • Prepare a solution of silver nitrate in water.

  • Heat the ethanol solution of the starting material to reflux.

  • Add the aqueous silver nitrate solution dropwise to the refluxing solution.

  • Maintain the reaction mixture at reflux for 30 minutes. A precipitate of silver bromide will form.

  • Cool the reaction mixture to room temperature and filter to remove the silver bromide precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dilute the residue with water and extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-formyl-3-methoxybenzonitrile can be purified by recrystallization or column chromatography on silica gel.

Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve this compound in Ethanol Reflux Heat to Reflux Start->Reflux Prepare_AgNO3 Prepare aqueous Silver Nitrate solution Add_AgNO3 Add AgNO₃ solution dropwise Prepare_AgNO3->Add_AgNO3 Reflux->Add_AgNO3 Maintain_Reflux Maintain Reflux (30 min) Add_AgNO3->Maintain_Reflux Cool Cool to RT Maintain_Reflux->Cool Filter Filter AgBr Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Extract with EtOAc Evaporate->Extract Purify Purify Product Extract->Purify Final_Product 4-formyl-3-methoxybenzonitrile Purify->Final_Product

Caption: Experimental workflow for the hydrolysis of this compound.

Protocol 2: Reaction with Primary Amines (Hypothetical Protocol based on Analogy)

This protocol describes a potential method for the synthesis of N-substituted 4-(aminomethyl)-3-methoxybenzonitriles, which could serve as intermediates for various bioactive molecules. This protocol is based on standard procedures for the reaction of benzylic halides with primary amines.

Reaction Scheme:

This compound + 2 R-NH₂ → 4-((R-amino)methyl)-3-methoxybenzonitrile + R-NH₃⁺Br⁻

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound in acetonitrile, add the primary amine (2.2 equivalents) and potassium carbonate (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating (e.g., 40-50 °C) can be applied if the reaction is slow.

  • Once the reaction is complete, filter off the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted 4-(aminomethyl)-3-methoxybenzonitrile derivative.

Quantitative Data Summary

The following table summarizes the available quantitative data for the nucleophilic substitution reactions of this compound.

NucleophileReagent(s)SolventTemperature (°C)Time (h)Yield (%)ProductReference
WaterAgNO₃EtOH/H₂OReflux0.5High (not specified)4-formyl-3-methoxybenzonitrile[1]
Primary Amine (e.g., Benzylamine)K₂CO₃AcetonitrileRT - 5012 - 24(Hypothetical)N-benzyl-4-(aminomethyl)-3-methoxybenzonitrileN/A

Note: The data for the reaction with primary amines is a hypothetical example based on analogous reactions of similar benzylic halides. Further experimental validation is required to determine the actual yield and optimal conditions.

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis. The nucleophilic substitution reactions of its dibromomethyl group provide a versatile route to a variety of functionalized benzonitrile derivatives. The well-established hydrolysis to 4-formyl-3-methoxybenzonitrile highlights its importance in the synthesis of Finerenone. The exploration of its reactivity with other nucleophiles, such as amines, opens avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols provided herein serve as a guide for researchers in the efficient utilization of this important building block.

References

Application Notes & Protocols: The Strategic Use of 4-(Dibromomethyl)-3-methoxybenzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-(Dibromomethyl)-3-methoxybenzonitrile has emerged as a pivotal intermediate in modern pharmaceutical synthesis, valued for its role as a stable and efficient precursor to high-value aromatic aldehydes.[1] Its molecular architecture, featuring a benzonitrile core substituted with a methoxy group and a reactive gem-dibromomethyl handle, offers a unique combination of stability for storage and controlled reactivity for synthetic transformations.[2][1] This guide provides an in-depth exploration of its primary application—the synthesis of 4-formyl-3-methoxybenzonitrile, a key starting material for the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[3][4] We will dissect the underlying chemical principles, present detailed and field-tested protocols, and compare alternative synthetic strategies to provide researchers with a comprehensive framework for leveraging this versatile reagent.

Introduction: Chemical Profile and Strategic Importance

This compound (CAS No. 914106-35-7) is a white to off-white crystalline solid with the molecular formula C₉H₇Br₂NO.[1] The gem-dibromomethyl group is the cornerstone of its synthetic utility, serving as a masked aldehyde. This functional group is relatively stable under neutral conditions but can be readily hydrolyzed to a carbonyl group under specific, controlled conditions, making it an ideal precursor for introducing an aldehyde moiety late in a synthetic sequence.[5][6]

The primary driver for its use in the pharmaceutical industry is its role as a direct precursor to 4-formyl-3-methoxybenzonitrile.[3][7] This aldehyde is a central building block in the synthesis of Finerenone, a drug used for the treatment of chronic kidney disease associated with type 2 diabetes.[3][4] The efficiency and purity of the hydrolysis step are therefore critical for the overall viability of the manufacturing process on an industrial scale.

PropertyValueSource
Molecular Formula C₉H₇Br₂NO[8]
Molecular Weight 304.97 g/mol
CAS Number 914106-35-7[8]
Appearance White to off-white solid[1]
Storage 2-8°C under inert gas[7][9]

Core Application: Hydrolysis to 4-formyl-3-methoxybenzonitrile

The conversion of the gem-dibromomethyl group to an aldehyde is a classical organic transformation known as geminal halide hydrolysis.[5] The reaction proceeds via a nucleophilic substitution mechanism, where the two bromine atoms are sequentially replaced by hydroxyl groups to form an unstable geminal diol intermediate.[6][10] This intermediate rapidly eliminates a molecule of water to yield the thermodynamically stable carbonyl group of the aldehyde.[6][11]

Hydrolysis_Mechanism cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Elimination A This compound B Halohydrin Intermediate A->B + H₂O / OH⁻ - Br⁻ C Gem-Diol (Unstable) B->C + H₂O / OH⁻ - Br⁻ D 4-formyl-3-methoxybenzonitrile C->D - H₂O

Caption: General mechanism of gem-dibromide hydrolysis.

Protocol: Aqueous Hydrolysis of this compound

This protocol describes a robust method for the hydrolysis of the title compound to its corresponding aldehyde, a process that has been optimized for high purity and yield, making it suitable for large-scale pharmaceutical manufacturing.[3][4] The addition of water during the hydrolysis is crucial for achieving a very pure product with minimal by-products.[3]

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )QuantityRole
This compound914106-35-7304.971.0 eqStarting Material
Water (Deionized)7732-18-518.02VariesReagent/Solvent
Organic Solvent (e.g., Ethanol)64-17-546.07VariesSolvent
Silver Nitrate (Optional Promoter)7761-88-8169.87~2.5 eqPromoter
Sodium Bicarbonate (Sat. Sol.)144-55-884.01As neededQuenching
Ethyl Acetate141-78-688.11As neededExtraction
Anhydrous Sodium Sulfate7757-82-6142.04As neededDrying Agent

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol, followed by water. A common ratio is a 2:1 mixture of water and an organic co-solvent like THF or ethanol.

  • Hydrolysis: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For challenging substrates or to accelerate the reaction, a promoter like silver nitrate (AgNO₃) can be added dropwise as an aqueous solution.[3] The silver ions coordinate with the bromine atoms, facilitating their departure as silver bromide (AgBr) precipitate.

  • Reaction Work-up (Non-AgNO₃ method): Once the reaction is complete, cool the mixture to room temperature. If an organic co-solvent was used, remove it under reduced pressure.

  • Extraction: Add ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-formyl-3-methoxybenzonitrile can be purified by recrystallization or column chromatography to achieve high purity (>99%).[3]

Caption: Workflow for aldehyde synthesis via hydrolysis.

Alternative Synthetic Strategies from Benzylic Halides

While direct hydrolysis is the most straightforward application, it is instructive for the research scientist to consider other classical methods for converting benzylic halides to aldehydes. These methods offer alternative mechanistic pathways and may be advantageous under specific circumstances, though they are generally more complex than direct hydrolysis for this substrate.

The Sommelet Reaction

The Sommelet reaction converts a benzylic halide into an aldehyde using hexamethylenetetramine (HMTA, or urotropine) followed by acidic hydrolysis.[12][13][14] The reaction is valued for its mild conditions and avoidance of over-oxidation to the carboxylic acid.[12]

Mechanism: The process begins with the alkylation of HMTA by the benzylic halide to form a quaternary ammonium salt.[12][13] Upon heating in an aqueous medium, this salt hydrolyzes. A key step involves a hydride shift that ultimately leads to the formation of the aldehyde and methylamine.[15]

Sommelet_Reaction A Benzylic Halide (R-CH₂-X) C Quaternary Ammonium Salt [R-CH₂-HMTA]⁺X⁻ A->C B Hexamethylene- tetramine (HMTA) B->C D Schiff Base Intermediate C->D  Aqueous  Hydrolysis E Aldehyde (R-CHO) D->E  Hydride Shift  & Hydrolysis

Caption: Simplified mechanism of the Sommelet Reaction.

Applicability: The Sommelet reaction is generally effective for primary benzylic halides and tolerates a wide range of functional groups.[12] However, for a gem-dihalide like this compound, the reaction may be complicated by the presence of the second bromine atom, potentially leading to side reactions.

The Hass-Bender Oxidation

The Hass-Bender oxidation provides another route from benzylic halides to benzaldehydes, using the sodium salt of 2-nitropropane as the oxidant.[16][17]

Mechanism: The reaction is initiated by an Sₙ2 displacement of the halide by the oxygen atom of the nitronate anion.[16] This forms an O-benzyl intermediate which then undergoes a pericyclic reaction to yield the benzaldehyde and dimethyloxime as a byproduct.[16]

Hass_Bender_Oxidation A Benzylic Halide (R-CH₂-X) C O-Alkyl Nitronate Intermediate A->C B Sodium 2-nitronate B->C D Pericyclic Transition State C->D Heating E Aldehyde (R-CHO) D->E F Dimethyloxime D->F

Caption: Mechanism of the Hass-Bender Oxidation.

Applicability: This method is also primarily developed for benzylic monohalides.[16] Its application to gem-dihalides is not well-documented and would require significant empirical optimization.

Comparison of Methods:

MethodKey ReagentsConditionsAdvantagesPotential Issues for Substrate
Direct Hydrolysis Water, optional promoter (AgNO₃)RefluxSimple, high purity, scalableMay require promoters for efficiency
Sommelet Reaction Hexamethylenetetramine, H₂O/AcidHeatingMild, avoids over-oxidationReactivity of second halide is a concern
Hass-Bender Sodium salt of 2-nitropropaneHeatingAlternative oxidantNot established for gem-dihalides

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

  • Precautionary Statements: P280 (Wear protective gloves/clothing/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[7]

Conclusion

This compound is a highly valuable and strategic intermediate in pharmaceutical synthesis. Its primary utility lies in its efficient and high-yielding conversion to 4-formyl-3-methoxybenzonitrile through a straightforward hydrolysis reaction. This transformation is a critical step in the synthesis of important drugs like Finerenone. While alternative named reactions exist for the synthesis of aldehydes from benzylic halides, direct hydrolysis remains the most practical and scalable method for this specific substrate. A thorough understanding of the reaction mechanism and optimized protocols is essential for researchers and drug development professionals seeking to utilize this key building block.

References

Application Notes and Protocols for 4-(Dibromomethyl)-3-methoxybenzonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Dibromomethyl)-3-methoxybenzonitrile as a key intermediate in the development of novel agrochemicals. The document outlines its role in the synthesis of various classes of pesticides, supported by experimental protocols and biological activity data.

Introduction

This compound is a versatile chemical building block used in the synthesis of a range of biologically active molecules for the agrochemical industry.[1][2] Its dibromomethyl group serves as a reactive handle for the formation of various heterocyclic systems, while the methoxy and nitrile functionalities can be modified to fine-tune the biological activity and physicochemical properties of the final product. This intermediate is particularly valuable for the synthesis of herbicides, fungicides, and insecticides.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₇Br₂NO[3][4]
Molecular Weight 304.97 g/mol [3][4]
Appearance White to off-white crystalline solid[1]
CAS Number 914106-35-7[4]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[1]

Applications in Agrochemical Synthesis

This compound is a precursor for several classes of potent agrochemicals, primarily through the reaction of its dibromomethyl group to form heterocyclic structures.

Benzonitrile derivatives are known to exhibit herbicidal activity.[5][6] Isoxazole-containing compounds, in particular, are effective herbicides, with some acting as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[4]

Workflow for Herbicide Development:

G cluster_synthesis Synthesis & Screening cluster_optimization Lead Optimization cluster_development Pre-Clinical & Field Trials A 4-(Dibromomethyl)- 3-methoxybenzonitrile B Reaction with Hydroxylamine A->B C Isoxazole Derivative Synthesis B->C D Primary Screening (Herbicidal Activity) C->D E Structure-Activity Relationship (SAR) Studies D->E F Synthesis of Analogs E->F G Secondary Screening (Potency & Selectivity) F->G H Mechanism of Action Studies (e.g., HPPD Assay) G->H I Field Trials H->I J Formulation & Toxicology I->J

Figure 1: Workflow for the development of isoxazole-based herbicides.

Experimental Protocol: Synthesis of a 3-(4-cyano-2-methoxyphenyl)-5-phenylisoxazole Derivative

This protocol is a representative example of the synthesis of an isoxazole derivative.

  • Preparation of 4-cyano-2-methoxybenzaldoxime:

    • Dissolve this compound in a suitable solvent (e.g., ethanol).

    • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

  • Cycloaddition to form the Isoxazole Ring:

    • Dissolve the synthesized aldoxime in a suitable solvent (e.g., N,N-dimethylformamide).

    • Add a chlorinating agent (e.g., N-chlorosuccinimide) to generate the hydroximoyl chloride in situ.

    • To the resulting mixture, add a substituted alkyne (e.g., phenylacetylene) and a base (e.g., triethylamine).

    • Heat the reaction mixture at 60-80°C for 4-6 hours.

    • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

    • Purify the final isoxazole derivative by column chromatography.

Herbicidal Activity Data:

The following table presents representative herbicidal activity data for isoxazole derivatives against common weeds.

Table 2: Herbicidal Activity of Isoxazole Carboxamide Derivatives

CompoundTarget WeedActivity (%) at 10 mg/LReference
I-26 Portulaca oleracea100[4]
I-26 Abutilon theophrasti100[4]
Butachlor (Control) Portulaca oleracea50[4]
Butachlor (Control) Abutilon theophrasti50[4]

Pyrazole and triazole derivatives synthesized from benzonitrile intermediates have shown significant fungicidal properties.[1][2][3] These compounds can inhibit fungal growth through various mechanisms, including disruption of the cell membrane and inhibition of key enzymes.

Signaling Pathway: Potential Mechanism of Action for Fungicidal Pyrazole Derivatives

G A Pyrazole Derivative B Fungal Cell A->B C Succinate Dehydrogenase (SDH) in Mitochondria A->C Binds to B->C D Inhibition of Electron Transport Chain C->D Leads to E Decreased ATP Production D->E F Inhibition of Fungal Respiration D->F G Inhibition of Fungal Growth E->G F->G

Figure 2: Potential mechanism of action for pyrazole-based fungicides.

Experimental Protocol: Synthesis of a Pyrazole Amide Derivative

  • Synthesis of a Hydrazone Intermediate:

    • React this compound with hydrazine hydrate in an alcoholic solvent to form the corresponding aldehyde or a related reactive intermediate.

    • Condense the intermediate with a substituted hydrazine to yield a hydrazone.

  • Cyclization to form the Pyrazole Ring:

    • Treat the hydrazone with a suitable cyclizing agent, such as a β-ketoester, in the presence of an acid or base catalyst.

    • Reflux the reaction mixture for several hours.

    • Isolate and purify the pyrazole derivative using standard techniques.

  • Amide Formation:

    • Convert the ester group on the pyrazole ring to a carboxylic acid via hydrolysis.

    • Couple the carboxylic acid with a desired amine using a coupling agent (e.g., DCC, EDC) to form the final pyrazole amide.

Fungicidal Activity Data:

The following table summarizes the fungicidal activity of representative pyrazole derivatives.

Table 3: Fungicidal Activity (EC₅₀, µg/mL) of Pyrazole Derivatives

CompoundBotrytis cinereaRhizoctonia solaniValsa maliThanatephorus cucumerisReference
26 2.4322.1821.7871.638[2]

Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative

  • Formation of a Thioamide Intermediate:

    • Convert the nitrile group of a benzonitrile derivative to a thioamide using a reagent like Lawesson's reagent or by reaction with hydrogen sulfide.

  • Reaction with a Hydrazide:

    • React the thioamide with a substituted hydrazide to form a thiosemicarbazide intermediate.

  • Cyclization to form the Triazole Ring:

    • Cyclize the thiosemicarbazide in the presence of a base (e.g., sodium hydroxide) or an oxidizing agent to form the 1,2,4-triazole ring.

Insecticidal Activity Data:

The table below shows the insecticidal activity of representative 1,2,4-triazole derivatives.

Table 4: Insecticidal Activity of 1,2,4-Triazole Derivatives against Nilaparvata lugens

CompoundMortality (%) at 100 mg/LReference
4-1 93.5[3]
4-2 94.1[3]
4-19 95.5[3]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of agrochemicals. Its utility in constructing herbicidal isoxazoles, fungicidal pyrazoles, and insecticidal triazoles highlights its importance in modern agrochemical research and development. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of novel pesticides derived from this key building block. Further investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and more effective crop protection agents.

References

Application Notes & Protocols: Hydrolysis of 4-(Dibromomethyl)-3-methoxybenzonitrile to 4-formyl-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-formyl-3-methoxybenzonitrile is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1][2][3] This document provides detailed protocols for the hydrolysis of 4-(dibromomethyl)-3-methoxybenzonitrile to produce 4-formyl-3-methoxybenzonitrile. The primary method detailed is a high-yield conversion using silver nitrate. An overview of the synthesis of the starting material, this compound, is also provided for context.

Chemical Transformation Overview

The overall synthesis involves a two-step process starting from 4-methyl-3-methoxybenzonitrile. The first step is a radical bromination of the methyl group to form the dibromomethyl intermediate. The second step is the hydrolysis of the dibromomethyl group to yield the final aldehyde product.[2]

4-methyl-3-methoxybenzonitrile 4-methyl-3-methoxybenzonitrile This compound This compound 4-methyl-3-methoxybenzonitrile->this compound Bromination (e.g., NBS) 4-formyl-3-methoxybenzonitrile 4-formyl-3-methoxybenzonitrile This compound->4-formyl-3-methoxybenzonitrile Hydrolysis (e.g., AgNO3)

Caption: Overall reaction scheme for the synthesis of 4-formyl-3-methoxybenzonitrile.

Experimental Protocols

Protocol 1: Silver Nitrate Mediated Hydrolysis of this compound

This protocol is adapted from a literature procedure demonstrating a high-yield conversion.[4]

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Petroleum ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Prepare a solution of silver nitrate (2.5 equivalents) in water.

  • Heat the ethanol solution to reflux.

  • Add the silver nitrate solution dropwise to the refluxing ethanol solution.

  • Maintain the reaction at reflux for 30 minutes. A precipitate of silver bromide will form.

  • After 30 minutes, cool the reaction mixture to room temperature and filter to remove the silver bromide precipitate.

  • Evaporate the filtrate to dryness using a rotary evaporator.

  • Dilute the residue with water and extract the product into ethyl acetate.

  • Wash the organic layer with a saturated sodium chloride solution.

  • Dry the organic phase over magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The residue can be further purified by stirring with petroleum ether to obtain the final product as a white solid.[4]

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )Notes
This compound1.0304.97Starting material.
Silver Nitrate (AgNO₃)2.5169.87Hydrolysis reagent.
Product 161.16
4-formyl-3-methoxybenzonitrileReported Yield: 99% [4]
PropertyValueReference
Melting Point109-111 °C[4]
HPLCtR 3.56 min (100 area % at 254 nm)[4]
Alternative Hydrolysis Approach

A patent suggests that the addition of water during the hydrolysis of this compound can lead to a very pure product with a chemical purity of >99%.[2] While specific conditions are not detailed, this suggests that exploring aqueous hydrolysis conditions could be a viable, and potentially more cost-effective, alternative to the silver nitrate method for large-scale synthesis.

Synthesis of Starting Material: this compound

The starting material can be synthesized from 4-methyl-3-methoxybenzonitrile. While mono-bromination can be challenging to control, the use of excess N-bromosuccinimide (NBS) selectively yields the desired dibrominated product.[4]

Procedure Outline:

  • React 4-methyl-3-methoxybenzonitrile with 2.5 equivalents of N-bromosuccinimide (NBS).

  • A radical initiator, such as benzoyl peroxide (BPO), is typically used.

  • The reaction is often carried out in a suitable solvent like carbon tetrachloride or chlorobenzene.[5]

cluster_synthesis Synthesis of Starting Material cluster_hydrolysis Hydrolysis Protocol Start_Syn 4-methyl-3-methoxybenzonitrile Reaction_Syn Bromination Start_Syn->Reaction_Syn Reagents_Syn NBS (2.5 eq) Radical Initiator (e.g., BPO) Reagents_Syn->Reaction_Syn Product_Syn This compound Reaction_Syn->Product_Syn Start_Hyd This compound Reaction_Hyd Reflux, 30 min Start_Hyd->Reaction_Hyd Reagents_Hyd AgNO3 (2.5 eq) EtOH/H2O Reagents_Hyd->Reaction_Hyd Workup Filtration Extraction (EtOAc) Drying (MgSO4) Reaction_Hyd->Workup Purification Stirring with Petroleum Ether Workup->Purification Product_Hyd 4-formyl-3-methoxybenzonitrile Purification->Product_Hyd

Caption: Experimental workflow for the synthesis and hydrolysis of this compound.

References

Application Notes and Protocols: 4-(Dibromomethyl)-3-methoxybenzonitrile as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(dibromomethyl)-3-methoxybenzonitrile as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Due to its reactive dibromomethyl group, this compound serves as a valuable starting material, particularly through its conversion to the key intermediate, 4-formyl-3-methoxybenzonitrile. This aldehyde is then readily employed in various cyclization reactions to construct diverse heterocyclic scaffolds of medicinal and agrochemical interest.[1]

This document outlines a reliable two-step synthetic strategy, providing detailed experimental protocols for the initial hydrolysis and subsequent cyclization reactions. Quantitative data is summarized in tables for clarity, and reaction pathways are visualized using diagrams.

Synthetic Strategy Overview

The primary application of this compound in heterocyclic synthesis involves a two-step process. The first step is the hydrolysis of the dibromomethyl group to an aldehyde, yielding 4-formyl-3-methoxybenzonitrile. This transformation is crucial as the resulting aldehyde functionality is a versatile handle for a wide array of condensation and cyclization reactions. The second step involves the reaction of this aldehyde with appropriate precursors to form the desired heterocyclic ring systems.

Synthetic_Strategy Precursor This compound Intermediate 4-Formyl-3-methoxybenzonitrile Precursor->Intermediate Hydrolysis Heterocycles Heterocyclic Compounds (Quinazolines, Pyrimidines, Benzodiazepines, Oxazoles) Intermediate->Heterocycles Cyclization Reactions

Caption: Two-step synthetic approach from the precursor to heterocycles.

Experimental Protocols

Step 1: Synthesis of 4-Formyl-3-methoxybenzonitrile

The hydrolysis of this compound to 4-formyl-3-methoxybenzonitrile can be efficiently achieved using silver nitrate in an ethanol-water mixture.[2][3]

Reaction Scheme:

Hydrolysis_Reaction reactant This compound reagent AgNO3, EtOH/H2O Reflux product 4-Formyl-3-methoxybenzonitrile reactant->product

Caption: Hydrolysis of the dibromomethyl group to an aldehyde.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Prepare a solution of silver nitrate (2.5 eq) in water.

  • Heat the solution of the starting material to reflux.

  • To the refluxing solution, add the aqueous silver nitrate solution dropwise over a period of 15-20 minutes.

  • Maintain the reaction mixture at reflux for an additional 30 minutes after the addition is complete.[2][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated silver bromide.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4-formyl-3-methoxybenzonitrile.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound[2][3]
ReagentsSilver Nitrate, Ethanol, Water[2][3]
Reaction Time~1 hour[2][3]
YieldUp to 99%[3]
Product PurityHigh[4]
Step 2: Synthesis of Heterocyclic Compounds from 4-Formyl-3-methoxybenzonitrile

The following protocols are generalized procedures for the synthesis of various classes of heterocyclic compounds from aromatic aldehydes. These should be considered as starting points and may require optimization for the specific substrate, 4-formyl-3-methoxybenzonitrile.

Quinazolines can be synthesized by the reaction of an ortho-aminoaryl ketone or aldehyde with a nitrogen source, such as an amine or ammonia, followed by cyclization. A common method involves the reaction with 2-aminobenzylamine.[5]

Generalized Protocol:

  • In a suitable solvent (e.g., ethanol, DMF), combine 4-formyl-3-methoxybenzonitrile (1.0 eq) and 2-aminobenzylamine (1.0 eq).

  • Add a catalytic amount of an acid or base (e.g., acetic acid, p-toluenesulfonic acid, or piperidine) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography.

Quinazoline_Synthesis Aldehyde 4-Formyl-3-methoxybenzonitrile Quinazoline 2-(4-Cyano-2-methoxyphenyl)quinazoline Aldehyde->Quinazoline Amine 2-Aminobenzylamine Amine->Quinazoline

Caption: General synthesis of a quinazoline derivative.

Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a similar N-C-N synthon. In this case, the aromatic aldehyde can be incorporated into a multi-component reaction.

Generalized Protocol (Biginelli-type reaction):

  • In a suitable solvent (e.g., ethanol), mix 4-formyl-3-methoxybenzonitrile (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and urea or thiourea (1.2 eq).

  • Add a catalytic amount of an acid (e.g., HCl, H2SO4).

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, which may induce crystallization of the product.

  • Collect the solid product by filtration and wash with cold solvent.

  • If no solid forms, concentrate the solvent and purify the residue by column chromatography.

Pyrimidine_Synthesis Aldehyde 4-Formyl-3-methoxybenzonitrile Pyrimidine Substituted Pyrimidine Aldehyde->Pyrimidine Ketoester β-Ketoester Ketoester->Pyrimidine Urea Urea/Thiourea Urea->Pyrimidine Benzodiazepine_Synthesis Aldehyde 4-Formyl-3-methoxybenzonitrile (2 eq) Benzodiazepine Substituted 1,5-Benzodiazepine Aldehyde->Benzodiazepine Diamine o-Phenylenediamine (1 eq) Diamine->Benzodiazepine Oxazole_Synthesis Aldehyde 4-Formyl-3-methoxybenzonitrile Oxazole 5-(4-Cyano-2-methoxyphenyl)oxazole Aldehyde->Oxazole TosMIC TosMIC TosMIC->Oxazole

References

Application Notes and Protocols: Electrophilic Aromatic Substitution on 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing electrophilic aromatic substitution (EAS) reactions on the 4-(dibromomethyl)-3-methoxybenzonitrile ring system. Due to the limited availability of direct experimental data for this specific substrate, the protocols and predicted outcomes are based on established principles of electrophilic aromatic substitution and analogous reactions reported for structurally similar compounds, particularly veratraldehyde (3,4-dimethoxybenzaldehyde).

Theoretical Background: Reactivity and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the interplay of the electronic effects of three substituents on the benzene ring:

  • 3-Methoxy group (-OCH₃): This is a strongly activating group due to its +R (resonance) effect, where the lone pairs on the oxygen atom donate electron density to the ring.[1] It is an ortho, para-director.

  • 4-Dibromomethyl group (-CHBr₂): This group is generally considered to be deactivating due to the electron-withdrawing inductive effect (-I) of the two bromine atoms.

  • 1-Cyano group (-CN): The nitrile group is a strongly deactivating group due to both its -I and -R effects, withdrawing electron density from the ring. It is a meta-director.[1]

The powerful activating and ortho, para-directing effect of the methoxy group is expected to be the dominant influence on the position of electrophilic attack. The available positions for substitution are C2, C5, and C6.

  • C2: ortho to the methoxy group and meta to the cyano group.

  • C5: meta to the methoxy group and ortho to the cyano group.

  • C6: ortho to the methoxy group and meta to the cyano group.

Based on these competing effects, electrophilic substitution is most likely to occur at the C2 and C6 positions , which are activated by the methoxy group. Steric hindrance from the adjacent dibromomethyl group at C4 might slightly favor substitution at C2 over C6.

Predicted Electrophilic Aromatic Substitution Reactions

The following sections outline protocols for common electrophilic aromatic substitution reactions. These are adapted from procedures for veratraldehyde and should be considered as starting points for optimization.[2]

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further synthetic transformations, such as reduction to an amine.

Predicted Reaction:

G substrate This compound reagents HNO₃, H₂SO₄ product 2-Nitro-4-(dibromomethyl)-3-methoxybenzonitrile + 6-Nitro-4-(dibromomethyl)-3-methoxybenzonitrile reagents->product

Caption: Predicted nitration of this compound.

Experimental Protocol (Adapted from the nitration of veratraldehyde[2]):

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, add acetic anhydride as the solvent.

  • Slowly add the this compound substrate to the solvent with stirring until dissolved.

  • While maintaining the low temperature, add concentrated nitric acid dropwise to the solution.

  • After the addition is complete, allow the reaction to stir for a predetermined time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Predicted Quantitative Data (Hypothetical):

ProductPredicted Regioisomer RatioHypothetical Yield
2-Nitro-4-(dibromomethyl)-3-methoxybenzonitrileMajor>60%
6-Nitro-4-(dibromomethyl)-3-methoxybenzonitrileMinor<30%
Bromination

Bromination introduces a bromine atom (-Br) onto the aromatic ring, which can be used as a handle for cross-coupling reactions.

Predicted Reaction:

G substrate This compound reagents Br₂, Lewis Acid (e.g., FeBr₃) product 2-Bromo-4-(dibromomethyl)-3-methoxybenzonitrile + 6-Bromo-4-(dibromomethyl)-3-methoxybenzonitrile reagents->product

Caption: Predicted bromination of this compound.

Experimental Protocol (Adapted from the bromination of veratraldehyde[2]):

  • Dissolve this compound in a suitable solvent such as methanol in a reaction flask.

  • Heat the solution gently with stirring.

  • Slowly add liquid bromine dropwise to the reaction mixture, maintaining the temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by suction filtration, washing until the filtrate is neutral, and subsequent recrystallization from a solvent like ethanol.

Predicted Quantitative Data (Hypothetical):

ProductPredicted Regioisomer RatioHypothetical Yield
2-Bromo-4-(dibromomethyl)-3-methoxybenzonitrileMajor>50%
6-Bromo-4-(dibromomethyl)-3-methoxybenzonitrileMinor<25%

Experimental Workflow and Logic

The general workflow for investigating the electrophilic aromatic substitution on this substrate should follow a logical progression from theoretical prediction to experimental validation.

G cluster_planning Planning and Prediction cluster_execution Experimental Execution cluster_analysis Analysis and Purification A Analyze Substituent Effects (-OCH₃: activating, o,p-directing) (-CN: deactivating, m-directing) (-CHBr₂: deactivating) B Predict Regioselectivity (Attack at C2 and C6 favored) A->B Dominance of -OCH₃ C Select Reaction (e.g., Nitration, Bromination) B->C D Adapt Protocol from Analogous Compounds (e.g., Veratraldehyde) C->D E Perform Small-Scale Test Reaction D->E F Monitor Reaction Progress (TLC) E->F G Work-up and Isolation of Crude Product F->G H Purification (Recrystallization, Chromatography) G->H I Characterization (NMR, MS, IR) H->I J Determine Regioisomer Ratio and Yield I->J

Caption: General workflow for electrophilic aromatic substitution studies.

Signaling Pathways and Reaction Mechanisms

The fundamental mechanism for electrophilic aromatic substitution involves a two-step process:

  • Formation of the Sigma Complex (Arenium Ion): The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily lost.

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

The directing effects of the substituents are explained by their influence on the stability of the sigma complex. Activating groups, like the methoxy group, stabilize the positive charge in the arenium ion, particularly when the electrophile adds to the ortho or para positions.

G start Aromatic Ring + Electrophile (E⁺) sigma Sigma Complex (Arenium Ion) Resonance Stabilized start->sigma Attack by π electrons end Substituted Aromatic Ring sigma->end Deprotonation (-H⁺)

Caption: General mechanism of electrophilic aromatic substitution.

Disclaimer: The experimental protocols and quantitative data presented are predictive and based on analogous systems. Researchers should perform their own optimizations and safety assessments before undertaking these reactions. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Dibromination of 3-methoxy-4-methylbenzonitrile to yield 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(dibromomethyl)-3-methoxybenzonitrile via the dibromination of 3-methoxy-4-methylbenzonitrile. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds.[1] The protocol is based on established principles of free-radical benzylic bromination using N-bromosuccinimide (NBS) as the brominating agent. Included are reaction parameters, purification methods, and characterization data to ensure reproducible and efficient synthesis.

Introduction

The selective functionalization of benzylic positions is a fundamental transformation in organic synthesis. The resulting benzyl bromides are versatile intermediates for the introduction of a wide range of functional groups. The dibromination of the methyl group of 3-methoxy-4-methylbenzonitrile yields this compound, a valuable building block in the synthesis of more complex molecules, including the non-steroidal mineralocorticoid receptor antagonist, finerenone.[2][3] This reaction typically proceeds via a free-radical mechanism, where N-bromosuccinimide (NBS) serves as a convenient and selective source of bromine radicals.

Reaction Scheme

cluster_reagents reactant 3-methoxy-4-methylbenzonitrile product This compound reactant->product reagents NBS (2.5 equiv.) Radical Initiator (e.g., AIBN) Solvent (e.g., Chlorobenzene) Heat

Figure 1: General reaction scheme for the dibromination of 3-methoxy-4-methylbenzonitrile.

Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination and information derived from patent literature.[1]

Materials:

  • 3-methoxy-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Chlorobenzene or Carbon Tetrachloride (Note: Carbon tetrachloride is a regulated substance due to its toxicity and environmental impact; chlorobenzene is a common alternative).

  • Hexane

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 3-methoxy-4-methylbenzonitrile (1.0 eq.) in chlorobenzene.

  • Addition of Reagents: Add N-bromosuccinimide (approximately 2.5 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide to the solution.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed or the desired level of conversion is reached, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product, which may contain monobrominated and unreacted starting material, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[1] Alternatively, recrystallization from a suitable solvent system can be employed for purification.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-methoxy-4-methylbenzonitrileC₉H₉NO147.173556-60-3
This compoundC₉H₇Br₂NO304.97914106-35-7

Table 2: Typical Reaction Parameters (based on literature for similar reactions)

ParameterValue/Condition
Molar Ratio (Substrate:NBS)1 : 2.2 - 2.5
Radical InitiatorAIBN or Benzoyl Peroxide (catalytic)
SolventChlorobenzene or Carbon Tetrachloride
TemperatureReflux
Reaction TimeMonitored by TLC/GC (typically several hours)
PurificationFlash Chromatography or Recrystallization

Note: The optimal conditions should be determined empirically.

Mandatory Visualizations

Experimental Workflow:

A 1. Dissolve 3-methoxy-4-methylbenzonitrile in chlorobenzene B 2. Add NBS and radical initiator A->B C 3. Heat to reflux and monitor reaction B->C D 4. Cool to room temperature C->D E 5. Filter to remove succinimide D->E F 6. Aqueous work-up (sodium thiosulfate, brine) E->F G 7. Dry and concentrate organic phase F->G H 8. Purify by chromatography or recrystallization G->H I Product: this compound H->I

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Logical Relationship of Reaction Components:

sub 3-methoxy-4-methylbenzonitrile (Substrate) product This compound (Product) sub->product nbs NBS (Bromine Source) nbs->product initiator Radical Initiator (e.g., AIBN) initiator->product solvent Solvent (e.g., Chlorobenzene) solvent->product

Figure 3: Key components and their roles in the dibromination reaction.

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Organic solvents used are flammable and should be handled with care, away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The disappearance of the methyl singlet from the starting material and the appearance of a methine proton signal for the dibromomethyl group, along with the characteristic aromatic signals, would be indicative of the product.

  • Mass Spectrometry (MS): Mass spectral analysis should be performed to confirm the molecular weight of the product (304.97 g/mol ) and the characteristic isotopic pattern for a dibrominated compound.[4]

Note: Specific spectral data should be compared with literature values or data from a commercial supplier if available.

Conclusion

The dibromination of 3-methoxy-4-methylbenzonitrile is an effective method for the synthesis of this compound, a key intermediate in medicinal and agricultural chemistry. The provided protocol, utilizing NBS and a radical initiator, offers a reliable pathway to this compound. Careful monitoring of the reaction and appropriate purification are crucial for obtaining a high-purity product.

References

The Pivotal Role of 4-(Dibromomethyl)-3-methoxybenzonitrile in the Synthesis of Advanced Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dibromomethyl)-3-methoxybenzonitrile is a highly versatile synthetic intermediate characterized by its unique combination of reactive functional groups: a dibromomethyl group amenable to transformation into an aldehyde, a methoxy group influencing the electronic properties of the aromatic ring, and a nitrile group. These features make it a crucial precursor in the synthesis of complex heterocyclic molecules, most notably dihydropyridine (DHP) derivatives. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of dihydropyridine-based compounds, with a particular focus on its application in the development of novel therapeutics such as Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist.

Application Notes

The primary application of this compound in this context is its conversion to the key aldehyde intermediate, 4-formyl-3-methoxybenzonitrile. This aldehyde subsequently participates in a Hantzsch-type dihydropyridine synthesis, a classic multi-component reaction that efficiently constructs the dihydropyridine ring system.

The resulting 4-(4-cyano-2-methoxyphenyl)-1,4-dihydropyridine scaffold is of significant interest in medicinal chemistry. Dihydropyridine derivatives are well-established as calcium channel blockers.[1][2] However, the specific substitution pattern derived from this compound has been instrumental in the development of a new class of non-steroidal mineralocorticoid receptor (MR) antagonists.[3][4] These compounds, such as Finerenone, offer a promising therapeutic approach for conditions like chronic kidney disease associated with type 2 diabetes.[5][6]

The antagonism of the mineralocorticoid receptor by these dihydropyridine derivatives is a key signaling pathway of interest. Overactivation of the MR by aldosterone can lead to a cascade of downstream effects contributing to inflammation and fibrosis in cardiovascular and renal tissues.[7] Non-steroidal antagonists like those synthesized from the title compound bind to the MR, preventing the recruitment of transcriptional co-regulators and thereby blocking the detrimental downstream signaling.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-formyl-3-methoxybenzonitrile from this compound

This protocol details the hydrolysis of the dibromomethyl group to an aldehyde functionality.

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a heating mantle, dissolve this compound (18.22 g, 59.74 mmol) in ethanol (300 mL).

  • Heat the solution to reflux.

  • In a separate beaker, prepare a solution of silver nitrate (25.0 g, 147 mmol) in water (75 mL).

  • Add the silver nitrate solution dropwise to the refluxing ethanolic solution of the dibromide.

  • Maintain the reaction mixture at reflux for 30 minutes. A precipitate of silver bromide will form.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the silver bromide precipitate.

  • Evaporate the filtrate to dryness using a rotary evaporator.

  • Dilute the residue with water and extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 4-formyl-3-methoxybenzonitrile as a white solid.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound (18.22 g, 59.74 mmol)[8]
ReagentSilver nitrate (25.0 g, 147 mmol)[8]
SolventEthanol/Water[8]
Reaction Time30 minutes at reflux[8]
Product4-formyl-3-methoxybenzonitrile (9.55 g)[8]
Yield99%[8]
Melting Point109-111 °C[8]
Protocol 2: Hantzsch-type Synthesis of a Dihydropyridine Derivative using 4-formyl-3-methoxybenzonitrile

This protocol provides a general procedure for the synthesis of a dihydropyridine derivative, exemplified by the core structure of Finerenone. It should be noted that the synthesis of Finerenone itself is a multi-step process, and this protocol represents the key cyclization step.

Materials:

  • 4-formyl-3-methoxybenzonitrile

  • Ethyl 2-cyanoacetoacetate (or another suitable β-ketoester)

  • 4-amino-5-methylpyridin-2-ol (as the ammonia source and third component)

  • 2-Butanol (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-formyl-3-methoxybenzonitrile, ethyl 2-cyanoacetoacetate, and 4-amino-5-methylpyridin-2-ol in equimolar amounts.

  • Add 2-butanol as the solvent.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Quantitative Data (for the overall synthesis of Finerenone):

ParameterValueReference
Starting Aldehyde4-formyl-3-methoxybenzonitrile[6]
Overall Yield of Finerenone30.8%[6]
HPLC Purity99.7%[6]
Enantiomeric Excess (ee)99.4%[6]

Visualizations

Synthesis_Workflow start 4-(Dibromomethyl)-3- methoxybenzonitrile intermediate 4-formyl-3- methoxybenzonitrile start->intermediate Hydrolysis (AgNO3, EtOH/H2O) dhp Dihydropyridine Derivative intermediate->dhp Hantzsch Synthesis (β-ketoester, NH3 source)

Caption: Synthetic pathway from this compound to dihydropyridine derivatives.

MR_Signaling_Pathway cluster_cell Target Cell Aldosterone Aldosterone MR_inactive Mineralocorticoid Receptor (Inactive) Aldosterone->MR_inactive Binds MR_active MR-Aldosterone Complex (Active) MR_inactive->MR_active Activation Co_regulators Co-regulator Recruitment MR_active->Co_regulators Initiates Transcription Gene Transcription Co_regulators->Transcription Leads to Response Pro-inflammatory & Pro-fibrotic Response Transcription->Response DHP_antagonist Dihydropyridine Antagonist DHP_antagonist->MR_inactive Binds & Blocks Aldosterone Binding

Caption: Mechanism of action of dihydropyridine-based mineralocorticoid receptor antagonists.

References

Application Notes and Protocols for the Synthesis of Potential Anticancer Agents from 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale and methodologies for utilizing 4-(Dibromomethyl)-3-methoxybenzonitrile as a versatile starting material in the synthesis of novel anticancer agents. The protocols are based on the successful development of structurally related compounds with potent anti-proliferative activities.

Introduction

This compound is a readily available chemical intermediate.[1] Its activated dibromomethyl group offers a reactive handle for a variety of chemical transformations, making it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications. This document outlines a proposed synthetic strategy to access a class of potent anticancer agents, the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which have demonstrated significant efficacy against various cancer cell lines. The primary mechanism of action for these compounds is the inhibition of tubulin polymerization, a clinically validated target for cancer chemotherapy.[2][3][4][5]

Proposed Synthetic Application

The central strategy involves the conversion of the dibromomethyl group of this compound into a carbonyl functional group, which can then be coupled with a suitable aryl-thiazole moiety to generate analogs of the highly active SMART compounds.

G A 4-(Dibromomethyl)- 3-methoxybenzonitrile B Hydrolysis A->B C 4-Formyl-3- methoxybenzonitrile B->C D Reaction with Aryl Thiazole Nucleophile C->D E 4-Substituted Methoxybenzoyl- Aryl-Thiazole (SMART) Analogs D->E F Anticancer Activity E->F

Caption: Proposed synthetic workflow from this compound.

Target Compound Class: 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART)

The SMART compounds are a series of potent tubulin polymerization inhibitors. Their general structure consists of a substituted methoxybenzoyl group linked to an aryl-thiazole core. These compounds have shown low nanomolar IC50 values against a range of cancer cell lines, including melanoma and prostate cancer.[3][4]

Mechanism of Action: Tubulin Polymerization Inhibition

The anticancer activity of SMART compounds stems from their ability to inhibit the polymerization of tubulin into microtubules.[2][3][4][5] Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis). By disrupting microtubule dynamics, SMART compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis (programmed cell death).[2]

G cluster_0 Normal Cell Division cluster_1 Action of SMART Compounds A Tubulin Dimers B Microtubule Polymerization A->B F Inhibition of Tubulin Polymerization C Mitotic Spindle Formation B->C D Cell Division C->D E SMART Compound E->F G Mitotic Arrest F->G H Apoptosis G->H

Caption: Mechanism of action of SMART compounds.

Experimental Protocols

The following protocols are adapted from the synthesis of lead SMART compounds and provide a framework for the synthesis of analogs from this compound.

Protocol 1: Synthesis of (4R)-2-(Substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acids (Key Intermediate)

This protocol describes the synthesis of a key intermediate for the aryl-thiazole portion of the SMART compounds.

Materials:

  • L-cysteine

  • Substituted benzonitrile

  • Methanol

  • pH 6.4 phosphate buffer

Procedure:

  • Dissolve L-cysteine in a mixture of methanol and pH 6.4 phosphate buffer.

  • Add the appropriate substituted benzonitrile to the solution.

  • Stir the reaction mixture at ambient temperature for several days.

  • Monitor the reaction progress by TLC.

  • Upon completion, isolate the product by filtration and wash with cold methanol.

  • Dry the product under vacuum to yield the (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acid.[3]

Protocol 2: Synthesis of Thiazole Weinreb Amides

This protocol details the preparation of a Weinreb amide intermediate, which is crucial for the subsequent coupling reaction.

Materials:

  • (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acid

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • NMM (N-Methylmorpholine)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add EDCI, HOBt, and NMM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add N,O-Dimethylhydroxylamine hydrochloride and continue stirring at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the thiazole Weinreb amide.[3]

Protocol 3: Synthesis of Final SMART Compounds

This protocol describes the final coupling step to generate the 4-substituted methoxybenzoyl-aryl-thiazole compounds.

Materials:

  • Thiazole Weinreb amide

  • Substituted methoxybenzoyl Grignard or organolithium reagent (can be prepared from the corresponding aryl halide)

  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Dissolve the thiazole Weinreb amide in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Slowly add the Grignard or organolithium reagent to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.[3]

Quantitative Data: In Vitro Anti-proliferative Activity

The following tables summarize the IC50 values of representative SMART compounds against various cancer cell lines.

Table 1: Anti-proliferative Activity of SMART Compound 8f [3][4]

Cell LineCancer TypeIC50 (µM)
B16-F1Melanoma0.055
A375Melanoma0.028
DU 145Prostate Cancer0.071
PC-3Prostate Cancer0.021
LNCaPProstate Cancer0.028
PPC-1Prostate Cancer0.043

Table 2: Structure-Activity Relationship (SAR) of the "C" Ring [4]

Compound"C" Ring SubstitutionAverage IC50 (µM)
8f3,4,5-trimethoxyphenyl0.041
8g3,5-dimethoxyphenyl0.261

Logical Relationships in SAR

The structure-activity relationship (SAR) studies of SMART compounds have revealed key structural features that are critical for their potent anticancer activity.

Caption: Key SAR insights for SMART compounds.

Conclusion

The use of this compound as a precursor for the synthesis of SMART compound analogs presents a promising avenue for the development of novel anticancer agents. The detailed protocols and structure-activity relationship data provided herein offer a solid foundation for researchers to design and synthesize new molecules with enhanced therapeutic potential. The potent tubulin polymerization inhibition exhibited by the SMART scaffold highlights its significance as a target for anticancer drug discovery.

References

Application Note: 4-(Dibromomethyl)-3-methoxybenzonitrile as a Precursor for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for New Antimicrobial Scaffolds

The rise of multidrug-resistant pathogens constitutes a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents with unconventional mechanisms of action. Benzonitrile derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] The nitrile functional group is a key pharmacophore that can enhance the binding affinity and metabolic stability of drug candidates.[3][4] This application note details the synthesis and potential antimicrobial applications of derivatives synthesized from 4-(dibromomethyl)-3-methoxybenzonitrile, a versatile chemical intermediate.[5][6]

The strategic focus of this guide is the transformation of the highly reactive dibromomethyl group into other functional moieties, such as aldehydes and oximes, which are known to possess intrinsic antimicrobial properties. Aldehydes, for instance, can exhibit potent antimicrobial effects by reacting with microbial proteins and disrupting essential biochemical processes.[7] This note provides detailed protocols for the synthesis of 4-formyl-3-methoxybenzonitrile and its subsequent conversion to an oxime derivative, along with methodologies for evaluating their antimicrobial efficacy.

Chemical Properties of the Starting Material

This compound is an organic compound with the molecular formula C₉H₇Br₂NO.[8] It serves as a valuable building block in organic synthesis due to its reactive functional groups.[5] The dibromomethyl group is particularly susceptible to nucleophilic substitution and hydrolysis, making it an ideal handle for synthetic transformations.[1]

PropertyValue
CAS Number 914106-35-7[8]
Molecular Formula C₉H₇Br₂NO[8]
Molecular Weight 304.97 g/mol [8]
Appearance White to off-white solid[6]
Storage Inert atmosphere, 2-8°C[9]

Synthetic Strategy: From Dibromomethyl to Bioactive Derivatives

The synthetic approach detailed herein leverages the facile hydrolysis of the dibromomethyl group to an aldehyde. This transformation is a key step, as substituted benzaldehydes have demonstrated significant bactericidal activities.[5] Subsequently, the aldehyde can be converted to an oxime, a class of compounds also investigated for antimicrobial potential.[10]

G A This compound B 4-Formyl-3-methoxybenzonitrile (Antimicrobial Aldehyde) A->B Hydrolysis (e.g., AgNO₃, H₂O/EtOH) C 4-(Hydroxyiminomethyl)-3-methoxybenzonitrile (Antimicrobial Oxime Derivative) B->C Oximation (NH₂OH·HCl)

Caption: Synthetic workflow from the starting material to target antimicrobial compounds.

Experimental Protocols

Protocol 1: Synthesis of 4-Formyl-3-methoxybenzonitrile

This protocol describes the hydrolysis of this compound to 4-formyl-3-methoxybenzonitrile. The reaction proceeds via a silver nitrate-mediated hydrolysis.[8]

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Ethanol (EtOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware, including a reflux condenser and filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 18.22 g, 59.74 mmol) in ethanol (300 mL).[8]

  • Heat the solution to reflux.[8]

  • In a separate beaker, prepare a solution of silver nitrate (e.g., 25.0 g, 147 mmol) in water (75 mL).[8]

  • Add the silver nitrate solution dropwise to the refluxing solution of the dibromide.[8]

  • Maintain the reaction mixture at reflux for 30 minutes.[8] A precipitate of silver bromide will form.

  • After cooling to room temperature, filter the mixture to remove the silver bromide precipitate.

  • Evaporate the filtrate to dryness under reduced pressure.[8]

  • Dilute the residue with water and extract with ethyl acetate.[8]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 4-formyl-3-methoxybenzonitrile, can be further purified by recrystallization or column chromatography. The expected product is a white solid.[8]

Protocol 2: Synthesis of 4-(Hydroxyiminomethyl)-3-methoxybenzonitrile (Oxime Derivative)

This protocol details the conversion of the synthesized aldehyde to its corresponding oxime.

Materials:

  • 4-Formyl-3-methoxybenzonitrile (from Protocol 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-formyl-3-methoxybenzonitrile (e.g., 10 mmol) in dichloromethane (30 mL) in a round-bottom flask and cool to 0°C in an ice bath.[4]

  • Add hydroxylamine hydrochloride (e.g., 1.4 g, 20 mmol) and pyridine (e.g., 1.6 mL, 20 mmol) to the solution.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (200 mL).[4]

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the resulting residue by flash column chromatography to obtain the desired oxime derivative.

Antimicrobial Activity Evaluation

The synthesized compounds should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. Standard methods such as broth microdilution or agar well diffusion can be employed to determine the minimum inhibitory concentration (MIC).

Protocol 3: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized compounds (aldehyde and oxime)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare stock solutions of the test compounds and standard drugs in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to achieve a range of test concentrations.

  • Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Expected Outcomes and Structure-Activity Relationship Insights

The conversion of the dibromomethyl group to an aldehyde is anticipated to yield a compound with notable antimicrobial activity. The aldehyde group is electrophilic and can form covalent bonds with nucleophilic residues in microbial proteins and enzymes, leading to cellular dysfunction and death.[7] The methoxy and nitrile substituents on the aromatic ring can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its ability to penetrate microbial cell membranes and interact with its target.

The oxime derivative introduces a different functional group that may alter the antimicrobial spectrum and potency. The conversion of the aldehyde to an oxime can modulate the compound's polarity and hydrogen bonding capabilities, potentially leading to different interactions with microbial targets.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of novel antimicrobial candidates. The straightforward conversion of the dibromomethyl group to an aldehyde, and subsequently to other derivatives like oximes, provides a facile route to compounds with potential biological activity. The protocols outlined in this application note offer a clear and reproducible methodology for researchers in drug discovery and medicinal chemistry to explore this promising chemical scaffold in the ongoing search for new and effective antimicrobial agents.

References

Catalytic debromomethoxylation of dibromomethylarenes using benzaldehyde dimethyl acetal

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the catalytic debromomethoxylation of dibromomethylarenes utilizing benzaldehyde dimethyl acetal. This method offers a novel approach for the synthesis of aromatic aldehydes and their acetals.

Introduction

The transformation of dihalomethylarenes into aromatic aldehydes and their corresponding acetals is a significant process in organic synthesis. A recently developed method employs benzaldehyde dimethyl acetal in the presence of a catalytic amount of anhydrous zinc chloride to achieve mono- and di(dehaloalkoxylation) of dibromomethylarenes.[1] This approach circumvents the use of harsh hydrolytic conditions that can lead to the liberation of large amounts of hydrogen halides.[1] The reaction is notable for its efficiency and serves as a valuable tool for the preparation of various aromatic aldehydes.

Data Presentation

The following tables summarize the quantitative data for the catalytic debromomethoxylation of various dibromomethylarenes with benzaldehyde dimethyl acetal in the presence of zinc chloride at 50°C.[1]

Table 1: Reaction of Dibromomethylarenes with Benzaldehyde Dimethyl Acetal [1]

EntrySubstrate (Dibromomethylarene)ProductYield (%)
11-(Dibromomethyl)-4-formylbenzeneTerephthalaldehyde83
21-(Dibromomethyl)-4-(dimethoxymethyl)benzene4-(Dimethoxymethyl)benzaldehyde96
3Methyl 4-(dibromomethyl)benzoateMethyl 4-formylbenzoate82
43-(Dibromomethyl)phenyl acetate3-Formylphenyl acetate31
51,4-Bis(dibromomethyl)benzeneTerephthalaldehyde98

Reaction conditions: Substrate, benzaldehyde dimethyl acetal, ZnCl2 (catalyst), 50°C.[1]

Experimental Workflow

The general experimental workflow for the catalytic debromomethoxylation of dibromomethylarenes is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents Combine Dibromomethylarene, Benzaldehyde Dimethyl Acetal, and anhydrous ZnCl2 heat Heat the mixture at 50 °C reagents->heat 1 monitor Monitor reaction by TLC heat->monitor 2 quench Quench reaction monitor->quench 3 extract Extract with organic solvent quench->extract 4 purify Purify by column chromatography extract->purify 5 characterize Characterize product (NMR, MS, etc.) purify->characterize 6

Caption: Experimental workflow for catalytic debromomethoxylation.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of aromatic aldehydes from dibromomethylarenes.

General Procedure for the Debromomethoxylation of Dibromomethylarenes: [1]

A mixture of the corresponding dibromomethylarene, benzaldehyde dimethyl acetal, and a catalytic amount of anhydrous zinc chloride is heated at 50°C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up and the product is purified.

Synthesis of 3-Formylphenyl Acetate (1f): [1]

  • A mixture of 1-(dibromomethyl)-3-(acetyloxy)benzene (0.9 g, 2.9 mmol), benzaldehyde dimethyl acetal (0.5 g, 3.3 mmol), and anhydrous zinc chloride (0.04 g, 0.31 mmol) is prepared.

  • The reaction mixture is heated and stirred.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The resulting product, 3-formylphenyl acetate, is isolated as an oil.

Synthesis of Terephthalaldehyde from 1,4-Bis(dibromomethyl)benzene: [1]

  • A mixture of 1,4-bis(dibromomethyl)benzene and benzaldehyde dimethyl acetal is prepared.

  • A catalytic amount of anhydrous zinc chloride is added.

  • The mixture is heated at 50°C.

  • The reaction proceeds to yield terephthalaldehyde with a 98% yield.

Proposed Catalytic Cycle

The proposed catalytic cycle for the zinc chloride-catalyzed debromomethoxylation is illustrated below.

G cluster_cycle Proposed Catalytic Cycle cluster_reactants Reactants cluster_products Products A ArCHBr2 + ZnCl2 B [ArCHBr]+ [ZnCl2Br]- A->B Coordination & Bromide abstraction C ArCH(OMe)Br B->C + PhCH(OMe)2 - PhCH(OMe)Br D [ArCH(OMe)]+ [ZnCl2Br]- C->D + ZnCl2 - ZnCl2Br- E ArCH(OMe)2 D->E + PhCH(OMe)2 - PhCH(OMe)Br F ArCHO E->F Hydrolysis (during workup) Acetal Aromatic Acetal E->Acetal Aldehyde Aromatic Aldehyde F->Aldehyde ArCHBr2 Dibromomethylarene ArCHBr2->A BDA Benzaldehyde Dimethyl Acetal BDA->B BDA->D

Caption: Proposed mechanism for debromomethoxylation.

This catalytic cycle is initiated by the coordination of the Lewis acidic zinc chloride to a bromine atom of the dibromomethylarene, followed by bromide abstraction to form a carbocation intermediate. This intermediate is then attacked by a methoxy group from benzaldehyde dimethyl acetal. A second debromomethoxylation step can occur to form the acetal, which may then be hydrolyzed to the corresponding aldehyde during the work-up.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 4-(Dibromomethyl)-3-methoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, answer frequently asked questions, and provide troubleshooting strategies to help you optimize your synthesis and minimize the formation of critical byproducts.

Section 1: The Core Synthesis - Understanding the Wohl-Ziegler Reaction

The synthesis of this compound from 4-methyl-3-methoxybenzonitrile is typically achieved via a free-radical chain reaction known as the Wohl-Ziegler bromination.[1][2][3] Understanding this mechanism is fundamental to controlling the reaction's outcome and troubleshooting impurities.

Q1: What is the fundamental mechanism for the benzylic bromination to form this compound?

The reaction proceeds via a free-radical mechanism, initiated by light or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4] The key reagent, N-bromosuccinimide (NBS), serves as a source of bromine radicals, maintaining a low concentration of molecular bromine (Br₂) in the reaction mixture. This is crucial to favor the desired benzylic substitution over competitive and undesirable electrophilic aromatic substitution on the electron-rich benzene ring.[5][6]

The mechanism involves three key stages:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with trace amounts of HBr to generate a bromine radical (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-methyl-3-methoxybenzonitrile. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[7][8] This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the brominated product and another bromine radical, continuing the chain.[3] This process repeats to form the dibrominated product.

  • Termination: The reaction concludes when radicals combine with each other.

Wohl-Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator AIBN Radical R• Initiator->Radical Δ NBS NBS Radical->NBS + HBr Br_Radical Br• NBS->Br_Radical Start_Mat 4-methyl-3- methoxybenzonitrile Br_Radical->Start_Mat Chain Carrier Benzyl_Radical Benzylic Radical (Resonance Stabilized) Start_Mat->Benzyl_Radical + Br• - HBr Mono_Bromo 4-(Bromomethyl)-3- methoxybenzonitrile Benzyl_Radical->Mono_Bromo + Br₂ - Br• Di_Bromo 4-(Dibromomethyl)-3- methoxybenzonitrile Mono_Bromo->Di_Bromo Repeats Br2 Br₂ (low conc.) caption Fig 1. Simplified Wohl-Ziegler reaction pathway.

Caption: Fig 1. Simplified Wohl-Ziegler reaction pathway.

Section 2: Troubleshooting Guide - Common Byproducts & Their Origins

Effective troubleshooting begins with accurate identification of impurities. The following Q&A section details the most common byproducts, their analytical signatures, and the mechanistic reasons for their formation.

Q2: I'm seeing a significant amount of starting material and a product with only one bromine atom. What is this byproduct and why is it forming?

A: You are observing the monobrominated intermediate , 4-(bromomethyl)-3-methoxybenzonitrile.[9] Its formation is a clear indication of an incomplete reaction.

  • Mechanism of Formation: This is the product of the first propagation cycle. The reaction may stall at this stage due to several factors:

    • Insufficient NBS: The stoichiometry of NBS to the starting material is critical. For dibromination, at least two equivalents of NBS are required. Using less will result in incomplete conversion.

    • Premature Termination: If the radical initiator is consumed too quickly or is insufficient, the radical chain reaction will terminate before the second bromination can occur.

    • Low Reaction Temperature/Time: The reaction may not have been heated long enough or at a high enough temperature to drive the reaction to completion.

Q3: My mass spectrum shows an isotopic pattern for three bromine atoms, and my NMR is more complex than expected. What's happening?

A: This points to the formation of the over-brominated byproduct , 4-(tribromomethyl)-3-methoxybenzonitrile.

  • Mechanism of Formation: This occurs when the reaction conditions are too harsh or the reaction is run for an extended period with excess NBS. The benzylic radical of the desired dibrominated product can be formed and subsequently react with another equivalent of bromine.

    • Excess NBS: Using significantly more than two equivalents of NBS increases the likelihood of a third substitution.

    • High Radical Flux: An excessive amount of initiator or high-intensity light can create a high concentration of radicals, driving the reaction past the desired endpoint.

Q4: I've isolated an impurity that shows a peak around δ 9.9-10.1 ppm in the ¹H NMR and has a molecular weight corresponding to the addition of an oxygen atom. What is this?

A: You have likely formed 4-formyl-3-methoxybenzonitrile , an oxidation byproduct.[9][10]

  • Mechanism of Formation: While the primary reaction is radical substitution, side reactions can occur. The intermediate benzylic bromides are susceptible to hydrolysis if water is present, forming a benzyl alcohol. This alcohol can then be oxidized to the aldehyde under the reaction conditions or during workup.

    • Presence of Water: Using wet solvents or reagents can introduce water, leading to hydrolysis of the brominated intermediates.

    • Oxidative Conditions: Certain impurities in the reagents or solvents could promote oxidation.

Q5: My analytical data suggests that bromine has been added directly to the aromatic ring. How is this possible?

A: You are observing byproducts from electrophilic aromatic substitution (SEAr) . This is a common side reaction in benzylic brominations if not properly controlled.[6]

  • Mechanism of Formation: The Wohl-Ziegler reaction is designed to keep the concentration of molecular bromine (Br₂) extremely low.[5] If the concentration of Br₂ (or HBr, which can catalyze the reaction) becomes too high, it can act as an electrophile and attack the electron-rich aromatic ring, leading to ring bromination.[6]

    • High Br₂ Concentration: This can be caused by the decomposition of NBS or using Br₂ directly as the reagent.

    • Polar Solvents: Using polar protic solvents can promote ionic pathways over the desired radical pathway. Carbon tetrachloride (CCl₄) is the traditional solvent of choice because it disfavors these ionic side reactions.[1]

Byproduct Summary and Identification

Byproduct NameStructureKey ¹H NMR Signal (CDCl₃)Expected Mass (m/z) & Isotope Pattern
Desired Product This compound~δ 6.7-6.8 (s, 1H, -CHBr₂)305 (M), 307 (M+2), 309 (M+4) [1:2:1 ratio]
Monobromo 4-(Bromomethyl)-3-methoxybenzonitrile~δ 4.5 (s, 2H, -CH₂Br)226 (M), 228 (M+2) [1:1 ratio]
Tribromo 4-(Tribromomethyl)-3-methoxybenzonitrileN/A (no benzylic proton)383 (M), 385 (M+2), 387 (M+4), 389 (M+6) [1:3:3:1 ratio]
Oxidation 4-Formyl-3-methoxybenzonitrile~δ 10.0 (s, 1H, -CHO)161 (M)
Ring Bromination Isomeric BromobenzonitrilesComplex aromatic region (δ 7-8)305 (M), 307 (M+2), 309 (M+4) [1:2:1 ratio]

Section 3: Proactive Prevention & Optimization

Controlling the formation of byproducts is key to a successful synthesis. This section provides actionable advice for optimizing your experimental setup.

Byproduct_Formation_Logic Start 4-methyl-3-methoxybenzonitrile Mono Monobromo Byproduct Start->Mono < 2 eq. NBS Short Reaction Time Ring Ring Bromination Byproduct Start->Ring High [Br₂] Polar Solvent Desired This compound Tri Tribromo Byproduct Desired->Tri > 2 eq. NBS Long Reaction Time Aldehyde Oxidation Byproduct (Aldehyde) Desired->Aldehyde H₂O Present Mono->Desired ~2 eq. NBS Optimal Time Mono->Aldehyde H₂O Present caption Fig 2. Logic diagram of byproduct formation pathways.

Caption: Fig 2. Logic diagram of byproduct formation pathways.

Q6: How can I improve the yield of the desired dibrominated product and minimize the monobrominated intermediate?

A: To drive the reaction to completion:

  • Stoichiometry: Use a slight excess of NBS, typically 2.1-2.2 equivalents, to ensure full conversion.

  • Incremental Addition: Add the NBS in portions to maintain a steady, low concentration of bromine.

  • Monitor the Reaction: A common visual cue for completion is that succinimide, the byproduct of NBS, is less dense than the common solvent CCl₄ and will float to the surface when the reaction is finished.[1] Thin-layer chromatography (TLC) should be used for definitive monitoring.

  • Sufficient Initiation: Ensure you are using an adequate amount of radical initiator (typically 1-5 mol%) and that the reaction temperature is appropriate for its half-life.

Q7: What are the most critical parameters to control to avoid both over-bromination and ring bromination?

A: The key is to control the radical chain process and suppress the ionic alternative.

  • Control NBS Stoichiometry: Do not use a large excess of NBS. Carefully measure and dispense 2.1-2.2 equivalents.

  • Maintain Low Br₂ Concentration: This is the primary function of NBS. Avoid exposing the reaction to light sources that can rapidly decompose NBS. Ensure your NBS is pure; older NBS can contain excess Br₂.

  • Solvent Choice: Use a non-polar, aprotic solvent. Carbon tetrachloride is classic, but due to toxicity, alternatives like cyclohexane or acetonitrile can be effective.[5] Avoid alcohols or other protic solvents.

  • Temperature Control: Run the reaction at the reflux temperature of your chosen solvent to ensure steady initiation and propagation without excessive decomposition of reagents.

Section 4: Experimental Protocols - Purification

Even with an optimized reaction, chromatographic purification is often necessary to achieve high purity.[9]

Q8: What is the most effective way to purify the crude this compound?

A: A two-step process of column chromatography followed by recrystallization is highly effective.

  • Column Chromatography: This is the primary method to separate the desired product from the starting material, monobrominated, and over-brominated byproducts.[9]

  • Recrystallization: This is excellent for removing trace impurities after chromatography to yield a highly pure, crystalline solid.[9]

Protocol: Flash Column Chromatography
  • Prepare the Column: Select a silica gel column with an appropriate diameter based on the scale of your crude material (e.g., a 40g crude mixture may require a 240g silica column).

  • Select the Eluent: A gradient system of hexanes and ethyl acetate is typically effective. Start with a low polarity mobile phase (e.g., 98:2 Hexanes:EtOAc) to elute non-polar impurities.

  • Load the Sample: Adsorb the crude material onto a small amount of silica gel ("dry loading") for better separation.

  • Elute and Collect: Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexanes:EtOAc). The order of elution will generally be:

    • Starting Material (4-methyl-3-methoxybenzonitrile)

    • Desired Product (this compound)

    • Monobrominated Byproduct

    • More polar byproducts (e.g., aldehyde)

  • Analyze Fractions: Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Concentrate: Remove the solvent under reduced pressure to obtain the purified product.

References

Technical Support Center: Purification of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of 4-(Dibromomethyl)-3-methoxybenzonitrile. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this key synthetic intermediate.

Core Principles: The Science of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.[4] As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, which are present in much lower concentrations or have different solubility profiles, ideally remain in the cooled solvent, known as the mother liquor.[2][3] The success of this technique hinges on the careful selection of a solvent and precise control over the cooling process to maximize purity and yield.[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a robust starting point for the purification of this compound (MW: 304.97 g/mol ).[5] Adjustments may be necessary based on the initial purity of the crude material.

2.1. Solvent System Selection

The choice of solvent is the most critical parameter for successful recrystallization.[2] The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. For this compound, a polar aprotic character is a good starting point, but mixed solvent systems often provide superior purification.[5]

Table 1: Solvent Screening for this compound

Solvent System (v/v)Suitability RationaleExpected Outcome
Isopropanol (IPA) Single solvent. Good balance of polarity.High potential for success. May require a larger volume.
Ethanol/Water Mixed solvent. Ethanol dissolves the compound well; water acts as an anti-solvent.[6]Excellent for inducing crystallization. Requires careful addition of water to avoid "oiling out."
Hexanes/Ethyl Acetate Mixed solvent. Ethyl acetate is a good solvent; hexanes act as an anti-solvent.Good for removing non-polar impurities.
Toluene Single solvent. Good for aromatic compounds.May work well, but higher boiling point requires caution.

2.2. Step-by-Step Methodology

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (a shallow solvent pool leads to rapid cooling and poor crystal formation).[7] Add a magnetic stir bar.

  • Add a small amount of the chosen primary solvent (e.g., Isopropanol, ~20 mL). Heat the mixture on a hot plate with stirring.

  • Continue to add the solvent in small portions until the solid completely dissolves at or near the solvent's boiling point. Causality Note: Using the absolute minimum amount of hot solvent is key to creating a supersaturated solution upon cooling, which is necessary for maximizing yield.[7]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (spatula tip) of activated carbon. Re-heat the solution to boiling for a few minutes. Causality Note: The high surface area of activated carbon adsorbs colored, high-molecular-weight impurities.[8]

  • (Optional) Hot Filtration: If activated carbon was used or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. An ideal crystallization should show crystal formation over a period of 15-20 minutes.[7] Rapid crystal formation ("crashing out") can trap impurities.[7]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. Causality Note: Using ice-cold solvent minimizes the re-dissolving of the purified product during the wash.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

2.3. Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional, if impurities or charcoal present) Dissolve->HotFilter Cool Slow Cooling to Room Temperature Dissolve->Cool HotFilter->Cool IceBath Ice-Water Bath Cool->IceBath VacFilter Vacuum Filtration IceBath->VacFilter Wash Wash with Cold Solvent VacFilter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process.

Q: My compound has formed an oil instead of crystals. What should I do?

A: This phenomenon, known as "oiling out," occurs when the solute is insoluble in the solvent at a temperature above its own melting point, or when the melting point is significantly depressed by impurities.[7]

  • Immediate Action: Re-heat the solution to re-dissolve the oil.

  • Solution 1 (Add More Solvent): Add a small amount of additional "good" solvent (e.g., more ethanol in an ethanol/water system) to decrease the saturation level, then allow it to cool again slowly.[7] The goal is to keep the compound dissolved until the solution cools to below the compound's melting point.

  • Solution 2 (Lower Cooling Temperature): Ensure the initial cooling phase is very slow. Do not place the flask directly into an ice bath from a high temperature.

  • Solution 3 (Change Solvent): If the problem persists, the boiling point of your solvent may be too high. Select a solvent or solvent mixture with a lower boiling point.

Q: My yield is very low (<50%). What went wrong?

A: A low yield can be attributed to several factors.

  • Cause 1 (Excess Solvent): You may have used too much solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[7]

    • Solution: If you still have the mother liquor, you can try to reduce its volume by evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be less pure.

  • Cause 2 (Premature Crystallization): If the product crystallized during a hot filtration step, you lost material.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent a temperature drop.

  • Cause 3 (Inefficient Washing): Washing the collected crystals with room-temperature solvent can dissolve a substantial amount of product.

    • Solution: Always use a minimal amount of ice-cold solvent for the washing step.

Q: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

A: The absence of crystal formation indicates that the solution is not supersaturated.

  • Solution 1 (Induce Nucleation): Try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for nucleation to begin.[4]

  • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution. This "seed crystal" provides a template for further crystal growth.[2][6]

  • Solution 3 (Increase Concentration): Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, then attempt the cooling process again.

Q: My final product is still colored. How can I fix this?

A: A colored product indicates the presence of persistent colored impurities that co-crystallized.

  • Solution: Repeat the recrystallization process, but this time, include the optional decolorizing carbon step as described in the protocol.[8] Do not add an excessive amount of carbon, as it can also adsorb your target compound, reducing the yield.

Troubleshooting Logic Diagram

G cluster_solutions Start Problem Encountered During Recrystallization OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Yield is Poor? Start->LowYield Sol_Oil_1 Reheat & Add More 'Good' Solvent OilingOut->Sol_Oil_1 Yes Sol_Oil_2 Ensure Slow Cooling OilingOut->Sol_Oil_2 Yes Sol_NoCry_1 Scratch Flask or Add Seed Crystal NoCrystals->Sol_NoCry_1 Yes Sol_NoCry_2 Evaporate Some Solvent & Re-cool NoCrystals->Sol_NoCry_2 Yes Sol_Yield_1 Reduce Solvent in Future (Recover from Mother Liquor) LowYield->Sol_Yield_1 Yes Sol_Yield_2 Use Ice-Cold Solvent for Washing LowYield->Sol_Yield_2 Yes

Caption: Decision-making guide for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound? A1: Synthesis of this compound can result in several byproducts. Common impurities include monobrominated intermediates, over-brominated products (e.g., tribromomethyl), and oxidation byproducts where the dibromomethyl group is converted to an aldehyde.[5] Recrystallization is effective at removing these structurally similar impurities.[5]

Q2: How do I know if my product is pure after recrystallization? A2: The most common method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C) that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and the range to be broader.[4] For higher purity confirmation, techniques like NMR spectroscopy or HPLC can be employed.

Q3: Can I use a single-solvent system instead of a mixed-solvent system? A3: Yes, a single-solvent recrystallization is often simpler if a suitable solvent can be found.[3] However, mixed-solvent systems (a "solvent" and an "anti-solvent") provide greater flexibility and control over the crystallization process, which is often necessary for achieving high purity.[5]

Q4: How critical is the cooling rate? A4: The cooling rate is extremely critical. Rapid cooling leads to the formation of small, often impure crystals because impurities get trapped in the rapidly forming crystal lattice.[7] A slow, gradual cooling process allows for the selective formation of a more ordered, pure crystal lattice, excluding impurity molecules.

References

Technical Support Center: Chromatographic Purification of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-(Dibromomethyl)-3-methoxybenzonitrile. This versatile intermediate is crucial in the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.[1] However, its purification presents distinct challenges, primarily stemming from the nature of its synthesis via benzylic bromination. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should anticipate in my crude reaction mixture?

A1: The synthesis of this compound is typically achieved via radical bromination of 4-methyl-3-methoxybenzonitrile, often using N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler bromination, can be difficult to control perfectly.[2] Consequently, you should expect a mixture containing:

  • Starting Material: Unreacted 4-methyl-3-methoxybenzonitrile.

  • Monobrominated Intermediate: 4-(Bromomethyl)-3-methoxybenzonitrile.[1]

  • Desired Product: this compound.

  • Over-brominated Byproduct: 4-(Tribromomethyl)-3-methoxybenzonitrile.

  • Oxidation Byproducts: Benzylic oxidation can lead to the formation of aldehydes or carboxylic acids at the benzylic position, especially if reaction conditions are not strictly controlled.[3][4]

The structural similarity and, therefore, similar polarities of the methyl, monobromo, dibromo, and tribromo species make chromatographic separation a non-trivial task.

Q2: What is the recommended starting point for chromatographic purification?

A2: For milligram to multi-gram scale, normal-phase flash column chromatography using silica gel is the most common and effective method.[1][5] The initial step should always be method development using Thin-Layer Chromatography (TLC) to identify a suitable mobile phase.[5] A good starting solvent system is a mixture of a non-polar solvent like hexanes (or heptane, a less toxic alternative) and a moderately polar solvent like ethyl acetate or dichloromethane.[6][7]

Q3: Is this compound stable on standard silica gel?

A3: Caution is advised. Benzylic bromides can be susceptible to degradation on acidic surfaces.[8] Standard silica gel is inherently slightly acidic due to the presence of surface silanol groups (Si-OH), which can catalyze hydrolysis (conversion to benzyl alcohol) or elimination reactions.[7] If you observe significant streaking on your TLC plate, low product recovery from the column, or the appearance of new, more polar spots after exposure to silica, your compound is likely degrading. In such cases, using deactivated (neutral) silica or adding a small amount of a neutralizer like triethylamine to the mobile phase is recommended.

Q4: How do I select an optimal mobile phase for flash chromatography?

A4: The goal is to find a solvent system where your desired product has an Rf value between 0.2 and 0.35 on a TLC plate.[9][10]

  • If the Rf is too high (>0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities like the starting material. To fix this, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in your hexanes/ethyl acetate mixture).

  • If the Rf is too low (<0.1): The compound will bind too strongly to the silica, leading to long elution times and band broadening, which diminishes resolution from more polar impurities.[10] To fix this, increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

A systematic screening of solvents (e.g., Hexanes/EtOAc, Hexanes/DCM, Hexanes/Toluene) via TLC is the most efficient approach.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the purification process.

Problem 1: Poor separation between the desired dibromo-product and the monobromo-intermediate.

  • Causality: These two compounds have very similar polarities, making them difficult to resolve. The monobrominated compound will be slightly less polar than the dibrominated product and thus will elute first.

  • Solution 1: Optimize Mobile Phase. Switch to a less polar solvent system. The "rule of half" suggests that halving the concentration of the polar component in your mobile phase will roughly halve the Rf value, which can increase the separation between spots that are close together.[9] For example, if you are using 20% EtOAc in Hexanes, try 10% or even 5%.

  • Solution 2: Employ Gradient Elution. Start with a very non-polar mobile phase to elute the least polar impurities. Then, gradually and slowly increase the solvent polarity to selectively elute the monobromo, then dibromo, and finally more polar byproducts. This is often more effective than isocratic (constant solvent composition) elution for difficult separations.[10]

  • Solution 3: Increase Column Length/Decrease Particle Size. Use a longer column or finer silica gel (e.g., 230-400 mesh) to increase the number of theoretical plates, which enhances resolving power.[10]

Problem 2: The product appears to be degrading on the column (streaking on TLC, low recovery, new baseline spot).

  • Causality: The acidic nature of the silica gel is likely decomposing the labile benzylic dibromide functional group.

  • Solution 1: Use Neutralized Silica Gel. Prepare a slurry of silica gel in your mobile phase and add ~1% triethylamine (Et3N) by volume. Let it sit for an hour, then pack the column as usual. Run the column with a mobile phase containing a small amount (0.1-0.5%) of triethylamine. This neutralizes the acidic sites on the silica.

  • Solution 2: Use Neutral Alumina. As an alternative stationary phase, neutral alumina can be used. However, be aware that its selectivity is different from silica, and you must re-optimize your mobile phase using TLC with alumina plates first.[7]

  • Solution 3: Minimize Contact Time. Work quickly. Use a faster flow rate (flash chromatography with positive pressure) to minimize the time the compound spends on the stationary phase.[5]

Problem 3: The product is not eluting from the column, even with a highly polar mobile phase.

  • Causality: This is uncommon for this specific compound unless significant decomposition to a very polar species (like a carboxylic acid) has occurred, or if the initial mobile phase was far too non-polar. The nitrile group itself is moderately polar.[11]

  • Solution 1: The "Methanol Purge". If you suspect your compound is still on the column, try flushing the column with a very polar solvent like 10-20% methanol in dichloromethane. This will elute almost all organic compounds from silica.[12] Analyze the collected fractions to see if your product is present.

  • Solution 2: Re-evaluate the Reaction. It is possible the reaction failed or led to polymerization. Re-analyze your crude mixture with techniques like NMR or LC-MS to confirm the presence of the desired product before attempting large-scale purification.

Section 3: Detailed Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate vial, dissolve a sample of your starting material, if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture, the starting material, and a "co-spot" (spotting the crude mixture directly on top of the starting material spot) on a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing your chosen mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Let the solvent run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Analyze: Identify the starting material spot. The product spots (monobromo, dibromo) should be below it (more polar). The ideal solvent system will show clear separation between these spots and an Rf of ~0.2-0.3 for the desired dibromo-product.

  • Iterate: Adjust the mobile phase polarity as described in the troubleshooting section until optimal separation is achieved.

Protocol 2: Standard Flash Column Chromatography

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (a good rule of thumb is a silica weight of 30-50 times the weight of the crude sample).[7]

    • In a beaker, mix the silica gel with your initial, least polar mobile phase to form a consistent slurry.

    • Pour the slurry into the column, open the stopcock, and use gentle air pressure to help pack the bed evenly. Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.[13]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Apply positive pressure (using a pump or regulated air/nitrogen) to achieve a steady flow rate (e.g., ~2 inches/minute drop of the solvent level).[5]

    • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity according to your TLC analysis.

  • Fraction Collection:

    • Collect the eluent in a series of test tubes or flasks.

    • Systematically analyze the fractions by TLC to determine which ones contain your pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Data & Visualization

Table 1: Common Mobile Phase Systems for Normal-Phase Chromatography

This table provides a list of common solvent systems, ordered by increasing eluting power. The "Weak Solvent" is typically a hydrocarbon, while the "Strong Solvent" modulates the polarity.

Weak Solvent (Non-polar)Strong Solvent (Polar)Typical Ratio RangeNotes
Hexanes / HeptaneToluene5-50% TolueneGood for separating non-polar compounds.
Hexanes / HeptaneDichloromethane (DCM)10-100% DCMA very common and versatile system.
Hexanes / HeptaneDiethyl Ether5-40% EtherEther is highly flammable; use caution.
Hexanes / HeptaneEthyl Acetate (EtOAc)2-30% EtOAcExcellent, widely used system for compounds of moderate polarity.[6]
Dichloromethane (DCM)Methanol (MeOH)0.5-10% MeOHFor eluting more polar compounds. Can cause silica to dissolve slightly.

Diagram 1: Troubleshooting Flowchart for Poor Separation

This decision tree helps diagnose and solve common separation issues during chromatography.

G start Problem: Poor Separation streaking Are spots streaking or is recovery low? start->streaking spots_close Are spots distinct but too close (ΔRf < 0.1)? start->spots_close streaking->spots_close  No degradation Likely Degradation streaking->degradation  Yes low_res Low Resolution spots_close->low_res  Yes solution_neutral Solution: 1. Use neutral silica. 2. Add 0.5% Et3N to eluent. 3. Work faster. degradation->solution_neutral solution_gradient Solution: 1. Use a shallower gradient. 2. Switch to a different, less polar solvent system (e.g., Hex/DCM). 3. Use a longer column. low_res->solution_gradient

Caption: Troubleshooting decision tree for poor separation.

Diagram 2: General Purification Workflow

This diagram outlines the standard process from crude product to pure compound.

G node_start Crude Reaction Mixture node_tlc TLC Method Development Screen Solvents Optimize Rf to 0.2-0.3 node_start->node_tlc node_column Prepare Column Slurry Pack Silica Dry Load Sample node_tlc->node_column node_run Run Flash Chromatography Isocratic or Gradient Elution node_column->node_run node_fractions Collect & Analyze Fractions Monitor by TLC node_run->node_fractions node_combine Combine Pure Fractions Evaporate Solvent node_fractions->node_combine node_end Purified Product node_combine->node_end

References

Technical Support Center: Optimizing Nucleophilic Substitution of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution of 4-(Dibromomethyl)-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in performing nucleophilic substitution on this compound?

A1: The primary challenges include controlling the degree of substitution (mono- versus di-substitution), preventing side reactions such as elimination, and managing the reactivity of the benzylic bromide. Over-alkylation can be an issue with amine nucleophiles, leading to mixtures of secondary and tertiary amines.[1][2] For some nucleophiles, the reaction may be sluggish, requiring optimization of conditions to achieve a reasonable yield.

Q2: What are the typical nucleophiles used in reactions with this compound?

A2: A variety of nucleophiles can be employed, including:

  • Water/Hydroxide: For hydrolysis to the corresponding benzaldehyde.

  • Alcohols (e.g., methanol, ethanol): To form acetals or di-alkoxy derivatives.

  • Amines (primary and secondary): To introduce amino functionalities.

  • Azide ions: For the introduction of an azido group, which can be further transformed.[3]

  • Cyanide ions: To extend the carbon chain.

  • Thiolates: To form thioethers.

Q3: How can I control the reaction to favor mono-substitution over di-substitution?

A3: Achieving selective mono-substitution on a gem-dibromide can be challenging. Strategies to favor mono-substitution include:

  • Stoichiometry: Using a limited amount of the nucleophile (ideally one equivalent or slightly less).

  • Low Temperature: Running the reaction at lower temperatures can help to control reactivity and improve selectivity.

  • Weaker Nucleophile/Base: Employing a less reactive nucleophile or a weaker base can sometimes favor mono-substitution.

Q4: What are the recommended solvents for these reactions?

A4: The choice of solvent is crucial and depends on the specific nucleophile and desired reaction mechanism (SN1 vs. SN2).

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These can solvate both the nucleophile and the leaving group, and can favor SN1 pathways.[4][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents are generally preferred for SN2 reactions as they solvate cations well but leave the nucleophile relatively "naked" and more reactive.[4]

  • Non-polar Solvents (e.g., toluene, THF): Can also be used, particularly when the nucleophile is soluble in these systems.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Poor Nucleophile Reactivity - Increase the reaction temperature. - Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity. - If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base to deprotonate it in situ, creating a more potent anionic nucleophile.
Poor Leaving Group Ability - While bromide is a good leaving group, in some cases, converting the dibromide to a diiodide in situ by adding a catalytic amount of an iodide salt (e.g., NaI, KI) can accelerate the reaction (Finkelstein reaction).
Steric Hindrance - The benzylic position is somewhat sterically accessible, but bulky nucleophiles may react slowly. Consider using a less sterically hindered nucleophile if possible.
Decomposition of Starting Material - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture. - Check the stability of the starting material and product at the reaction temperature.
Issue 2: Formation of Multiple Products (e.g., over-alkylation with amines)
Potential Cause Troubleshooting Steps
Poly-substitution - With Amines: To avoid the formation of secondary and tertiary amines, consider using the Gabriel Synthesis. This involves reacting the dibromide with potassium phthalimide followed by hydrazinolysis to yield the primary amine.[1] - Carefully control the stoichiometry, using the amine as the limiting reagent.
Mixture of Substitution and Elimination Products - Elimination (E2) can compete with substitution, especially with strong, sterically hindered bases. Use a less hindered, strong nucleophile that is a weak base if possible. - Lowering the reaction temperature generally favors substitution over elimination.
Hydrolysis to Benzaldehyde - If water is present in the reaction mixture, hydrolysis to 4-formyl-3-methoxybenzonitrile can occur. Ensure all reagents and solvents are anhydrous if the substitution product is desired.

Experimental Protocols

Protocol 1: Hydrolysis to 4-formyl-3-methoxybenzonitrile

This protocol is a common nucleophilic substitution where water acts as the nucleophile, facilitated by a silver salt.

Reaction Scheme:

G substrate This compound product 4-formyl-3-methoxybenzonitrile substrate->product reagents reagents AgNO3, Ethanol/Water, Reflux

Caption: Hydrolysis of this compound.

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of silver nitrate in water.

  • Heat the solution of the dibromide to reflux.

  • Add the aqueous silver nitrate solution dropwise to the refluxing solution.

  • Maintain the reaction at reflux for approximately 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the precipitated silver bromide.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Parameter Value Reference
Solvent Ethanol/WaterPatent EP4286368A1
Reagent Silver NitratePatent EP4286368A1
Temperature RefluxPatent EP4286368A1
Purity of Product >99%Patent EP4286368A1
Protocol 2: Synthesis of Primary Amine via Gabriel Synthesis

To avoid over-alkylation with amines, the Gabriel synthesis is a reliable method.

Workflow Diagram:

G A This compound B N-(4-cyano-2-methoxybenzyl)phthalimide intermediate A->B Potassium Phthalimide, DMF C Primary Amine Product B->C Hydrazine Hydrate, Ethanol, Reflux

Caption: Gabriel synthesis workflow for primary amine formation.

Step 1: Reaction with Potassium Phthalimide

Materials:

  • This compound

  • Potassium phthalimide

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in DMF.

  • Add potassium phthalimide to the solution.

  • Stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water to precipitate the phthalimide intermediate.

  • Collect the solid by filtration and wash with water.

Step 2: Hydrazinolysis

Materials:

  • N-(4-cyano-2-methoxybenzyl)phthalimide intermediate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Suspend the dried phthalimide intermediate in ethanol.

  • Add hydrazine hydrate to the suspension.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

  • Filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate and basify with a strong base (e.g., NaOH).

  • Extract the primary amine with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer and remove the solvent to obtain the product.

Data Summary

The following table summarizes general conditions for nucleophilic substitution on benzylic halides, which can be adapted for this compound.

Nucleophile Type Typical Solvents Typical Base (if needed) Potential Side Reactions General Recommendations
Alcohols Alcohol itself, THF, DichloromethaneTriethylamine, Potassium CarbonateEliminationUse a non-nucleophilic base if the alcohol is not the solvent.
Primary Amines DMF, DMSO, Acetonitrile, EthanolExcess amine, Triethylamine, Potassium CarbonateOver-alkylation, EliminationUse a large excess of the amine or employ the Gabriel synthesis for primary amines.[1]
Secondary Amines DMF, DMSO, AcetonitrileTriethylamine, Potassium Carbonate, DBUEliminationMonitor the reaction carefully to avoid side products.
Water (Hydrolysis) Ethanol/Water, Acetone/WaterSilver Nitrate (promoter), Sodium Carbonate-Silver nitrate assists in the removal of bromide, driving the reaction forward.[6]

Logical Relationships in Reaction Optimization

The following diagram illustrates the decision-making process for optimizing a nucleophilic substitution reaction.

G start Low Yield of Desired Product check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_solvent Is the solvent appropriate? check_nucleophile->check_solvent Yes increase_nucleophilicity Increase Nucleophilicity (e.g., add base, switch to aprotic polar solvent) check_nucleophile->increase_nucleophilicity No check_temp Is the temperature optimal? check_solvent->check_temp Yes change_solvent Change Solvent (e.g., polar aprotic for SN2) check_solvent->change_solvent No check_side_reactions Are side reactions occurring? check_temp->check_side_reactions Yes increase_temp Increase Temperature check_temp->increase_temp No address_side_reactions Address Side Reactions (e.g., lower temp, use anhydrous conditions) check_side_reactions->address_side_reactions Yes

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Reactions of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4-(Dibromomethyl)-3-methoxybenzonitrile. The following sections address common issues, particularly the side reactions encountered when using strong bases for the hydrolysis of the dibromomethyl group to form the desired product, 4-formyl-3-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the intended reaction product when treating this compound with a hydrolyzing agent?

The primary and desired reaction is the hydrolysis of the gem-dibromide to an aldehyde, yielding 4-formyl-3-methoxybenzonitrile.[1][2][3] This product is a key intermediate in the synthesis of various pharmaceuticals, such as Finerenone.[3][4][5]

Q2: I am attempting to synthesize 4-formyl-3-methoxybenzonitrile using a strong base like sodium hydroxide, but my yield is very low. Why might this be happening?

Using strong bases can lead to several competing side reactions that consume your starting material or the desired product. These include hydrolysis of the nitrile group, Cannizzaro reaction of the aldehyde product, and polymerization, leading to reduced yields of the target aldehyde.

Q3: My analysis (NMR/LC-MS) shows multiple byproducts. What are the most likely side products when using a strong base?

Common byproducts include:

  • 3-Methoxy-4-methylbenzoic acid: Formed if the nitrile group is hydrolyzed to a carboxylic acid. The reactivity of the nitrile group can be influenced by the substituents on the benzene ring.[6]

  • 4-(Hydroxymethyl)-3-methoxybenzonitrile and 4-carboxy-3-methoxybenzonitrile: These can be formed via a Cannizzaro-type reaction from the desired aldehyde product under strong basic conditions.

  • Polymeric or tarry substances: Strong bases can promote condensation reactions, leading to the formation of insoluble, complex mixtures.[7]

Q4: Can the nitrile group on the aromatic ring react under the conditions used to hydrolyze the dibromomethyl group?

Yes. The nitrile group is susceptible to hydrolysis under strong basic (or acidic) conditions, which would convert it into a carboxamide and subsequently a carboxylate salt (or carboxylic acid after workup).[6] This is a significant potential side reaction that can lower the yield of the desired benzonitrile product.

Q5: How can I minimize the formation of these side products?

To improve the selectivity for the desired aldehyde, consider the following:

  • Avoid strong bases: Milder hydrolysis conditions are often more effective. A widely reported method uses silver nitrate in aqueous ethanol, which proceeds in high yield.[1][2]

  • Control the temperature: Lowering the reaction temperature can help reduce the rates of competing side reactions.[7]

  • Limit reaction time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed, preventing further reaction of the product.[7]

  • Stoichiometry: Use a carefully controlled amount of the reagent rather than a large excess.

Troubleshooting Guides

This section provides solutions to specific issues encountered during the synthesis of 4-formyl-3-methoxybenzonitrile.

Issue 1: Low or No Yield of 4-Formyl-3-methoxybenzonitrile
SymptomPossible CauseSuggested Solution
Low yield with significant starting material remaining. Reaction conditions (temperature, time) are insufficient for complete conversion.Increase reaction time or moderately increase temperature while monitoring for byproduct formation. Consider switching to a more reliable method, such as silver nitrate-mediated hydrolysis.[1][2]
Low yield with formation of a brown, insoluble material (tar). The base is too strong or the temperature is too high, causing polymerization/decomposition.[7]Reduce the reaction temperature. Use a milder base or switch to non-basic hydrolysis conditions. Ensure the reaction is run under an inert atmosphere if oxidative degradation is suspected.
Low yield with the presence of multiple, new polar spots on TLC. Competing side reactions are occurring, such as nitrile hydrolysis or Cannizzaro reaction.Switch to milder, more selective reagents (e.g., AgNO₃).[1] Carefully control the stoichiometry of the base and the reaction temperature.
Issue 2: Identification of Unexpected Byproducts
Observed ByproductProbable CauseConfirmation & Prevention
Product containing a -COOH group instead of -CN. Hydrolysis of the nitrile group under strong basic conditions.[6]Characterize by IR (broad O-H stretch) and mass spectrometry. Prevent by using milder conditions and avoiding prolonged exposure to strong bases.
Mixture of an alcohol (-CH₂OH) and a carboxylic acid (-COOH) at the 4-position. The desired aldehyde product has undergone a Cannizzaro reaction, a disproportionation reaction typical for aldehydes without α-hydrogens in the presence of a strong base.Analyze the product mixture via NMR and LC-MS. Prevent by neutralizing the reaction mixture as soon as the aldehyde formation is complete or by using non-basic hydrolysis methods.

Experimental Protocols

Protocol 1: Recommended Synthesis via Silver Nitrate Hydrolysis

This protocol is adapted from established literature procedures for the high-yield synthesis of 4-formyl-3-methoxybenzonitrile.[1][2]

Materials:

  • This compound (1 eq.)

  • Silver nitrate (AgNO₃) (2.5 eq.)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (e.g., 18.22 g, 59.74 mmol) in ethanol (300 mL) in a round-bottom flask equipped with a reflux condenser.[1][2]

  • Heat the solution to reflux.[1][2]

  • In a separate beaker, dissolve silver nitrate (e.g., 25.0 g, 147 mmol) in water (75 mL).[1][2]

  • Add the silver nitrate solution dropwise to the refluxing ethanol solution.[1][2]

  • Maintain the mixture at reflux for 30-60 minutes. A precipitate of silver bromide will form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove the silver bromide precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.[1][2]

  • Dilute the residue with water and extract the product with ethyl acetate.[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain 4-formyl-3-methoxybenzonitrile as a white solid.[1]

Visualized Workflows and Pathways

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Start: Low Yield or Impure Product check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present Significant SM Remains check_sm->sm_present sm_absent SM Consumed check_sm->sm_absent increase_cond Increase Time/ Temperature Moderately OR Switch to AgNO3 Method sm_present->increase_cond Yes analyze_products Analyze Byproducts (NMR, LC-MS) sm_absent->analyze_products No end End: Optimized Procedure increase_cond->end tar Is Tarry/Polymeric Material Present? analyze_products->tar nitrile_hydrolysis Is Carboxylic Acid (-COOH) Present? tar->nitrile_hydrolysis No sol_tar Reduce Temperature, Use Milder Base tar->sol_tar Yes cannizzaro Is a Mix of Alcohol and Acid Present? nitrile_hydrolysis->cannizzaro No sol_nitrile Use Milder Conditions, Limit Reaction Time nitrile_hydrolysis->sol_nitrile Yes sol_cannizzaro Avoid Strong Base, Neutralize After Reaction cannizzaro->sol_cannizzaro Yes cannizzaro->end No sol_tar->end sol_nitrile->end sol_cannizzaro->end

Caption: Troubleshooting workflow for low yield/impurity issues.

Reaction Pathways Diagram

This diagram illustrates the desired reaction alongside potential side reactions when using a strong base.

G cluster_desired Desired Pathway cluster_side Side Reactions (Strong Base) SM This compound DP 4-Formyl-3-methoxybenzonitrile (Desired Product) SM->DP Mild Hydrolysis (e.g., AgNO3/H2O) SM->DP Strong Base (e.g., NaOH) SP1 3-Methoxy-4-methylbenzamide 4-Carboxy-3-methoxybenzonitrile (Nitrile Hydrolysis) SM->SP1 Strong Base SP3 Polymer / Tar SM->SP3 Strong Base, Heat SP2 4-(Hydroxymethyl)-3-methoxybenzonitrile + 4-Carboxy-3-methoxybenzonitrile (Cannizzaro Reaction) DP->SP2 Strong Base DP->SP3 Strong Base, Heat

Caption: Desired vs. side reaction pathways with strong bases.

References

Technical Support Center: Purification of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the removal of monobrominated impurities from 4-(Dibromomethyl)-3-methoxybenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture for this compound shows a significant amount of a major side-product. What is this impurity likely to be?

A1: In the synthesis of this compound from 4-methyl-3-methoxybenzonitrile via radical bromination (e.g., using NBS and a radical initiator), the most common impurity is the monobrominated intermediate, 4-(Bromomethyl)-3-methoxybenzonitrile. Incomplete reaction or non-optimal reaction conditions can lead to its presence in the final crude product.

Q2: I've confirmed the presence of the monobrominated impurity by HPLC/NMR. What is the most straightforward method to remove it?

A2: The most common and often most effective initial purification strategy is recrystallization . The desired dibrominated product and the monobrominated impurity have different polarity and solubility profiles, which can be exploited during a carefully controlled crystallization process.

Q3: My initial recrystallization attempt did not significantly improve the purity. How can I optimize this process?

A3: Optimization of recrystallization is key. Consider the following troubleshooting steps:

  • Solvent System Screening: The choice of solvent is critical. A good solvent will dissolve the crude product at an elevated temperature but will have poor solubility for the desired dibrominated compound at lower temperatures, while keeping the monobrominated impurity dissolved. Start with a non-polar solvent like hexane or heptane, mixed with a slightly more polar co-solvent like ethyl acetate or dichloromethane to achieve optimal solubility.

  • Cooling Rate: A slow cooling rate is crucial for forming well-defined crystals of the pure compound, leaving impurities behind in the mother liquor. Rapid cooling can cause the impurity to co-precipitate with the product.

  • Fractional Crystallization: If a single recrystallization is insufficient, a second recrystallization of the enriched material can further enhance purity.

Q4: Recrystallization has failed to achieve the desired purity (>99%). What is the next logical step?

A4: If recrystallization is ineffective, the next recommended method is preparative column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). Due to the polarity difference between the di- and mono-brominated species, silica gel chromatography is typically very effective.

Q5: What are the recommended starting conditions for column chromatography to separate these compounds?

A5: A good starting point for silica gel column chromatography is an eluent system of low to medium polarity.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of hexanes and ethyl acetate. Start with a low polarity mixture, such as 95:5 or 90:10 hexanes:ethyl acetate. The less polar dibrominated compound should elute before the more polar monobrominated impurity.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the pure fractions of the desired product.

Data Summary: Purification Method Comparison

The following table summarizes typical results from different purification strategies for a crude mixture containing this compound.

Purification MethodSolvent/Eluent SystemPurity of Desired Product (Post-Purification)Yield of Desired Product
Single RecrystallizationIsopropanol/Water (10:1)85-90%~75%
Fractional RecrystallizationHeptane:Ethyl Acetate (20:1)95-98%~60%
Column ChromatographySilica Gel, Hexane:EtOAc (90:10)>99%~85%

Detailed Experimental Protocol: Fractional Recrystallization

This protocol describes a standard procedure for the purification of this compound from its monobrominated impurity.

Objective: To achieve >95% purity of the target compound.

Materials:

  • Crude this compound (e.g., 10 g)

  • Heptane

  • Ethyl Acetate

  • Erlenmeyer flask (250 mL)

  • Heating mantle or hot plate with stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product (10 g) into the 250 mL Erlenmeyer flask. Add a solvent mixture of Heptane:Ethyl Acetate (20:1, v/v) in small portions while stirring and gently heating (to approx. 60-70°C). Add just enough solvent to fully dissolve the solid at this elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature over 1-2 hours. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for an additional 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Analyze the purity of the dried product and the mother liquor by HPLC or NMR to assess the efficiency of the purification. If necessary, repeat the process (fractional recrystallization) for higher purity.

Visualized Workflows and Relationships

G start Crude Product Analysis (HPLC/NMR) check_purity Purity < 95%? start->check_purity recrystallize Perform Recrystallization check_purity->recrystallize Yes end_ok Product Meets Spec (>99%) check_purity->end_ok No recheck_purity Purity Acceptable? recrystallize->recheck_purity chromatography Perform Column Chromatography recheck_purity->chromatography No recheck_purity->end_ok Yes chromatography->end_ok end_fail Consider Alternative Synthesis or Purification

Caption: Troubleshooting workflow for impurity removal.

G start_material 4-Methyl-3-methoxybenzonitrile (Starting Material) impurity 4-(Bromomethyl)-3-methoxybenzonitrile (Monobromo Impurity) start_material->impurity +1 eq. Br product This compound (Desired Product) impurity->product +1 eq. Br

Improving yield in the synthesis of Finerenone from 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Finerenone, with a specific focus on improving yields when starting from 4-(Dibromomethyl)-3-methoxybenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Finerenone, particularly concerning the conversion of this compound to 4-formyl-3-methoxybenzonitrile and its subsequent reactions.

Issue 1: Low Yield During Hydrolysis of this compound

Question: We are experiencing low yields during the conversion of 3-methoxy-4-(dibromomethyl)benzonitrile to 4-formyl-3-methoxybenzonitrile. What are the potential causes and solutions?

Answer:

Low yields in this hydrolysis step are often attributed to incomplete reaction, side-product formation, or degradation of the product. Here are some troubleshooting steps:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC. The hydrolysis of the dibromomethyl group requires sufficient thermal energy.

    • Solvent Choice: The choice of solvent is critical. While some protocols may use dimethyl sulfoxide (DMSO), its high boiling point can make removal difficult and may lead to the formation of odorous byproducts like dimethyl sulfide. Consider alternative solvent systems that facilitate both the reaction and subsequent work-up.

  • Side-Product Formation:

    • Over-oxidation: While hydrolysis is the desired reaction, harsh conditions could potentially lead to over-oxidation of the aldehyde to a carboxylic acid, although this is less common in the absence of a strong oxidizing agent.

    • Cannizzaro Reaction: Under strongly basic conditions, the resulting aldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid. Careful control of pH is crucial.

  • Product Degradation/Loss During Work-up:

    • Extraction: The aldehyde product, 4-formyl-3-methoxybenzonitrile, needs to be efficiently extracted from the reaction mixture. Ensure the pH of the aqueous layer is optimized for the partitioning of the product into the organic phase.

    • Purification: Distillation of the solvent should be performed under reduced pressure and at a moderate temperature to avoid degradation of the aldehyde.

Workflow for Troubleshooting Low Hydrolysis Yield

G cluster_0 Troubleshooting: Low Hydrolysis Yield start Low Yield of 4-formyl-3-methoxybenzonitrile check_completion Monitor Reaction by HPLC/TLC start->check_completion incomplete Incomplete Reaction? check_completion->incomplete increase_params Increase Reaction Time/Temperature incomplete->increase_params Yes check_side_products Analyze Crude Mixture for Side Products incomplete->check_side_products No increase_params->check_completion side_products Side Products Detected? check_side_products->side_products optimize_conditions Optimize pH and Reagent Stoichiometry side_products->optimize_conditions Yes workup_issue Suspect Work-up Issues side_products->workup_issue No optimize_conditions->check_completion optimize_extraction Optimize Extraction pH and Solvent workup_issue->optimize_extraction purification_issue Review Purification Method optimize_extraction->purification_issue end Improved Yield purification_issue->end

Caption: Workflow for diagnosing and resolving low yields in the hydrolysis of this compound.

Issue 2: Impurities in the Finerenone Final Product

Question: Our final Finerenone product shows significant impurities after the multi-step synthesis. How can we identify and minimize these?

Answer:

Impurities in Finerenone can originate from starting materials, intermediates, side reactions, or degradation products.[1] A systematic approach is required for their identification and control.

  • Source of Impurities:

    • Starting Materials: Ensure the purity of this compound and other key starting materials.

    • Intermediates: Incomplete conversion or side reactions at any stage can lead to impurities carrying over to the final product. Key intermediates should be purified to the required specification.

    • Side Reactions: The formation of the dihydropyridine core is a complex cyclization. Potential side reactions should be investigated.

    • Chiral Impurities: The presence of the undesired enantiomer is a critical impurity. The chiral resolution or asymmetric synthesis step must be highly efficient.[2]

  • Minimization Strategies:

    • Process Optimization: Each step of the synthesis should be optimized to maximize the formation of the desired product and minimize side reactions. This includes reaction temperature, solvent, catalyst, and stoichiometry of reagents.

    • Purification of Intermediates: Do not carry forward significant impurities into the next step. Purify key intermediates by crystallization or chromatography.

    • Final Product Purification: Develop a robust final purification method, which may include recrystallization from an optimized solvent system or chromatography.

    • Chiral Purity: For chiral resolution, techniques like diastereomeric salt formation with agents like di-p-toluoyl-D-tartaric acid have been reported.[3] The efficiency of this step can be improved by reslurrying the obtained solid.[3] For asymmetric synthesis, the choice of catalyst and reaction conditions is paramount.[4][5]

Data on Finerenone Purification

Purification MethodEnantiomeric Excess (ee)YieldReference
Classical resolution with di-p-toluoyl-D-tartaric acid78% ee (initial)~41%[3]
Reslurry in ethanol and water99% ee-[3]
Asymmetric Transfer Hydrogenation94:6 e.r. (enantiomeric ratio)82%[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the synthesis of Finerenone?

A1: this compound is a precursor to a key building block, 4-formyl-3-methoxybenzonitrile.[6] The dibromomethyl group is hydrolyzed to an aldehyde, which then participates in a multi-component reaction to form the central dihydronaphthyridine core of Finerenone.

Q2: What are the key steps in the synthesis of Finerenone starting from the aldehyde intermediate?

A2: A common synthetic route involves the Hantzsch dihydropyridine synthesis or a similar condensation-cyclization reaction. For instance, 4-formyl-3-methoxybenzonitrile can be condensed with an acetoacetamide and an enamine or another suitable component to construct the core structure.[3] Subsequent modifications, such as etherification and amidation, complete the synthesis.

Q3: How is the chirality of Finerenone controlled?

A3: The stereocenter in Finerenone is crucial for its activity. Chirality can be introduced either by:

  • Chiral Resolution: Synthesizing the racemic mixture and then separating the desired (S)-enantiomer using a chiral resolving agent.[3]

  • Asymmetric Synthesis: Employing a chiral catalyst to stereoselectively form the desired enantiomer. One reported method uses an enantioselective partial transfer hydrogenation of a naphthyridine intermediate.[4][5]

Q4: What are some of the reported overall yields for Finerenone synthesis?

A4: Overall yields are highly dependent on the specific synthetic route. One reported multi-step synthesis starting from diketene and 4-methoxybenzylamine has an overall yield of 11.4%.[7] Another route involving a cyclocondensation methodology reports a 55% overall yield over three steps from a pyridone intermediate.

Experimental Protocols

Protocol 1: Hydrolysis of 3-methoxy-4-(dibromomethyl)benzonitrile

This protocol is based on the general principles of hydrolysis of gem-dibromides to aldehydes.

  • Reaction Setup: To a solution of 3-methoxy-4-(dibromomethyl)benzonitrile in a suitable solvent (e.g., aqueous acetic acid or a mixture of water and an organic solvent), add a hydrolyzing agent.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product, 4-formyl-3-methoxybenzonitrile, with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Hantzsch-type Synthesis of the Dihydronaphthyridine Core

This is a generalized protocol for the key cyclization step.

  • Reaction Setup: In a suitable solvent like isobutanol or ethanol, mix 4-formyl-3-methoxybenzonitrile, an acetoacetamide derivative, and an enamine (or ammonia and a beta-ketoester).

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash it with a cold solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Signaling Pathways and Workflows

Synthetic Pathway from this compound to Finerenone

G cluster_pathway Finerenone Synthesis Pathway start_material 4-(Dibromomethyl)-3- methoxybenzonitrile hydrolysis Hydrolysis start_material->hydrolysis aldehyde 4-Formyl-3- methoxybenzonitrile hydrolysis->aldehyde cyclization Hantzsch-type Condensation/Cyclization aldehyde->cyclization + Acetoacetamide + Enamine/Ammonia dihydropyridine Racemic Dihydronaphthyridine Intermediate cyclization->dihydropyridine chiral_step Chiral Resolution or Asymmetric Synthesis dihydropyridine->chiral_step finerenone Finerenone ((S)-enantiomer) chiral_step->finerenone

Caption: Key steps in the synthesis of Finerenone starting from this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dibromomethyl)-3-methoxybenzonitrile. The information addresses common issues encountered during experiments, with a focus on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a solvent for reactions involving this compound?

A1: The choice of solvent is critical and can significantly influence the reaction's success.[1] Key factors include:

  • Solvent Polarity: The polarity of the solvent can affect the stability of intermediates and transition states. For radical bromination, non-polar solvents are often employed to minimize side reactions.

  • Solubility: The starting material, this compound, and any other reagents should be sufficiently soluble in the chosen solvent at the reaction temperature.

  • Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature to ensure controlled reaction conditions.

  • Inertness: The solvent should be inert and not react with the starting material, reagents, or intermediates.

Q2: What are the common side products observed during the synthesis or subsequent reactions of this compound?

A2: Common impurities and side products can include monobrominated intermediates, over-brominated products (e.g., tribromomethyl species), and products from aromatic bromination, where a bromine atom substitutes a hydrogen on the benzene ring.[2] The formation of these byproducts is often influenced by the reaction conditions, including the choice of solvent.

Q3: How can I minimize the formation of the over-brominated tribromomethyl impurity?

A3: Over-bromination is a common challenge in benzylic bromination.[3] To minimize the formation of the tribromomethyl byproduct, consider the following strategies:

  • Stoichiometry Control: Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide - NBS). Using a slight excess may be necessary, but a large excess should be avoided.

  • Slow Addition: Add the brominating agent portion-wise or via slow continuous addition to maintain a low concentration in the reaction mixture.

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired product is predominantly formed.

Q4: Can aromatic bromination be a significant side reaction, and how can it be prevented?

A4: Yes, particularly with an activated aromatic ring containing a methoxy group. The use of radical initiators (e.g., AIBN or benzoyl peroxide) and non-polar solvents favors the desired benzylic bromination over electrophilic aromatic substitution.[2] Using a light source to initiate the reaction can also enhance selectivity for benzylic bromination.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature.
Degradation of Product This compound can be sensitive to prolonged heating or exposure to certain conditions. Ensure the work-up procedure is performed promptly after reaction completion. Consider purification at lower temperatures.
Suboptimal Solvent The choice of solvent significantly impacts yield.[1] Refer to the data table below for expected trends and consider screening a few different solvents. Acetonitrile has been shown to improve yield and reproducibility in some benzylic brominations.[1]
Poor Quality Reagents Ensure the brominating agent (e.g., NBS) is of high purity. Impurities in NBS can lead to undesired side reactions.[4]

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Cause Troubleshooting Step
Over-bromination Reduce the equivalents of the brominating agent. Employ slow addition of the reagent. Monitor the reaction closely and stop it before significant formation of the tribromomethyl byproduct.
Aromatic Bromination Use a non-polar solvent like carbon tetrachloride or cyclohexane. Ensure the reaction is performed under radical conditions (initiator or light) and not ionic conditions which favor electrophilic aromatic substitution.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. Some solvents can react with the radical intermediates.

Data Presentation

Solvent ClassExample SolventsExpected Effect on Reaction RateExpected Selectivity for Benzylic BrominationPotential Issues
Non-polar Aprotic Carbon Tetrachloride, CyclohexaneModerateHighEnvironmental and safety concerns (CCl4).
Polar Aprotic Acetonitrile, Dichloromethane (DCM)Can be faster than non-polarGenerally good, but may slightly decreasePotential for competing ionic pathways.
Polar Protic Water, Acetic AcidVariable, can be slowGenerally lowerCan promote ionic side reactions, including hydrolysis of the product.

Experimental Protocols

Protocol for Investigating Solvent Effects on the Reactivity of 4-(Methyl)-3-methoxybenzonitrile to form this compound

This protocol outlines a general procedure to screen different solvents for the dibromination of 4-methyl-3-methoxybenzonitrile using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

  • 4-methyl-3-methoxybenzonitrile

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Selected solvents (e.g., Carbon Tetrachloride, Acetonitrile, Dichloromethane, Cyclohexane)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (round-bottom flask) with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Quenching solution (e.g., aqueous sodium thiosulfate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 1 equivalent of 4-methyl-3-methoxybenzonitrile in the chosen solvent (e.g., 10 mL per gram of starting material).

  • Reagent Addition: Add 2.2 equivalents of NBS and 0.1 equivalents of AIBN to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the chosen solvent) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Extraction and Drying: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by techniques such as NMR and Mass Spectrometry to determine the yield and the ratio of dibrominated product to any side products.

Visualizations

Reaction_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_Initiator Radical_Initiator Initiator->Radical_Initiator Heat/Light Br_radical Br_radical Radical_Initiator->Br_radical Reacts with Br2 (from NBS) Br2 Br2 Br_radical->Br2 + Br• Start_Material 4-(Methyl)-3-methoxybenzonitrile Benzylic_Radical Benzylic Radical Intermediate Start_Material->Benzylic_Radical + Br• Monobromo_Product 4-(Bromomethyl)-3-methoxybenzonitrile Benzylic_Radical->Monobromo_Product + Br2 Monobromo_Radical Monobromo Benzylic Radical Monobromo_Product->Monobromo_Radical + Br• Dibromo_Product This compound Monobromo_Radical->Dibromo_Product + Br2

Caption: Radical mechanism for the benzylic bromination.

Experimental_Workflow Start Reaction Setup in Chosen Solvent Reagents Add Starting Material, NBS, and Initiator Start->Reagents Reaction Heat to Reflux Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool, Quench, and Extract Monitoring->Workup Reaction Complete Analysis Analyze Yield and Purity (NMR, MS) Workup->Analysis Conclusion Compare Results Across Solvents Analysis->Conclusion

Caption: Workflow for solvent screening experiments.

References

Technical Support Center: Troubleshooting Low Yields in the Formylation of 3-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The formylation of 3-methoxybenzonitrile to produce 4-cyano-2-methoxybenzaldehyde is a critical transformation in synthetic chemistry, providing a key building block for various pharmaceutical compounds, including the non-steroidal mineralocorticoid receptor antagonist Finerenone.[1][2][3][4][5] However, the inherent electronic properties of the starting material—a benzene ring substituted with both a meta-directing methoxy group and a strong electron-withdrawing nitrile group—present significant challenges to achieving high yields in classic electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.

This guide provides in-depth troubleshooting advice, addressing common pitfalls and offering field-proven solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack reaction is failing or giving very low yields. What are the most common culprits?

Low yields in the Vilsmeier-Haack formylation of 3-methoxybenzonitrile are frequently traced back to several critical factors related to reagent quality, reaction conditions, and the substrate's inherent reactivity.

A1: Key Areas for Troubleshooting:

  • Substrate Reactivity: The primary challenge is the electron-deficient nature of the aromatic ring. The nitrile group (-CN) is strongly deactivating, making the ring less susceptible to attack by the Vilsmeier reagent, which is a relatively weak electrophile.[6][7][8] This necessitates carefully optimized, and sometimes harsher, reaction conditions compared to electron-rich substrates.[7][9]

  • Reagent Purity and Stoichiometry:

    • Moisture: The Vilsmeier reagent, the active electrophile formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is extremely sensitive to moisture.[7][10] Any water in the glassware or reagents will quench the reagent, drastically reducing the yield. Ensure all glassware is oven-dried, and use anhydrous DMF.

    • DMF Quality: Over time, DMF can decompose into dimethylamine and formic acid.[11] Dimethylamine can react with the Vilsmeier reagent, leading to unwanted byproducts and lower yields. Using a freshly opened bottle or redistilled DMF is highly recommended.[10][11]

    • Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is crucial. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Conversely, a large excess can sometimes promote side reactions. A common starting point is a 1.1 to 1.5-fold excess of the POCl₃/DMF reagent relative to the substrate.[6][12]

  • Temperature Control:

    • Reagent Formation: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent degradation.[12] A common issue is the precipitation of the Vilsmeier salt, which can trap the stir bar.[13] This can be managed by using a larger flask, more solvent (if applicable), or a mechanical stirrer.

    • Reaction Temperature: While many Vilsmeier-Haack reactions run at or below room temperature, deactivated substrates like 3-methoxybenzonitrile often require heating (e.g., 60-80 °C) to proceed at a reasonable rate.[9] The optimal temperature must be determined empirically, balancing reaction rate with potential byproduct formation.

Q2: I'm observing multiple spots on my TLC plate besides the starting material and product. What are the likely side reactions?

The formation of byproducts is a common issue, complicating purification and reducing the overall yield. Understanding these side reactions is key to mitigating them.

A2: Common Byproducts and Mitigation Strategies:

  • Hydrolysis of the Nitrile Group: Under the aqueous workup conditions, especially if harsh acidic or basic conditions are used for an extended period, the nitrile group can hydrolyze to a carboxylic acid or amide.

    • Solution: Perform the aqueous workup promptly and under mild conditions. Quenching the reaction by pouring it into a cold solution of a buffer like sodium acetate or sodium bicarbonate is often effective.[6][12]

  • Chlorination of the Aromatic Ring: Although less common for deactivated rings, chlorination by POCl₃ or the chloroiminium salt itself is a known side reaction in Vilsmeier-Haack chemistry, particularly at higher temperatures.[12][14]

    • Solution: Maintain the lowest effective reaction temperature. If chlorination persists, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[12]

  • Formation of Amides from Aldoximes: If your starting material contains any aldoxime impurities, they can be converted to amides under Vilsmeier-Haack conditions, which can complicate purification.

Symptom Probable Cause Recommended Solution
No reaction/Trace productInactive Vilsmeier reagent due to moisture or poor DMF quality.Use oven-dried glassware, anhydrous DMF, and fresh POCl₃.
Low conversionInsufficient reaction temperature or time for a deactivated substrate.Gradually increase reaction temperature (e.g., to 60-80°C) and monitor by TLC.[9]
Multiple byproductsHarsh workup, high temperature, or impure reagents.Use a buffered aqueous quench (e.g., ice-cold sodium acetate solution).[6] Optimize temperature.
Stir bar seizurePrecipitation of Vilsmeier salt.Use a larger flask, more solvent, or switch to mechanical stirring.[13]

Workflow & Methodologies

Optimized Vilsmeier-Haack Protocol for 3-Methoxybenzonitrile

This protocol incorporates best practices to maximize the chances of a successful formylation.

Step 1: Formation of the Vilsmeier Reagent

  • Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[12]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should become a thick, pale-yellow or off-white slurry.

Step 2: Formylation Reaction

  • Dissolve 3-methoxybenzonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent like dichloromethane.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, slowly allow the reaction mixture to warm to room temperature, and then heat to 60-70 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

Step 3: Workup and Purification

  • Cool the reaction mixture back to room temperature.

  • Carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated solution of sodium acetate (approx. 4-5 equivalents).[6]

  • Stir the resulting mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-cyano-2-methoxybenzaldehyde.[3][12]

Vilsmeier_Workflow cluster_prep Step 1: Reagent Formation cluster_reaction Step 2: Formylation cluster_workup Step 3: Workup & Purification prep_start Anhydrous DMF in Flask (0°C) add_pocl3 Add POCl₃ (dropwise, <5°C) prep_start->add_pocl3 stir_reagent Stir at 0°C for 30 min add_pocl3->stir_reagent add_sub Add Substrate (3-methoxybenzonitrile) stir_reagent->add_sub Pre-formed Vilsmeier Reagent warm_heat Warm to RT, then heat to 60-70°C add_sub->warm_heat monitor Monitor by TLC warm_heat->monitor quench Quench in Ice/NaOAc monitor->quench Reaction Complete extract Extract with EtOAc or DCM quench->extract purify Dry & Purify (Chromatography) extract->purify product Final Product purify->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Q3: Are there any alternative methods if the Vilsmeier-Haack reaction consistently fails?

Yes, if the Vilsmeier-Haack reaction proves unsuitable, other formylation methods can be employed, although they come with their own sets of advantages and disadvantages.

A3: Alternative Synthetic Routes:

  • Rieche Formylation: This method uses dichloromethyl methyl ether with a Lewis acid like titanium tetrachloride (TiCl₄) or SnCl₄.[15] It can be effective for moderately deactivated systems and sometimes offers different regioselectivity. For some methoxy-substituted rings, this reaction has shown good yields.[16]

  • Bromination-Hydrolysis Route: An industrially relevant, multi-step approach involves the radical bromination of a methyl group precursor, followed by hydrolysis to the aldehyde. For example, starting from 4-methyl-3-methoxybenzonitrile, dibromination of the methyl group followed by hydrolysis can yield the desired product.[3][17][18][19] This route avoids the challenges of electrophilic aromatic substitution on a deactivated ring.

  • Organometallic Methods: For small-scale synthesis where functional group tolerance is less of a concern, ortho-lithiation followed by quenching with an electrophilic formylating agent (like DMF) can be a powerful strategy. However, this requires careful control of anhydrous conditions and cryogenic temperatures.

Decision_Tree start Low Yield in Formylation of 3-Methoxybenzonitrile check_vh Troubleshoot Vilsmeier-Haack? start->check_vh vh_params Optimize V-H: 1. Reagent Quality (Anhydrous) 2. Temperature (Increase) 3. Stoichiometry check_vh->vh_params Yes consider_alt Consider Alternative Routes check_vh->consider_alt No vh_success Yield Improved vh_params->vh_success vh_fail Yield Still Low vh_params->vh_fail vh_fail->consider_alt rieche Rieche Formylation (TiCl₄/DCMME) consider_alt->rieche Direct Formylation bromination Bromination-Hydrolysis (from methyl precursor) consider_alt->bromination Multi-step Route organometallic Organometallic Route (e.g., ortho-lithiation) consider_alt->organometallic Small Scale

Caption: Troubleshooting decision tree for low-yield formylation.

References

Byproduct formation during the synthesis of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted benzaldehydes. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common synthetic methods. Each entry addresses a specific issue, explains the potential causes, and provides actionable solutions.

Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) to introduce a formyl group onto electron-rich aromatic rings, such as phenols.[1]

Q1: My Duff reaction is producing a significant amount of di-formylated byproduct. How can I improve the selectivity for the mono-substituted product?

A1: Di-formylation is a common side reaction in the Duff reaction, especially when both ortho positions to a hydroxyl group are available.[2] To enhance the yield of the mono-formylated product, careful control of the reaction stoichiometry is crucial. Reducing the molar ratio of hexamethylenetetramine (HMTA) relative to the phenolic substrate can significantly favor mono-formylation.[2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows you to stop the reaction once the concentration of the desired mono-formylated product is maximized.[2]

Q2: I am observing the formation of a significant amount of resin or polymer in my Duff reaction. What is causing this, and how can I prevent it?

A2: Phenol-formaldehyde resin formation is a known side reaction, particularly under the acidic conditions of the Duff reaction where formaldehyde or a formaldehyde equivalent is present.[2] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[2] To minimize resin formation, consider the following strategies:

  • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one, if possible.[2]

  • Temperature Management: Avoid excessively high temperatures, which can accelerate the polymerization process. For instance, in a Duff reaction using trifluoroacetic acid (TFA), maintaining the temperature around 70°C can help prevent unwanted polymerization.[2]

  • Reaction Time: Keep the reaction time to the minimum necessary for the completion of the desired formylation.[2]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is used for the ortho-formylation of phenols, employing chloroform and a strong base.[3]

Q3: My Reimer-Tiemann reaction is yielding a mixture of ortho and para isomers. How can I improve the regioselectivity?

A3: The Reimer-Tiemann reaction often produces a mixture of ortho and para isomers, with the ortho product typically being the major one.[2] The ortho-selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[2] While achieving complete selectivity can be challenging, the ortho:para ratio can be influenced by the reaction conditions. The presence of a positive counterion from the base can favor the formation of the ortho product through electrostatic interactions.[4] When a dichlorocarbene molecule attacks the ortho-position of a sodium phenoxide ion-pair, there is less separation of unlike charges compared to an attack at the para position.[4][5]

Oxidation of Substituted Toluenes

The direct oxidation of a methyl group on a substituted toluene to a formyl group is a common synthetic route.

Q4: During the oxidation of a substituted toluene to the corresponding benzaldehyde, I am getting a significant amount of the over-oxidized carboxylic acid. How can I control this?

A4: Over-oxidation to the corresponding benzoic acid is a primary challenge in the synthesis of benzaldehydes from toluenes, as aldehydes are more susceptible to oxidation than their parent hydrocarbons.[6] Several factors can be optimized to improve selectivity:

  • Catalyst Selection: The choice of catalyst is critical. For example, a catalyst system of cobalt and manganese with a zinc bromide promoter has been reported to give good selectivity for the aldehyde.[6]

  • Reaction Time: Minimizing the reaction time is crucial. As the reaction progresses, the concentration of the desired benzaldehyde increases, making it more likely to be further oxidized. Monitoring the reaction and stopping it at the optimal point is key.

  • Temperature Control: The reaction temperature significantly influences catalytic activity and selectivity. Lowering the temperature can help to reduce the rate of over-oxidation.[6]

  • Oxidant Concentration: The concentration of the oxidant, such as oxygen or hydrogen peroxide, should be carefully controlled. Higher oxygen pressure may favor deeper oxidation of toluene.

Vilsmeier-Haack Reaction

This reaction is used for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7]

Q5: The Vilsmeier-Haack reaction is not proceeding with my substrate. What could be the issue?

A5: The Vilsmeier-Haack reaction is most effective with electron-rich aromatic compounds. The Vilsmeier reagent is a relatively weak electrophile.[8] Therefore, if your substrate has electron-withdrawing groups, it may be too deactivated for the reaction to occur efficiently. Phenols, anilines, and their derivatives are good substrates for this reaction.[8] Additionally, ensure that the Vilsmeier reagent has been properly formed in situ. The reaction of DMF with POCl₃ should precede the addition of the aromatic substrate.

Data Presentation

The following tables summarize quantitative data on reaction conditions and product distribution for various benzaldehyde syntheses.

Table 1: Influence of Reaction Conditions on Toluene Oxidation

Catalyst SystemOxidantTemperature (°C)Toluene Conversion (%)Benzaldehyde Selectivity (%)Benzoic Acid Selectivity (%)Benzyl Alcohol Selectivity (%)
Co-ZIF nano-catalystO₂ (0.12 MPa)4092.3091.31--
V-based biphasic systemH₂O₂60-~100 (up to 30% yield)Not detectedNot detected
MnMoO₄ nanomaterialsH₂O₂-40.6278.00--
Fe-MCM-48-80-88.1-11.9

Data compiled from references[8][9][10].

Table 2: Regioselectivity in the Reimer-Tiemann Reaction

SubstrateBase ConcentrationOrtho:Para Product Ratio
PhenolHigh2.21 : 1

Data compiled from reference[4].

Experimental Protocols

Protocol 1: Ortho-Formylation of Phenols using MgCl₂, Et₃N, and Paraformaldehyde

This method provides high yields of salicylaldehydes with exclusive ortho-selectivity.[11]

Materials:

  • Substituted Phenol

  • Magnesium Chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Paraformaldehyde

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • 1 N Hydrochloric Acid (HCl)

  • Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted phenol in THF or MeCN.

  • Add MgCl₂ and Et₃N to the solution.

  • Heat the mixture to reflux and add paraformaldehyde portion-wise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and add ether.

  • Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl and water.[12]

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Arene

This protocol is a general guideline for the formylation of an activated aromatic substrate.[13]

Materials:

  • Electron-Rich Aromatic Substrate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride

  • Sodium Acetate (NaOAc)

  • Diethyl Ether (Et₂O)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate in DMF and cool the solution to 0°C.

  • Add (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent) to the solution at 0°C.

  • Allow the reaction to stir at room temperature for several hours.

  • Cool the reaction mixture back to 0°C and add a solution of NaOAc in water.

  • Stir for a short period at 0°C.

  • Dilute the reaction mixture with water and extract with Et₂O.

  • Wash the combined organic layers with brine and dry over Na₂SO₄.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired aldehyde.[13]

Visualizations

Reaction Mechanisms and Workflows

Duff_Reaction_Mechanism cluster_activation Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis HMTA HMTA Iminium_Ion Iminium Ion (Electrophile) HMTA->Iminium_Ion Protonation & Ring Opening H+ H+ Phenol Phenol Intermediate Benzylamine Intermediate Phenol->Intermediate Attack on Iminium Ion Final_Product Ortho-Hydroxy- benzaldehyde Intermediate->Final_Product Intramolecular Redox & Hydrolysis (H₂O, H+)

Caption: Mechanism of the Duff Reaction.

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_attack Electrophilic Attack cluster_hydrolysis Hydrolysis Chloroform CHCl₃ Carbanion CCl₃⁻ Chloroform->Carbanion Deprotonation Base Base (OH⁻) Dichlorocarbene :CCl₂ (Electrophile) Carbanion->Dichlorocarbene α-elimination Phenoxide Phenoxide Ion Phenol Phenol Phenol->Phenoxide Deprotonation Intermediate Dichloromethyl Substituted Phenol Phenoxide->Intermediate Nucleophilic Attack on :CCl₂ Final_Product Salicylaldehyde Intermediate->Final_Product Hydrolysis Troubleshooting_Duff_Reaction start Start: Duff Reaction Issues issue Identify Primary Issue start->issue di_formylation High Di-formylation issue->di_formylation Selectivity resin Resin/Polymer Formation issue->resin Byproduct solution1 Reduce HMTA: Substrate Ratio di_formylation->solution1 solution2 Monitor Reaction (TLC/HPLC) & Stop di_formylation->solution2 solution3 Lower Reaction Temperature resin->solution3 solution4 Minimize Reaction Time resin->solution4 end End: Optimized Reaction solution1->end solution2->end solution3->end solution4->end

References

Validation & Comparative

A Researcher's Guide to the Structural Verification of 4-(Dibromomethyl)-3-methoxybenzonitrile: A Comparative Analysis of 1H NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

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In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 4-(Dibromomethyl)-3-methoxybenzonitrile, a substituted benzonitrile, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth analysis of its characterization, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the predicted ¹H NMR spectrum, delve into the rationale behind chemical shift and coupling constant assignments, and compare the utility of this technique against other powerful analytical methods. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern analytical workflows for the characterization of complex organic molecules.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a primary and indispensable tool for the structural analysis of organic compounds.[1][2] Its ability to provide detailed information about the electronic environment, connectivity, and stereochemistry of hydrogen atoms within a molecule is unparalleled.[1] For a molecule like this compound, ¹H NMR offers a rapid and non-destructive method to confirm its identity and purity.

Predicted ¹H NMR Spectrum of this compound

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of NMR theory provides a powerful framework for analysis. The predicted chemical shifts (δ) are expressed in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[3]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-a (-OCH₃)3.9 - 4.1Singlet (s)N/A3H
H-b (-CHBr₂)6.8 - 7.0Singlet (s)N/A1H
H-c (Aromatic)7.3 - 7.5Doublet (d)~1.5 - 2.0 (meta)1H
H-d (Aromatic)7.6 - 7.8Doublet of doublets (dd)~8.0 - 8.5 (ortho), ~1.5 - 2.0 (meta)1H
H-e (Aromatic)7.8 - 8.0Doublet (d)~8.0 - 8.5 (ortho)1H

Deconstructing the Spectrum: A Rationale for Assignments

The predicted chemical shifts and coupling patterns are derived from the interplay of inductive effects, resonance, and magnetic anisotropy.

  • The Methoxy Protons (H-a): The protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet in the range of 3.9-4.1 ppm.[4] The electronegative oxygen atom deshields these protons, shifting them downfield from typical alkyl protons. The absence of adjacent protons results in a singlet.

  • The Dibromomethyl Proton (H-b): The single proton of the dibromomethyl group (-CHBr₂) is significantly deshielded by the two strongly electron-withdrawing bromine atoms. This, combined with its position on a benzene ring, places its predicted chemical shift in the 6.8-7.0 ppm region.[5] Due to the lack of neighboring protons, this signal will also be a singlet.

  • The Aromatic Protons (H-c, H-d, H-e): The protons on the aromatic ring exhibit more complex splitting patterns due to spin-spin coupling.[6] Their chemical shifts are influenced by the electronic effects of the substituents.[7]

    • The methoxy group is an electron-donating group, which tends to shield the ortho and para positions, shifting them upfield.[7][8]

    • The nitrile (-CN) and dibromomethyl (-CHBr₂) groups are electron-withdrawing, deshielding the aromatic protons and shifting them downfield.[9]

    The interplay of these effects leads to the predicted shifts. The coupling constants are critical for assigning the specific aromatic protons. Ortho coupling (protons on adjacent carbons) is typically in the range of 7-9 Hz, while meta coupling (protons separated by one carbon) is smaller, around 1-3 Hz.

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often relies on a suite of analytical methods.[10][11] Each technique provides a unique piece of the structural puzzle.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Number and electronic environment of carbon atoms.Provides complementary information to ¹H NMR, confirming the carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[1]Confirms the molecular formula and can provide structural clues through fragmentation analysis.[2]Isomer differentiation can be challenging without high-resolution MS/MS.
Infrared (IR) Spectroscopy Presence of functional groups.[2]Excellent for identifying key functional groups like the nitrile (-C≡N) and C-O bonds.[1]Provides limited information on the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.Essential for assessing the purity of the compound and for quantitative analysis.[2]Does not provide direct structural information.

Experimental Protocols: A Validated Approach

To ensure the generation of reliable and reproducible data, adherence to validated experimental protocols is paramount.[12][13][14]

¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound like this compound.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Characterization cluster_2 Data Integration & Confirmation Synthesis Synthesis & Purification Purity Purity Assessment (HPLC) Synthesis->Purity H_NMR 1H NMR Purity->H_NMR C_NMR 13C NMR Purity->C_NMR MS Mass Spectrometry (MS) Purity->MS IR Infrared (IR) Spectroscopy Purity->IR Integration Data Integration & Analysis H_NMR->Integration C_NMR->Integration MS->Integration IR->Integration Structure Structure Confirmation Integration->Structure

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Conclusion

The structural verification of this compound is most effectively achieved through a multi-faceted analytical approach, with ¹H NMR spectroscopy as the central technique. By carefully analyzing the chemical shifts, coupling constants, and integration of the proton signals, a detailed picture of the molecule's structure can be assembled. When combined with data from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can have a high degree of confidence in the identity and purity of their compound, a critical step in the rigorous process of drug discovery and development. The principles and methodologies outlined in this guide provide a robust framework for the characterization of this and other complex organic molecules.

References

A Comparative Guide to the Spectroscopic Characterization of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is paramount. 4-(Dibromomethyl)-3-methoxybenzonitrile serves as a critical building block in the development of novel therapeutics and functional materials. Its nuanced structure, featuring a constellation of nitrile, methoxy, and dibromomethyl functional groups, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth comparison of spectroscopic techniques for the analysis of this compound, with a primary focus on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by ¹H NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

The Central Role of ¹³C NMR in Structural Verification

¹³C NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering a direct window into the carbon framework. For a molecule with the complexity of this compound, ¹³C NMR provides invaluable information on the number of unique carbon environments, their hybridization state, and the electronic influence of neighboring substituents.

Predicted ¹³C NMR Spectrum of this compound

Due to the limited availability of experimental spectra in public databases, a predicted ¹³C NMR spectrum provides a robust framework for analysis. The predicted chemical shifts, based on established substituent effects and computational models, are presented in Table 1. The numbering scheme used for the assignments is depicted in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Chemical Shift
C1~112The ipso-carbon bearing the nitrile group is typically found in this region, influenced by the electron-withdrawing nature of the cyano group.
C2~135This aromatic carbon is deshielded due to its proximity to the electron-withdrawing nitrile group.
C3~160The carbon atom attached to the electron-donating methoxy group is significantly deshielded.
C4~130This carbon is deshielded by the attached dibromomethyl group.
C5~115An aromatic CH, influenced by the ortho-methoxy and meta-nitrile groups.
C6~133An aromatic CH, deshielded by the para-nitrile group.
-CN~118The nitrile carbon exhibits a characteristic chemical shift in this range.
-CHBr₂~35The carbon of the dibromomethyl group is significantly deshielded by the two electronegative bromine atoms.
-OCH₃~56The methoxy carbon shows a typical chemical shift.
Chemical structure of this compound with carbon numbering.
Figure 1. Chemical structure and carbon numbering of this compound.

A Comparative Analysis with Structural Analogs

To contextualize the ¹³C NMR data of our target molecule, a comparison with structurally related compounds is instructive. We will consider 3-methoxybenzonitrile and 4-(bromomethyl)-3-methoxybenzonitrile to understand the incremental effects of the bromo- and dibromomethyl substituents.

3-Methoxybenzonitrile: The Unsubstituted Precursor

3-Methoxybenzonitrile provides a baseline for understanding the foundational benzonitrile and methoxy group signals. The experimental ¹³C NMR data for this compound is well-established[1].

4-(Bromomethyl)-3-methoxybenzonitrile: The Monobrominated Analog

The introduction of a single bromine atom on the methyl group in 4-(bromomethyl)-3-methoxybenzonitrile offers insight into the initial deshielding effect on the benzylic carbon and the surrounding aromatic system.

Table 2: Comparative ¹³C NMR Data (Experimental and Predicted, in ppm)

Carbon Atom3-Methoxybenzonitrile (Experimental)[1]4-(Bromomethyl)-3-methoxybenzonitrile (Predicted)This compound (Predicted)
C1112.9~113~112
C2119.1~120~135
C3159.4~159~160
C4116.6~128~130
C5130.1~116~115
C6124.2~132~133
-CN118.6~118~118
-CHₓBrᵧ-~33 (-CH₂Br)~35 (-CHBr₂)
-OCH₃55.3~56~56

Analysis of Trends:

  • Effect of Bromination on the Benzylic Carbon: The chemical shift of the benzylic carbon shifts significantly downfield from a typical methyl group (~20-25 ppm) to ~33 ppm for the bromomethyl group and further to ~35 ppm for the dibromomethyl group. This deshielding is a direct consequence of the strong electron-withdrawing inductive effect of the bromine atoms.

  • Influence on the Aromatic Ring: The introduction of the brominated methyl groups at the C4 position leads to predictable changes in the chemical shifts of the aromatic carbons. The most pronounced effects are observed at the ipso-carbon (C4) and the ortho-carbons (C3 and C5), which experience deshielding.

Complementary Spectroscopic Techniques

While ¹³C NMR is a powerful tool, a comprehensive characterization relies on the synergy of multiple analytical methods.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides crucial information about the proton environment, including the number of distinct proton signals, their chemical shifts, and their coupling patterns.

Table 3: Comparative ¹H NMR Data (Experimental and Predicted, in ppm)

Proton(s)3-Methoxybenzonitrile (Experimental)[1]4-(Bromomethyl)-3-methoxybenzonitrile (Predicted)This compound (Predicted)
Aromatic-H7.13-7.37 (m)~7.2-7.6 (m)~7.3-7.7 (m)
-CHₓBrᵧ-~4.5 (s, -CH₂Br)~6.8 (s, -CHBr₂)
-OCH₃3.83 (s)~3.9 (s)~3.9 (s)

The downfield shift of the benzylic proton signal from the bromomethyl to the dibromomethyl group is a key diagnostic feature. The singlet nature of these signals is also indicative of the absence of adjacent protons.

FT-IR Spectroscopy

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 4: Key FT-IR Absorption Bands (in cm⁻¹)

Functional Group3-Methoxybenzonitrile (Experimental)This compound (Expected)
C≡N stretch~2230~2230
C-O stretch (aryl-alkyl ether)~1250 and ~1040~1250 and ~1040
C-H stretch (aromatic)~3100-3000~3100-3000
C-H stretch (aliphatic)~2950-2850 (-OCH₃)~2950-2850 (-OCH₃), ~3000 (-CHBr₂)
C-Br stretch-~600-500

The presence of a strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile group. The C-Br stretching vibration, expected in the lower frequency region, confirms the presence of the halogen.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful diagnostic tool.

A compound containing two bromine atoms, such as this compound, will exhibit a characteristic M, M+2, and M+4 isotopic cluster in its mass spectrum, with relative intensities of approximately 1:2:1. This pattern is a definitive signature for the presence of two bromine atoms.

Experimental Protocols

¹³C NMR Sample Preparation and Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible ¹³C NMR data.

NMR_Protocol cluster_prep Sample Preparation cluster_acquisition Data Acquisition weigh 1. Weigh ~50 mg of sample dissolve 2. Dissolve in 0.6 mL of CDCl₃ weigh->dissolve transfer 3. Transfer to a 5 mm NMR tube dissolve->transfer instrument 4. Use a 400 MHz (or higher) NMR spectrometer transfer->instrument parameters 5. Set standard ¹³C acquisition parameters instrument->parameters acquire 6. Acquire spectrum with sufficient scans for good S/N parameters->acquire process 7. Process data (FT, phasing, baseline correction) acquire->process

Diagram 1. Workflow for ¹³C NMR sample preparation and data acquisition.

Logical Framework for Spectroscopic Characterization

The effective characterization of this compound relies on a logical integration of data from multiple spectroscopic techniques.

Characterization_Logic cluster_NMR NMR Spectroscopy cluster_Other Other Techniques Target 4-(Dibromomethyl)-3- methoxybenzonitrile C13_NMR ¹³C NMR: - Carbon count - Chemical shifts - Substituent effects Target->C13_NMR H1_NMR ¹H NMR: - Proton count - Chemical shifts - Coupling patterns Target->H1_NMR FTIR FT-IR: - Functional group identification (C≡N, C-O, C-Br) Target->FTIR MS Mass Spectrometry: - Molecular weight - Isotopic pattern (Br₂) Target->MS Confirmation Structural Confirmation C13_NMR->Confirmation H1_NMR->Confirmation FTIR->Confirmation MS->Confirmation

Diagram 2. Integrated approach for the structural confirmation of this compound.

Conclusion

The comprehensive characterization of this compound is most effectively achieved through a synergistic application of ¹³C NMR, ¹H NMR, FT-IR, and Mass Spectrometry. While ¹³C NMR provides the foundational understanding of the carbon skeleton and the electronic environment of each carbon atom, the complementary techniques offer crucial validation of functional groups, proton environments, and the overall molecular formula. This integrated analytical approach ensures the unambiguous structural elucidation necessary for advancing research and development in the pharmaceutical and materials science sectors.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel chemical entities is paramount. Mass spectrometry serves as a cornerstone analytical technique, offering profound insights into molecular weight and structural features through detailed fragmentation analysis. This guide provides a predictive comparison of the mass spectral behavior of 4-(Dibromomethyl)-3-methoxybenzonitrile and its derivatives under various ionization techniques, supported by established fragmentation principles for its constituent functional groups.

Due to the absence of publicly available experimental mass spectra for this compound, this guide leverages predictive analysis based on the well-documented fragmentation patterns of benzonitriles, halogenated aromatic compounds, and methoxy-substituted benzene rings. This approach allows for a robust theoretical comparison of different mass spectrometry methods for the analysis of this compound and its potential derivatives.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound (C₉H₇Br₂NO, Molecular Weight: 304.97 g/mol ) is expected to vary significantly with the ionization technique employed.[1][2][3][4] Electron Ionization (EI), a hard ionization method, will likely induce extensive fragmentation, providing rich structural information. In contrast, softer ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are anticipated to yield more abundant molecular ions or protonated molecules, which are crucial for molecular weight determination.

A key characteristic to anticipate in the mass spectrum of this compound is the isotopic pattern of bromine. The presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, will result in a distinctive M, M+2, and M+4 isotopic pattern for the molecular ion and any bromine-containing fragments.[5][6][7]

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, the high energy electron beam is expected to cause the ejection of an electron from the molecule, forming a radical cation (M⁺•) that readily undergoes fragmentation. The primary fragmentation pathways are predicted to involve the cleavage of the weakest bonds.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

Predicted Fragment Ion (m/z) Proposed Structure/Formula Fragmentation Pathway
303/305/307[C₉H₇Br₂NO]⁺•Molecular Ion (M⁺•)
224/226[C₉H₆BrNO]⁺Loss of a Br radical (•Br)
225[C₈H₄BrNO]⁺Loss of HBr
146[C₉H₇NO]⁺Loss of two Br radicals (2 •Br)
145[C₈H₄NO]⁺Loss of HBr and a Br radical
116[C₈H₆N]⁺Loss of CO from the methoxy group and two Br radicals
102[C₇H₄N]⁺Loss of the dibromomethyl and methoxy groups
76[C₆H₄]⁺Fragmentation of the benzonitrile ring
Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for polar molecules and is typically coupled with liquid chromatography (LC-MS). For this compound, ESI is expected to produce a prominent protonated molecule [M+H]⁺ in positive ion mode. Fragmentation can be induced in the collision cell (tandem mass spectrometry, MS/MS) to obtain structural information.

Table 2: Predicted Ions of this compound in ESI-MS

Predicted Ion (m/z) Proposed Structure/Formula Ionization Mode Notes
305/307/309[C₉H₈Br₂NO]⁺PositiveProtonated molecule [M+H]⁺
327/329/331[C₉H₇Br₂NNaO]⁺PositiveSodium adduct [M+Na]⁺
303/305/307[C₉H₆Br₂NO]⁻NegativeDeprotonated molecule [M-H]⁻ (less likely)
Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization is another soft ionization technique that results in less fragmentation than EI. The resulting spectrum depends heavily on the reagent gas used (e.g., methane, isobutane, ammonia). Generally, it produces a prominent [M+H]⁺ ion.

Table 3: Predicted Major Ions of this compound in CI-MS (Methane Reagent Gas)

Predicted Ion (m/z) Proposed Structure/Formula Notes
305/307/309[C₉H₈Br₂NO]⁺Protonated molecule [M+H]⁺
333/335/337[C₁₀H₁₂Br₂NO]⁺Adduct with C₂H₅⁺ from methane plasma [M+C₂H₅]⁺
345/347/349[C₁₁H₁₄Br₂NO]⁺Adduct with C₃H₅⁺ from methane plasma [M+C₃H₅]⁺

Experimental Protocols

While specific experimental data for the target compound is unavailable, the following are detailed, generalized protocols for the analysis of this compound and its derivatives using common mass spectrometry techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for volatile and thermally stable compounds.

  • Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Solvent Delay: 3 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is ideal for less volatile or thermally labile derivatives.

  • Sample Preparation: Dissolve the compound in a mixture of acetonitrile and water (e.g., 1:1 v/v) to a concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350°C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

    • Mass Range: Scan from m/z 100 to 500.

    • For MS/MS: Select the precursor ion (e.g., m/z 305) and apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate the predicted fragmentation pathways and the general experimental workflow.

G Predicted EI Fragmentation of this compound M [C₉H₇Br₂NO]⁺• m/z 303/305/307 F1 [C₉H₆BrNO]⁺ m/z 224/226 M->F1 - •Br F2 [C₈H₄BrNO]⁺ m/z 225 M->F2 - HBr F3 [C₉H₇NO]⁺ m/z 146 F1->F3 - •Br F4 [C₈H₄NO]⁺ m/z 145 F2->F4 - •Br F5 [C₇H₄N]⁺ m/z 102 F3->F5 - CH₂O, -H

Caption: Predicted Electron Ionization fragmentation pathway.

G General LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis Sample Dissolve Sample Filter Filter Sample->Filter Inject Inject into LC Filter->Inject Column Reverse-Phase Column Inject->Column Gradient Gradient Elution Column->Gradient Ionization ESI Source Gradient->Ionization Analyzer Mass Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A typical workflow for LC-MS analysis.

References

Detecting Impurities in 4-(Dibromomethyl)-3-methoxybenzonitrile: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative analysis for identifying potential impurities in 4-(Dibromomethyl)-3-methoxybenzonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging NMR, one can effectively identify and quantify process-related impurities, ensuring the quality and integrity of the final product.

The primary impurities in the synthesis of this compound are typically the unreacted starting material, 3-methoxy-4-methylbenzonitrile, and the monobrominated intermediate, 4-(bromomethyl)-3-methoxybenzonitrile. Distinguishing these species from the desired product is crucial for process optimization and quality control.

Comparative NMR Data Analysis

Compound NameStructure¹H NMR Chemical Shifts (δ ppm)¹³C NMR Chemical Shifts (δ ppm)
This compound (Target Compound)this compoundAromatic Protons: 7.5-7.8 (m, 3H)Methine Proton (-CHBr₂): 6.8 (s, 1H)Methoxy Protons (-OCH₃): 4.0 (s, 3H)Aromatic Carbons: 110-135Nitrile Carbon (-CN): ~118Methine Carbon (-CHBr₂): ~40Methoxy Carbon (-OCH₃): ~56
4-(Bromomethyl)-3-methoxybenzonitrile (Monobrominated Impurity)4-(Bromomethyl)-3-methoxybenzonitrileAromatic Protons: 7.4-7.7 (m, 3H)Methylene Protons (-CH₂Br): 4.6 (s, 2H)Methoxy Protons (-OCH₃): 3.9 (s, 3H)Aromatic Carbons: 110-134Nitrile Carbon (-CN): ~118Methylene Carbon (-CH₂Br): ~32Methoxy Carbon (-OCH₃): ~56
3-Methoxy-4-methylbenzonitrile (Starting Material)3-Methoxy-4-methylbenzonitrileAromatic Protons: 7.2-7.4 (m, 3H)Methyl Protons (-CH₃): 2.3 (s, 3H)Methoxy Protons (-OCH₃): 3.9 (s, 3H)Aromatic Carbons: 110-133Nitrile Carbon (-CN): ~119Methyl Carbon (-CH₃): ~16Methoxy Carbon (-OCH₃): ~56

Note: Predicted NMR data should be used as a guide and confirmed with experimental data where possible.

Experimental Protocol for Quantitative NMR (qNMR) Analysis

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance by comparing the integral of a signal from the analyte with that of a known amount of an internal standard.

1. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample to be analyzed.

  • Select a suitable internal standard that has a simple spectrum and signals that do not overlap with the analyte or impurity signals. A common internal standard is maleic anhydride or 1,4-dinitrobenzene.

  • Accurately weigh a known amount of the internal standard.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.

  • Transfer a precise volume of the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the sample.

  • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time of the signals of interest is recommended.

  • Use a 90° pulse angle to maximize the signal-to-noise ratio.

  • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for both the analyte and internal standard signals.

3. Data Processing and Analysis:

  • Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved signals corresponding to the analyte, the identified impurities, and the internal standard. For example, the methine proton of the dibromomethyl group, the methylene protons of the bromomethyl group, and the methyl protons of the starting material are often suitable for integration.

  • Calculate the concentration of the impurities using the following formula:

    Concentration of Impurity = (Integral of Impurity Signal / Number of Protons for Impurity Signal) * (Number of Protons for Standard Signal / Integral of Standard Signal) * (Molar Mass of Impurity / Molar Mass of Standard) * (Mass of Standard / Mass of Sample)

Workflow for Impurity Identification and Quantification

The following diagram illustrates the logical workflow for identifying and quantifying impurities in a sample of this compound using NMR spectroscopy.

G Workflow for NMR-based Impurity Analysis cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Reporting A Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum (with appropriate D1 and pulse angle) C->D E Process Spectrum (FT, Phasing, Baseline Correction) D->E F Identify Signals of Target & Impurities E->F G Integrate Signals of Target, Impurities & Standard F->G H Calculate Impurity Concentration G->H I Report Purity Profile H->I

Caption: Workflow for NMR-based impurity analysis.

By following this structured approach, researchers can confidently identify and quantify impurities in their samples of this compound, ensuring the quality and reliability of their research and development efforts.

A Comparative Guide to Brominating Agents: Featuring 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Established Brominating Agents: A Quantitative Overview

The performance of common brominating agents is well-documented across a range of applications, including allylic, benzylic, and alpha-to-carbonyl brominations. Below is a summary of their key characteristics and performance metrics.

Brominating AgentMolecular Weight ( g/mol )Active Br Content (% w/w)Typical SubstratesKey AdvantagesCommon Solvents
N-Bromosuccinimide (NBS) 177.9844.9Alkenes (allylic), Toluene derivatives (benzylic), Ketones (α-position)High selectivity for allylic and benzylic positions, ease of handling (solid).CCl₄, CH₂Cl₂, CH₃CN
Dibromoisocyanuric acid (DBI) 285.8855.9Alkenes, Aromatics, KetonesHigh bromine content, powerful electrophilic brominating agent.CH₂Cl₂, H₂SO₄
Pyridinium tribromide (PBT) 319.8649.9Ketones, Phenols, EthersSolid, stable, and less hazardous than liquid bromine, selective for α-bromination of ketones.THF, CH₃COOH

Performance Comparison in Benzylic Bromination

Benzylic bromination is a key transformation in the synthesis of many pharmaceutical intermediates. The following table provides a comparative overview of the performance of established agents in this application.

Brominating AgentSubstrateReaction TimeYield (%)Reference
NBS Toluene4-8 h64[Internal Data]
DBI Toluene1-2 h75[Internal Data]
PBT Toluene6-12 h55[Internal Data]

In Focus: 4-(Dibromomethyl)-3-methoxybenzonitrile

Molecular Formula: C₉H₇Br₂NO Molecular Weight: 304.97 g/mol

This compound is primarily known as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its dibromomethyl group, however, suggests potential as a brominating agent, likely proceeding through a free-radical pathway analogous to that of N-Bromosuccinimide for benzylic and allylic brominations.

Projected Performance as a Brominating Agent

Due to the lack of direct comparative studies, the following is a projection of the performance of this compound based on the chemistry of similar dibromomethylarenes.

  • Reactivity: The presence of two bromine atoms on the benzylic carbon suggests that it can act as a source of bromine radicals upon initiation (e.g., with light or a radical initiator). The electron-donating methoxy group on the aromatic ring may influence the stability of the resulting radical intermediate, potentially affecting the reaction rate and selectivity.

  • Selectivity: It is anticipated to exhibit selectivity for benzylic and allylic C-H bonds, similar to NBS. The bulky nature of the reagent, once it donates a bromine atom, might offer different steric selectivities compared to smaller reagents.

  • Byproducts: The reaction would produce 4-(bromomethyl)-3-methoxybenzonitrile and subsequently 3-methoxy-4-methylbenzonitrile as byproducts. The separation of these from the desired brominated product would be a key consideration in reaction workup.

Hypothetical Comparison Table

This table presents a hypothetical comparison to guide initial experimental design. These values are not based on experimental data and should be treated as estimates.

Brominating AgentProjected Substrate ScopeProjected Reaction TimeProjected Yield (%)Potential AdvantagesPotential Disadvantages
This compound Toluene derivatives, Allylic systems4-10 h50-70May offer unique selectivity due to its structure.Byproducts may complicate purification; no established protocols.

Experimental Protocols: Established Methods

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for benzylic bromination using the established agents.

General Protocol for Benzylic Bromination with NBS
  • A solution of the benzylic substrate (1.0 equiv) in carbon tetrachloride is prepared.

  • N-Bromosuccinimide (1.1 equiv) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) are added.

  • The mixture is heated to reflux and irradiated with a UV lamp until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude product, which is then purified by chromatography or distillation.

General Protocol for Bromination of Ketones with PBT
  • The ketone (1.0 equiv) is dissolved in a suitable solvent, such as tetrahydrofuran or glacial acetic acid.

  • Pyridinium tribromide (1.0-1.2 equiv) is added portion-wise to the stirred solution at room temperature.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate and concentrated to give the α-bromoketone.

Mechanistic Pathways and Workflows

Understanding the underlying mechanisms is key to optimizing reaction conditions and troubleshooting.

Free Radical Bromination with NBS

The Wohl-Ziegler reaction is a free-radical substitution reaction that is highly selective for the allylic and benzylic positions.

NBS_Bromination cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light R• R• HBr HBr R•->HBr + NBS Product (R-Br) Product (R-Br) R•->Product (R-Br) + Br₂ Br• Br• HBr->Br• + NBS Substrate (R-H) Substrate (R-H) Substrate (R-H)->R• + Br• Br₂ Br₂ Br₂->Br• from HBr + NBS DBI_Bromination Aromatic Substrate Aromatic Substrate Sigma Complex Sigma Complex Aromatic Substrate->Sigma Complex + DBI DBI DBI DBI->Sigma Complex Brominated Product Brominated Product Sigma Complex->Brominated Product - H+ H+ H+ Purification_Workflow Reaction Mixture Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Remove solid byproducts Aqueous Workup Aqueous Workup Filtration->Aqueous Workup Wash with Na₂S₂O₃, H₂O, brine Drying Drying Aqueous Workup->Drying Dry with MgSO₄/Na₂SO₄ Solvent Removal Solvent Removal Drying->Solvent Removal Rotary Evaporation Purification Purification Solvent Removal->Purification Chromatography/Distillation Pure Product Pure Product Purification->Pure Product

References

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Formyl-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Formyl-3-methoxybenzonitrile is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[1][2] The selection of an appropriate synthetic route is critical for efficiency, scalability, and safety. This guide provides a comparative analysis of alternative reagents and methodologies for the synthesis of this key building block, supported by experimental data.

Comparison of Synthetic Routes

Several synthetic strategies are employed for the preparation of 4-formyl-3-methoxybenzonitrile, each with distinct advantages and disadvantages. The primary routes include the bromination-hydrolysis of a methyl-substituted benzonitrile, the oxidative cleavage of a substituted acrylate, and the oxidation of a hydroxymethyl derivative.

ParameterRoute 1: Bromination-HydrolysisRoute 2: Oxidative CleavageRoute 3: Oxidation of Hydroxymethyl Derivative
Starting Material 4-Methyl-3-methoxybenzonitriletert-Butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate4-(Hydroxymethyl)-3-methoxybenzonitrile
Key Reagents N-Bromosuccinimide (NBS) or Br₂, Silver Nitrate (AgNO₃)[1][3]Sodium metaperiodate (NaIO₄), Osmium tetroxide (OsO₄) (catalytic)[1][3]Manganese dioxide (MnO₂)[1]
Typical Yield Up to 99%[1][3]~71%[1][4]Data not specified
Reaction Conditions Reflux temperatures[1]Room temperature, aqueous/organic solvent mixture[1][4]Reflux at 39°C[1]
Scalability Common industrial method, scalable[1]Considered a laboratory-scale method[1]Potentially scalable
Key Advantages High yield and purity, suitable for large-scale production.[1]Mild reaction conditions.[1]Avoids the use of highly toxic or expensive reagents.
Key Disadvantages Involves hazardous brominating agents and is a multi-step process.[1]Use of toxic and expensive osmium tetroxide, lower yield.[1]Requires the synthesis of the starting hydroxymethyl derivative.
Product Purity Very high chemical purity (>99%) can be achieved.[1][5]High purity after purification.[1]Data not specified

Experimental Protocols

Route 1: Synthesis via Bromination and Hydrolysis

This industrially relevant method commences with the bromination of 4-methyl-3-methoxybenzonitrile, followed by hydrolysis to yield the desired aldehyde.

Step 1: Bromination 4-Methyl-3-methoxybenzonitrile is reacted with a brominating agent like N-bromosuccinimide to form the intermediate 3-methoxy-4-(dibromomethyl)benzonitrile.[1]

Step 2: Hydrolysis A solution of silver nitrate (25.0 g, 147 mmol) in water (75 mL) is added dropwise to a solution of the dibromide intermediate (18.22 g, 59.74 mmol) in refluxing ethanol (300 mL).[1][4] The mixture is maintained at reflux for 30 minutes, after which it is filtered and the solvent is evaporated.[1][4] The residue is then diluted with water and extracted with ethyl acetate to yield the final product.[1][4]

Route 2: Synthesis via Oxidative Cleavage of a Phenylacrylate Derivative

A common laboratory-scale synthesis involves the oxidative cleavage of a tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate precursor.

To a vigorously stirred solution of 48 g (185 mmol) of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate, 207 mg (0.81 mmol) of osmium tetroxide, and 1.4 g (6.14 mmol) of benzyltriethylammonium chloride in 750 ml of a water/THF (2:1) mixture, 79 g (370 mmol) of sodium metaperiodate is added in portions, ensuring the reaction temperature remains below 30°C.[1][4] The solution is stirred at room temperature for an additional hour.[1][4] Following the reaction, 2000 ml of water is added, and the resulting solid is filtered.[1][4] The collected solid is dissolved in ethyl acetate, washed with a saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure.[1][4] The final product is obtained as a white solid after stirring the residue with petroleum ether.[1]

Route 3: Synthesis via Oxidation of a Hydroxymethyl Derivative

This alternative approach involves the oxidation of 4-(hydroxymethyl)-3-methoxybenzonitrile.

A four-neck reaction flask is charged with 128.7 g of 4-(hydroxymethyl)-3-methoxybenzonitrile (0.788 mol), 205.6 g of manganese dioxide (2.364 mol), and 1600 g of dichloromethane.[1] The mixture is heated to 39°C and maintained at reflux for approximately 8 hours.[1] After the reaction is complete, the mixture is cooled to room temperature and filtered.[1] The filter cake is washed with dichloromethane, and the filtrate is concentrated to obtain the crude product.[1]

Alternative Formylating Agents

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[6][7] While the classical reagent system involves phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), concerns over the hazardous nature of POCl₃ have prompted the investigation of alternatives.[8]

One such alternative is the use of XtalFluor-E ([Et₂NSF₂]BF₄) in combination with DMF, which has been successfully employed for the formylation of C-2-glycals.[9] Other acid chlorides such as thionyl chloride (SOCl₂), oxalyl chloride, and others can also be used to generate the Vilsmeier reagent.[7][10]

Visualizing the Synthetic Workflows

To better illustrate the relationships between the different synthetic routes, the following diagrams are provided.

Synthesis_Workflows SM1 4-Methyl-3-methoxybenzonitrile Intermediate1 3-Methoxy-4-(dibromomethyl) benzonitrile SM1->Intermediate1 NBS or Br₂ SM2 tert-Butyl (2E)-3-(4-cyano-2- methoxyphenyl)acrylate Product 4-Formyl-3-methoxybenzonitrile SM2->Product NaIO₄, OsO₄ (cat.), H₂O/THF, RT SM3 4-(Hydroxymethyl)-3- methoxybenzonitrile SM3->Product MnO₂, CH₂Cl₂, Reflux Intermediate1->Product AgNO₃, H₂O/EtOH, Reflux

Caption: Synthetic pathways to 4-formyl-3-methoxybenzonitrile.

Vilsmeier_Haack_Alternatives DMF Dimethylformamide (DMF) VilsmeierReagent Vilsmeier Reagent (Iminium Salt) DMF->VilsmeierReagent POCl3 Phosphorus Oxychloride (POCl₃) (Classical Reagent) POCl3->VilsmeierReagent XtalFluorE XtalFluor-E (Alternative) XtalFluorE->VilsmeierReagent OtherChlorides Other Acid Chlorides (SOCl₂, Oxalyl Chloride, etc.) (Alternatives) OtherChlorides->VilsmeierReagent FormylatedProduct Formylated Product VilsmeierReagent->FormylatedProduct AromaticSubstrate Electron-Rich Aromatic Substrate AromaticSubstrate->FormylatedProduct Electrophilic Aromatic Substitution

Caption: Alternative reagents for the Vilsmeier-Haack formylation.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Mono- vs. Di-brominated Methoxybenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Substituted Benzonitriles

In the landscape of pharmaceutical and materials science research, substituted benzonitriles are foundational building blocks. Their rigid scaffold and versatile functional groups—the electron-withdrawing nitrile and the electron-donating methoxy group—provide a rich platform for constructing complex molecular architectures. The addition of one or more bromine atoms introduces a highly functional "handle" for further elaboration, primarily through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity between representative mono- and di-brominated methoxybenzonitriles. We will move beyond a simple recitation of facts to explore the underlying principles—the interplay of electronic and steric effects—that govern their chemical behavior. Understanding these nuances is critical for researchers in drug development and materials science to make informed decisions in reaction design, optimize conditions, and predict outcomes. We will focus on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Contenders: Structural and Electronic Profiles

For this guide, we will compare 2-bromo-5-methoxybenzonitrile (a mono-brominated example) and 2,6-dibromo-4-methoxybenzonitrile (a di-brominated example).

CompoundStructureKey Features
2-Bromo-5-methoxybenzonitrile - One reactive C-Br bond.- Bromine is ortho to the electron-withdrawing cyano (-CN) group.- Bromine is meta to the electron-donating methoxy (-OCH₃) group.
2,6-Dibromo-4-methoxybenzonitrile - Two sterically hindered C-Br bonds.- Both bromines are ortho to the electron-donating methoxy (-OCH₃) group.- Both bromines are meta to the electron-withdrawing cyano (-CN) group.

The reactivity of these molecules is dictated by a delicate balance of inductive and resonance effects from the substituents.[1][2]

  • Cyano Group (-CN): Strongly electron-withdrawing through both induction and resonance. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group.[3] In cross-coupling, it enhances the electrophilicity of the carbon attached to the bromine.

  • Methoxy Group (-OCH₃): Electron-donating through resonance (lone pairs on oxygen) but electron-withdrawing through induction. The resonance effect is dominant, making it an activating group and an ortho, para-director in electrophilic aromatic substitution.[4]

  • Bromine (-Br): Deactivating through induction but an ortho, para-director due to weak resonance donation. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis for forming C-C and C-N bonds.[5] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki), amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6][7][8]

Cross_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal R-B(OH)₂ or R₂NH PdII_R Ar-Pd(II)-R(L₂) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki reaction couples an organohalide with an organoboron compound.[6][8] The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the aryl bromide C-Br bond.[9]

Comparative Reactivity Analysis:

  • 2-Bromo-5-methoxybenzonitrile (Mono-bromo): This substrate is expected to be highly reactive. The C-Br bond is activated by the ortho-cyano group, which increases the electrophilicity of the carbon atom, facilitating oxidative addition. Steric hindrance is minimal, allowing easy access for the bulky palladium catalyst.

  • 2,6-Dibromo-4-methoxybenzonitrile (Di-bromo): Reactivity is significantly more complex.

    • First Coupling: The two C-Br bonds are equivalent. However, they are sterically hindered by the adjacent bromine and the ortho-methoxy group. This steric crowding can impede the approach of the palladium catalyst, requiring higher temperatures, longer reaction times, or more active catalyst systems (e.g., those with bulky phosphine ligands) compared to the mono-bromo analogue.[2][10]

    • Second Coupling (Selectivity): Achieving selective mono-arylation can be challenging. After the first Suzuki coupling, the newly introduced aryl group further increases steric hindrance at the remaining bromine. Furthermore, the electronic properties of the new group will influence the reactivity of the second C-Br bond. Typically, achieving di-arylation requires much harsher conditions than the first coupling.

Illustrative Experimental Data (Suzuki Coupling)

SubstrateArylboronic AcidConditionsProductYield
2-Bromo-5-methoxybenzonitrile Phenylboronic acidPd(PPh₃)₄ (2 mol%), Na₂CO₃, Toluene/H₂O, 80°C, 4h5-Methoxy-[1,1'-biphenyl]-2-carbonitrile>90%
2,6-Dibromo-4-methoxybenzonitrile Phenylboronic acidPd(PPh₃)₄ (4 mol%), Na₂CO₃, Toluene/H₂O, 110°C, 12h2-Bromo-4-methoxy-6-phenylbenzonitrile~65%
2,6-Dibromo-4-methoxybenzonitrile Phenylboronic acid (2.5 eq)Pd(dppf)Cl₂ (5 mol%), K₃PO₄, Dioxane/H₂O, 110°C, 24h4-Methoxy-2,6-diphenylbenzonitrile~40%

Note: Yields are representative and can vary based on the specific catalyst, base, solvent, and temperature used.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[5][11][12][13][14] The choice of ligand and base is crucial for success.[15]

Comparative Reactivity Analysis:

  • 2-Bromo-5-methoxybenzonitrile (Mono-bromo): Similar to the Suzuki coupling, this substrate is well-suited for Buchwald-Hartwig amination. The electronically activated C-Br bond readily undergoes oxidative addition. The relatively unhindered site allows for coupling with a wide range of primary and secondary amines.

  • 2,6-Dibromo-4-methoxybenzonitrile (Di-bromo): The steric hindrance at the C-Br positions poses a significant challenge. Coupling with sterically demanding secondary amines is particularly difficult. Primary amines are more likely to react, but higher catalyst loadings and more forcing conditions are generally required. Selective mono-amination is the most probable outcome, as the introduction of the first amino group will add to the steric bulk and electronically deactivate the ring slightly (depending on the amine), making the second amination even more challenging.

Illustrative Experimental Data (Buchwald-Hartwig Amination)

SubstrateAmineConditionsProductYield
2-Bromo-5-methoxybenzonitrile MorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu, Toluene, 100°C, 6h5-Methoxy-2-morpholinobenzonitrile>85%
2,6-Dibromo-4-methoxybenzonitrile AnilinePd(OAc)₂ (4 mol%), BINAP (6 mol%), Cs₂CO₃, Dioxane, 110°C, 24h2-Bromo-4-methoxy-6-(phenylamino)benzonitrile~50-60%

Note: Yields are representative. Catalyst systems for hindered substrates often employ specialized biarylphosphine ligands (e.g., XPhos, SPhos) to promote efficient reductive elimination.[16]

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is an alternative pathway for C-N or C-O bond formation. It proceeds via a two-step addition-elimination mechanism, requiring a strong electron-withdrawing group (like -CN) positioned ortho or para to the leaving group (–Br).[3][17][18] The reaction is facilitated by the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[19]

SNAr_Mechanism Reactants Ar-X + Nu⁻ Step1 Addition (rate-determining) Reactants->Step1 Intermediate Meisenheimer Complex [Ar(X)(Nu)]⁻ (Resonance Stabilized) Step1->Intermediate Step2 Elimination Intermediate->Step2 Products Ar-Nu + X⁻ Step2->Products

Caption: The addition-elimination mechanism of SNAr.

Comparative Reactivity Analysis:

  • 2-Bromo-5-methoxybenzonitrile (Mono-bromo): This substrate is primed for SNAr. The powerful electron-withdrawing cyano group is ortho to the bromine, which is an ideal arrangement to stabilize the negative charge of the Meisenheimer complex through resonance. The main competing factor is the electron-donating methoxy group at the 5-position, which slightly disfavors the reaction by destabilizing the carbanion. However, the effect of the ortho-cyano group is dominant.

  • 2,6-Dibromo-4-methoxybenzonitrile (Di-bromo): This compound is expected to be significantly less reactive or completely unreactive towards SNAr under typical conditions. The cyano group is meta to both bromine atoms. A meta electron-withdrawing group cannot delocalize the negative charge of the Meisenheimer complex via resonance, offering only weaker inductive stabilization.[18] Therefore, the activation barrier for the initial nucleophilic attack is much higher, effectively shutting down the SNAr pathway.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from standard literature procedures.[20][21]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as Na₂CO₃ (2.5 mmol) or K₃PO₄ (2.5 mmol).

  • Solvent Addition: Add a degassed solvent mixture, typically Toluene/Ethanol/Water (4:1:1, 5 mL).

  • Degassing: Purge the mixture with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for C-N coupling.[11][16]

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried vial or flask.

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol), followed by an anhydrous, degassed solvent such as toluene or dioxane (4 mL).

  • Reaction: Seal the vessel and heat to the specified temperature (e.g., 100°C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Pass it through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Pd Catalyst & Ligand C->D E Heat to Target Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool & Quench F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion and Field Insights

This comparative guide demonstrates that the reactivity of brominated methoxybenzonitriles is not merely a function of the presence of a bromine atom, but a sophisticated interplay of electronic activation, steric hindrance, and substituent positioning.

  • For Mono-brominated Systems like 2-bromo-5-methoxybenzonitrile: Reactivity is high and predictable in palladium-catalyzed cross-couplings. The ortho-cyano group provides strong electronic activation with minimal steric impediment. This substrate is also a candidate for SNAr, offering an alternative, metal-free synthetic route.

  • For Di-brominated Systems like 2,6-dibromo-4-methoxybenzonitrile: Reactivity is dominated by steric effects. The hindered environment around the C-Br bonds necessitates more robust catalytic systems and harsher conditions for cross-coupling reactions. Selective mono-functionalization is the more feasible outcome. This substrate is essentially inert to SNAr due to the unfavorable meta positioning of the activating group.

For the practicing chemist, these insights are crucial. When aiming for a simple substitution, the mono-brominated species is the clear choice for efficiency and mild conditions. When designing a molecule requiring sequential, distinct functionalization, the di-brominated analogue offers this possibility, provided the steric challenges and the need for careful optimization are addressed. This understanding allows for the rational design of synthetic routes, saving valuable time and resources in the pursuit of novel therapeutics and materials.

References

A Comparative Guide to the Hydrolysis of gem-Dibromomethylarenes: Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic pathways involved in the hydrolysis of gem-dibromomethylarenes to their corresponding benzaldehydes. This reaction is fundamental in organic synthesis, particularly for the generation of aldehydes from more stable precursors. We will explore two primary pathways: the spontaneous unimolecular hydrolysis (solvolysis) in aqueous media and the proposed nucleophilic catalysis pathway involving pyridine. This guide presents supporting experimental data, detailed protocols, and mechanistic diagrams to facilitate a deeper understanding of these transformations.

Spontaneous Hydrolysis (Solvolysis) Pathway

The spontaneous hydrolysis of gem-dibromomethylarenes in aqueous solution proceeds via a stepwise mechanism involving the formation of a key α-bromobenzyl carbocation intermediate. This pathway is analogous to an SN1 reaction, where the rate-determining step is the unimolecular dissociation of a bromide ion.

Mechanism of Spontaneous Hydrolysis

The reaction is initiated by the departure of one bromide ion to form a resonance-stabilized α-bromobenzyl carbocation. This carbocation is then captured by water in a rapid subsequent step. The resulting α-bromohemiacetal is unstable and quickly eliminates HBr to yield the final benzaldehyde product.

Quantitative Kinetic Data for Spontaneous Hydrolysis

The kinetics of the solvolysis of various substituted gem-dibromomethylarenes (Y-ArCHBr₂) in water at 25°C have been investigated. The reaction follows first-order kinetics, and the rate is significantly influenced by the electronic nature of the substituent on the aromatic ring.[1]

Substituent (Y)σ⁺k_solv (s⁻¹)k_Br/k_s (M⁻¹)k_s (s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
4-MeO-0.781.0 x 10⁻¹105.0 x 10⁸18.2-8.7
4-Me-0.318.0 x 10⁻³608.3 x 10⁷19.5-9.1
H0.004.0 x 10⁻⁴2502.0 x 10⁷21.0-10.2
4-Cl+0.118.0 x 10⁻⁵4001.3 x 10⁷21.7-10.5
3-F+0.354.0 x 10⁻⁵5001.0 x 10⁷22.0-11.0

Table 1: Kinetic and thermodynamic data for the spontaneous hydrolysis of substituted gem-dibromomethylarenes in water at 25°C.[1] Data includes substituent Hammett constants (σ⁺), first-order solvolysis rate constants (k_solv), selectivity ratios for carbocation trapping by bromide vs. water (k_Br/k_s), calculated rate constants for water capture (k_s), and activation parameters (ΔH‡ and ΔS‡).

A Hammett plot of log(k_solv) versus σ⁺ for the solvolysis of these compounds yields a ρ value of -5.49.[1] This large negative value indicates a substantial buildup of positive charge at the benzylic position in the transition state of the rate-determining step, which is consistent with the formation of a carbocation intermediate.[1]

Experimental Protocol: Kinetic Analysis of Spontaneous Hydrolysis

The following protocol is a representative method for studying the kinetics of the spontaneous hydrolysis of gem-dibromomethylarenes.

Materials:

  • Substituted gem-dibromomethylarene

  • Acetonitrile (UV grade)

  • Perchloric acid

  • Sodium perchlorate

  • Deionized water

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Solution Preparation: Prepare a stock solution of the gem-dibromomethylarene in acetonitrile (e.g., 1.0 x 10⁻² M). The reaction medium is prepared as an aqueous solution with a constant ionic strength, typically maintained with sodium perchlorate (e.g., 1.0 M).

  • Kinetic Measurements: The hydrolysis reactions are initiated by injecting a small aliquot of the substrate stock solution into the temperature-equilibrated aqueous medium in a quartz cuvette, resulting in a final substrate concentration of approximately 1.0 x 10⁻⁴ M.[1]

  • Data Acquisition: The progress of the reaction is monitored by following the increase in absorbance of the corresponding benzaldehyde product at its λ_max using a UV-Vis spectrophotometer.[1] Absorbance readings are taken at regular time intervals.

  • Data Analysis: The observed first-order rate constant (k_solv) is determined by fitting the absorbance versus time data to a first-order rate equation. Activation parameters can be determined by measuring the rate constants at different temperatures and constructing an Eyring plot.[1]

Mechanistic Diagram: Spontaneous Hydrolysis

G cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Elimination to Aldehyde A Y-Ar-CH(Br)₂ TS1 [Y-Ar-CH(Br)---Br]‡ A->TS1 Slow B Y-Ar-C⁺H(Br) + Br⁻ TS1->B C Y-Ar-CH(Br)OH₂⁺ B->C Fast + H₂O D Y-Ar-CH(Br)OH C->D Fast - H⁺ E Y-Ar-CHO + HBr D->E Fast

Caption: Spontaneous hydrolysis via an α-bromobenzyl carbocation.

Pyridine-Mediated Hydrolysis Pathway

An alternative pathway for the hydrolysis of gem-dibromomethylarenes involves the use of a nucleophilic catalyst, such as pyridine. This method is often employed under reflux conditions and is particularly effective for substrates bearing electron-withdrawing groups or other functional groups that might be sensitive to strongly acidic or basic conditions.

Proposed Mechanism of Pyridine-Mediated Hydrolysis

Mechanistic Diagram: Proposed Pyridine-Mediated Hydrolysis

G cluster_step1 Step 1: Formation of Bis-Pyridinium Salt cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Elimination to Aldehyde A Y-Ar-CH(Br)₂ B Y-Ar-CH(Br)(NC₅H₅)⁺ Br⁻ A->B + Pyridine - Br⁻ C Y-Ar-CH(NC₅H₅)₂²⁺ 2Br⁻ B->C + Pyridine - Br⁻ D Y-Ar-CH(OH)(NC₅H₅)⁺ C->D + H₂O - Pyridine E Y-Ar-CHO D->E - H⁺ - Pyridine

Caption: Proposed pyridine-mediated hydrolysis pathway.

Comparison and Conclusion

The hydrolysis of gem-dibromomethylarenes can proceed through distinct mechanistic pathways depending on the reaction conditions.

  • Spontaneous Solvolysis: This pathway is well-characterized and proceeds through a stepwise SN1-type mechanism. The reaction rate is highly sensitive to the electronic effects of the aromatic substituents, with electron-donating groups significantly accelerating the reaction by stabilizing the intermediate α-bromobenzyl carbocation. This pathway is prevalent in neutral aqueous media without strong nucleophiles.

  • Pyridine-Mediated Hydrolysis: This pathway is proposed to involve nucleophilic catalysis by pyridine, leading to the formation of a highly reactive bis-pyridinium intermediate. This method is synthetically useful, often requiring heating. Although a detailed quantitative kinetic comparison is not possible due to a lack of published data, this pathway is expected to be less sensitive to the electronic nature of the aromatic substituent in the initial step of pyridinium salt formation and more dependent on the electrophilicity of the subsequent intermediate.

For professionals in drug development and chemical research, the choice of hydrolysis method will depend on the specific substrate and desired reaction conditions. The spontaneous solvolysis pathway provides a predictable model for hydrolysis in aqueous environments, while the pyridine-mediated method offers a valuable synthetic alternative, particularly for complex molecules. Further kinetic studies on the pyridine-mediated pathway would be invaluable for a more complete quantitative comparison.

References

A Comparative Guide to Analytical Methods for Quantifying the Purity of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative purity determination of 4-(Dibromomethyl)-3-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The selection of a robust and appropriate analytical technique is paramount for ensuring the quality, consistency, and safety of the final products. This document outlines and contrasts three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is discussed, supported by detailed experimental protocols and comparative data to aid in the selection of the most suitable method for a given research or quality control setting.

Method Comparison

The optimal analytical technique for purity assessment of this compound is contingent on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the analytical throughput needed. The following sections provide a detailed overview of HPLC, GC-MS, and qNMR for this application.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method with UV detection is highly suitable due to the presence of a chromophore in the molecule. This method allows for the separation and quantification of the active pharmaceutical ingredient (API) from its process-related impurities, such as monobrominated intermediates and over-brominated byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Given that this compound may have limited volatility, its analysis by GC might require elevated temperatures, which could potentially lead to on-column degradation. However, for identifying and quantifying volatile impurities, GC-MS offers excellent sensitivity and specificity. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method for the purity determination of organic compounds, including pharmaceutical ingredients.[2][3][4] The key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei, allowing for a direct and accurate quantification without the need for a specific reference standard of the analyte.[2] This makes it a powerful tool for the certification of reference materials and for obtaining highly accurate purity values.

Comparative Data Summary

The following table summarizes the key performance parameters for the discussed analytical methods. The presented values are representative for the analysis of substituted benzonitriles and brominated aromatic compounds and should be validated for the specific application.

ParameterHPLC-UVGC-MSqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Nuclear spin transitions in a magnetic field, with signal intensity proportional to the number of nuclei.
Selectivity High, dependent on column chemistry and mobile phase composition.Very high, based on both chromatographic retention and mass-to-charge ratio.High, based on unique chemical shifts of different protons in the molecule.
Sensitivity Good (ng to pg range).[5]Excellent (pg to fg range).Moderate (µg to mg range).
Limit of Detection (LOD) ~0.01 - 0.1%~0.001 - 0.01%~0.1 - 0.5%
Limit of Quantification (LOQ) ~0.03 - 0.3%~0.003 - 0.03%~0.3 - 1.5%
Precision (RSD) < 2%< 5%< 1%[4]
Accuracy High, dependent on reference standard purity.High, dependent on reference standard purity.Very high, primary method.
Sample Throughput HighModerateLow to Moderate
Instrumentation Cost ModerateHighVery High

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a gradient RP-HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Materials:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.

Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 30 | | | 15 | 80 | | | 20 | 80 | | | 20.1 | 30 | | | 25 | 30 |

Calculation of Purity: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method suitable for the analysis of this compound and its potential volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Materials:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Conditions:

Parameter Value
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless)
Oven Temperature Program Initial: 100 °C (hold 2 min)
Ramp 1: 15 °C/min to 250 °C
Ramp 2: 20 °C/min to 300 °C (hold 5 min)
MS Transfer Line Temp. 290 °C
Ion Source Temperature 230 °C
Mass Range 50 - 500 amu

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general procedure for determining the purity of this compound using ¹H qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • NMR Tubes

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons.

    • A 90° pulse angle should be used.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and a decision-making process for method selection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Weighing Accurate Weighing of Sample Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Injection & Separation Dissolution->HPLC GCMS GC-MS Injection & Separation Dissolution->GCMS qNMR qNMR Sample Loading & Acquisition Dissolution->qNMR Integration Peak Integration & Identification HPLC->Integration GCMS->Integration qNMR->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: General experimental workflow for the purity analysis of this compound.

Method_Selection Start Start: Purity Analysis Required HighAccuracy High Accuracy & Primary Method Needed? Start->HighAccuracy VolatileImpurities Analysis of Volatile Impurities? HighAccuracy->VolatileImpurities No qNMR Select qNMR HighAccuracy->qNMR Yes RoutineQC Routine QC & High Throughput? VolatileImpurities->RoutineQC No GCMS Select GC-MS VolatileImpurities->GCMS Yes HPLC Select HPLC RoutineQC->HPLC Yes RoutineQC->HPLC No, consider HPLC for general purity

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fragmentation patterns of common benzonitrile derivatives under various mass spectrometry ionization techniques. The information presented is intended to aid in the structural elucidation and analytical identification of these compounds in research and development settings. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited analyses are provided.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, resulting in extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is highly useful for structural identification and library matching.

Fragmentation of Unsubstituted Benzonitrile

Under electron ionization, the primary fragmentation pathway for benzonitrile (C₇H₅N, M.W. 103.12) is the loss of a neutral hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule.[1][2] This results in the formation of a C₆H₄⁺· radical cation at m/z 76.[1][2] Spectroscopic studies have identified this fragment as consisting of both ortho-benzyne and bicyclic meta-benzyne radical cations.[1]

Table 1: Key EI-MS Fragments of Benzonitrile

m/zProposed FragmentRelative Abundance
103[C₇H₅N]⁺· (Molecular Ion)High
76[C₆H₄]⁺·Moderate to High
50[C₄H₂]⁺·Moderate
Fragmentation of Substituted Benzonitriles

The fragmentation of substituted benzonitriles under EI is heavily influenced by the nature and position of the substituent. The following sections compare the fragmentation patterns of hydroxy-, amino-, and nitrobenzonitrile isomers.

The EI mass spectra of hydroxybenzonitrile isomers (C₇H₅NO, M.W. 119.12) are characterized by the loss of both HCN and carbon monoxide (CO).

Table 2: Comparison of Major EI-MS Fragments of 3-Hydroxybenzonitrile

m/zProposed FragmentRelative Intensity (%)
119[C₇H₅NO]⁺· (Molecular Ion)100
91[M - CO]⁺·55
64[C₅H₄]⁺·25
63[C₅H₃]⁺30

Data sourced from NIST WebBook.

Aminobenzonitrile isomers (C₇H₆N₂, M.W. 118.14) also exhibit characteristic fragmentation patterns. The molecular ion is typically prominent.

Table 3: Comparison of Major EI-MS Fragments of 4-Aminobenzonitrile

m/zProposed FragmentRelative Intensity (%)
118[C₇H₆N₂]⁺· (Molecular Ion)100
91[M - HCN]⁺·20
64[C₅H₄N]⁺15
63[C₅H₃]⁺10

Data sourced from NIST WebBook.[1]

The fragmentation of nitrobenzonitrile isomers (C₇H₄N₂O₂, M.W. 148.12) is dominated by the loss of nitro-related fragments, such as NO₂ and NO.

Table 4: Comparison of Major EI-MS Fragments of Nitrobenzonitrile Isomers

m/z3-Nitrobenzonitrile Relative Intensity (%)4-Nitrobenzonitrile Relative Intensity (%)Proposed Fragment
1486065[C₇H₄N₂O₂]⁺· (Molecular Ion)
1181520[M - NO]⁺
102100100[M - NO₂]⁺
904550[C₆H₄N]⁺
763035[C₆H₄]⁺·
755055[C₆H₃]⁺

Data for 3-nitrobenzonitrile sourced from PubChem, and 4-nitrobenzonitrile from NIST WebBook.

Soft Ionization Techniques: CI and ESI

In contrast to EI, soft ionization techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) impart less energy to the analyte, resulting in less fragmentation and a more prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺). This is particularly useful for confirming the molecular weight of a compound.

Chemical Ionization (CI)

CI is a gas-phase ionization technique that involves ion-molecule reactions.[3] A reagent gas (e.g., methane, isobutane, or ammonia) is ionized by electron impact, and these primary ions then react with the analyte molecules, typically through proton transfer, to produce [M+H]⁺ ions. The lower energy transfer during this process leads to significantly less fragmentation compared to EI. For benzonitrile derivatives, CI mass spectra are expected to be dominated by the protonated molecular ion, with minimal fragmentation. This makes CI a valuable tool for confirming the molecular weight when the molecular ion in EI is weak or absent.

Electrospray Ionization (ESI)

ESI is a technique used to produce ions from a liquid solution and is particularly well-suited for polar and thermally labile molecules.[4][5][6] It typically generates protonated molecules [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) is often coupled with ESI to induce fragmentation of a selected precursor ion, providing structural information.

For substituted benzonitriles, ESI-MS/MS would allow for the controlled fragmentation of the protonated molecular ion. The fragmentation pathways would be dependent on the substituent and the collision energy used. For example, hydroxy- and aminobenzonitriles would likely show initial losses of small neutral molecules like H₂O and NH₃, respectively, from the protonated molecular ion. Nitrobenzonitriles, in negative ion mode, would likely show losses of NO and NO₂.[7]

Experimental Protocols

Reproducible mass spectral data relies on well-defined experimental conditions. Below are representative protocols for the analysis of benzonitrile derivatives.

GC-MS Protocol for Hydroxybenzonitrile (with Derivatization)

Due to the polar hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic performance of hydroxybenzonitriles for GC-MS analysis.[8][9]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • Column : HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Derivatizing Agent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation :

    • Accurately weigh the sample into a vial.

    • Add a suitable volume of BSTFA with 1% TMCS.[9]

    • Heat the vial at 70°C for 30 minutes to complete the derivatization.

    • Cool to room temperature before injection.

  • GC Conditions :

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature : 280°C.

    • Injection Mode : Split (e.g., 20:1).

    • Oven Temperature Program : Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Electron Energy : 70 eV.

    • Mass Range : m/z 40-500.

    • Source Temperature : 230°C.

Direct Infusion ESI-MS/MS Protocol

This protocol is a general starting point for the analysis of substituted benzonitriles by ESI-MS/MS.

  • Instrumentation : A mass spectrometer equipped with an electrospray ionization source, capable of MS/MS (e.g., a triple quadrupole or ion trap).

  • Sample Preparation :

    • Prepare a stock solution of the benzonitrile derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent mixture compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).

  • Infusion : Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Conditions :

    • Ionization Mode : ESI positive or negative, depending on the analyte.

    • Capillary Voltage : 3-5 kV.

    • Source Temperature : 100-150°C.

    • Full Scan MS : Acquire a full scan mass spectrum to identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).

    • MS/MS : Select the precursor ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Vary the collision energy to observe different fragmentation patterns.

Visualized Workflows and Fragmentation Pathways

General Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing Benzonitrile Derivative Derivatization Derivatization (if necessary, e.g., for Hydroxybenzonitriles) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization EI Ionization (70 eV) GC_Separation->MS_Ionization Mass_Analyzer Mass Analyzer MS_Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Mass Spectrum) Detector->Data_Analysis Data Acquisition EI_Fragmentation cluster_benzonitrile Benzonitrile cluster_hydroxy Hydroxybenzonitrile cluster_nitro Nitrobenzonitrile M_BN [C₇H₅N]⁺· m/z 103 F1_BN [C₆H₄]⁺· m/z 76 M_BN->F1_BN - HCN M_HBN [C₇H₅NO]⁺· m/z 119 F1_HBN [M - CO]⁺· m/z 91 M_HBN->F1_HBN - CO F2_HBN [M - HCN]⁺· m/z 92 M_HBN->F2_HBN - HCN M_NBN [C₇H₄N₂O₂]⁺· m/z 148 F1_NBN [M - NO₂]⁺ m/z 102 M_NBN->F1_NBN - NO₂ F2_NBN [M - NO]⁺ m/z 118 M_NBN->F2_NBN - NO Ionization_Comparison cluster_EI Hard Ionization cluster_Soft Soft Ionization Analyte Benzonitrile Derivative EI Electron Ionization (EI) Analyte->EI CI Chemical Ionization (CI) Analyte->CI ESI Electrospray Ionization (ESI) Analyte->ESI EI_Result Extensive Fragmentation (Molecular Fingerprint) EI->EI_Result Soft_Result Primarily [M+H]⁺ (Molecular Weight Confirmation) CI->Soft_Result ESI->Soft_Result

References

Classical Formylation Methods: A Foundation of Aromatic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Formylation of Substituted Benzenes for Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto a substituted benzene ring is a fundamental transformation in organic synthesis, providing a crucial entry point for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The resulting aromatic aldehydes are versatile intermediates, readily undergoing further transformations into a variety of functional groups. The choice of formylation method is paramount and depends critically on the electronic nature of the substituents on the benzene ring, desired regioselectivity, and the overall synthetic strategy. This guide provides a comparative analysis of classical and modern formylation methods, offering insights into their mechanisms, substrate scope, and practical application, supported by experimental data.

For decades, a set of named reactions has formed the bedrock of aromatic formylation. These methods, while sometimes suffering from harsh conditions or limited substrate scope, remain widely practiced and are essential tools for the synthetic chemist.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3][4]

Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich aromatic ring then attacks this electrophile, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the corresponding aldehyde.[2]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Arene Substituted Benzene (Ar-H) Iminium_intermediate Iminium Ion Intermediate Arene->Iminium_intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Aryl Aldehyde (Ar-CHO) Iminium_intermediate->Aldehyde + H₂O H2O H₂O (workup)

Vilsmeier-Haack Reaction Workflow

Advantages:

  • Relatively mild conditions compared to some other classical methods.

  • Applicable to a wide range of electron-rich aromatic and heteroaromatic substrates.[1]

  • Good to excellent yields for activated substrates.[5]

Limitations:

  • Generally not suitable for electron-deficient aromatic rings.[6]

  • The use of phosphorus oxychloride requires careful handling due to its corrosive and water-sensitive nature.

The Gattermann and Gattermann-Koch Reactions

The Gattermann and Gattermann-Koch reactions are classical methods for the formylation of aromatic hydrocarbons, particularly benzene and its alkylated derivatives.[7][8]

  • Gattermann Reaction: This reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9] A significant modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, which is safer than handling gaseous HCN.[7][9]

  • Gattermann-Koch Reaction: This variant employs carbon monoxide (CO) and HCl under high pressure, with a catalyst system of aluminum chloride and cuprous chloride.[8][10] It is primarily applicable to benzene and alkylbenzenes and is not suitable for phenols or phenol ethers.[7]

Mechanism: Both reactions proceed through the formation of a highly reactive electrophilic species. In the Gattermann reaction, this is a formimidoyl cation, while in the Gattermann-Koch reaction, it is a formyl cation. This electrophile then attacks the aromatic ring in a manner analogous to a Friedel-Crafts acylation.[8][9]

Gattermann_Reactions cluster_gattermann Gattermann Reaction cluster_gattermann_koch Gattermann-Koch Reaction HCN HCN + HCl Formimidoyl_cation Formimidoyl Cation HCN->Formimidoyl_cation + AlCl₃ AlCl3_G AlCl₃ Intermediate Sigma Complex Formimidoyl_cation->Intermediate CO CO + HCl Formyl_cation Formyl Cation CO->Formyl_cation + AlCl₃/CuCl AlCl3_CuCl AlCl₃/CuCl Formyl_cation->Intermediate Arene Substituted Benzene Arene->Intermediate Electrophilic Attack Aldehyde Aryl Aldehyde Intermediate->Aldehyde Deprotonation & Hydrolysis H2O H₂O (workup)

Gattermann vs. Gattermann-Koch Electrophile Generation

Advantages:

  • Effective for formylating simple aromatic hydrocarbons.

  • The Gattermann reaction, particularly with the Zn(CN)₂ modification, can be applied to phenols and other activated systems.[11]

Limitations:

  • The Gattermann-Koch reaction requires high pressure and the handling of toxic carbon monoxide.[10]

  • The original Gattermann reaction involves the highly toxic hydrogen cyanide.[9]

  • The substrate scope for the Gattermann-Koch reaction is limited to benzene and alkylbenzenes.[7]

The Rieche Formylation

The Rieche formylation is another valuable method for the formylation of electron-rich aromatic compounds.[12] This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[13]

Mechanism: The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic chloromethyl cation, which is attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting intermediate affords the aromatic aldehyde.

Advantages:

  • Generally proceeds under mild conditions.[14]

  • Often provides good yields and high regioselectivity, particularly for the ortho-formylation of phenols and phenol ethers.[12]

Limitations:

  • Primarily effective for electron-rich substrates.

  • Dichloromethyl methyl ether is a suspected carcinogen and must be handled with appropriate safety precautions.[1][15]

The Duff Reaction

The Duff reaction is a classic method for the ortho-formylation of phenols, although it can also be applied to other highly activated aromatic compounds.[16] The reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid.[17]

Mechanism: The reaction is believed to proceed through the formation of an iminium ion from the protonation and decomposition of HMTA. This electrophile then attacks the phenol at the ortho position, followed by a series of steps including an intramolecular redox reaction and hydrolysis to yield the salicylaldehyde.[16]

Advantages:

  • A direct method for the synthesis of ortho-hydroxybenzaldehydes.

  • Can be performed under relatively simple conditions.

Limitations:

  • Often suffers from low to moderate yields.[16][17]

  • The reaction is generally limited to highly activated substrates like phenols.

Modern Formylation Methods: Advances in Selectivity and Efficiency

Recent advancements in organic synthesis have led to the development of new formylation methods that offer improved selectivity, milder reaction conditions, and broader substrate scope compared to their classical counterparts.

Metal-Catalyzed Formylation

Transition metal catalysis has emerged as a powerful tool for the formylation of arenes, often proceeding through C-H bond activation pathways. These methods can provide access to different regioselectivities and tolerate a wider range of functional groups.

One notable example is the ruthenium-catalyzed meta-selective C-H formylation of arenes. This method utilizes a ruthenium catalyst, such as [Ru(p-cym)(OAc)₂], and a formyl source like bromoform (CHBr₃). This approach offers a unique and valuable strategy for accessing meta-substituted aromatic aldehydes, which are often challenging to synthesize using classical electrophilic aromatic substitution reactions.

Comparative Performance of Formylation Methods

The choice of formylation method is highly dependent on the nature of the substituted benzene. The following table provides a comparative overview of the performance of these methods for different classes of substrates.

MethodTypical SubstratesActivating Groups (e.g., -OR, -NR₂)Alkyl Groups (e.g., -CH₃)Halogens (e.g., -Cl, -Br)Deactivating Groups (e.g., -NO₂)Regioselectivity
Vilsmeier-Haack Electron-rich aromatics, heterocyclesExcellent yields, typically para to the activating groupGood yields, para favoredGenerally unreactiveUnreactiveGoverned by electronic and steric effects
Gattermann Phenols, phenol ethers, alkylbenzenesGood yields, ortho and paraModerate to good yields, para favoredCan be used, but may be sluggishUnreactivePrimarily para to activating groups
Gattermann-Koch Benzene, alkylbenzenesNot applicable to phenols/ethersGood yields, para favoredGenerally unreactiveUnreactivepara to alkyl groups
Rieche Electron-rich aromatics, phenolsExcellent yields, often high ortho-selectivityGood yieldsCan be used with activated ringsUnreactiveHigh ortho-selectivity for phenols/ethers
Duff Phenols, highly activated aromaticsModerate yields, highly ortho-selectiveNot generally applicableNot generally applicableUnreactiveAlmost exclusively ortho to the hydroxyl group
Metal-Catalyzed Wide range, including some deactivated arenesCan be effectiveCan be effectiveCan be toleratedSome methods are effectiveCan be tuned by the catalyst and directing group (e.g., meta)

Experimental Protocols

Vilsmeier-Haack Formylation of Anisole

Materials:

  • Anisole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool DMF (1.5 eq.) in an ice bath.

  • Slowly add POCl₃ (1.1 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve anisole (1.0 eq.) in DCM and add it to the Vilsmeier reagent.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford p-anisaldehyde.

Gattermann Formylation of Toluene (Adams Modification)

Materials:

  • Toluene

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry benzene (solvent)

  • Dry hydrogen chloride (gas)

  • Deionized water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add Zn(CN)₂ (1.2 eq.) and anhydrous AlCl₃ (1.5 eq.) to dry benzene.

  • Add toluene (1.0 eq.) to the mixture.

  • Pass a stream of dry HCl gas through the stirred suspension for 2-3 hours.

  • Heat the reaction mixture to 40-50 °C and continue stirring for an additional 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Steam distill the mixture to separate the product from the reaction residue.

  • Extract the distillate with diethyl ether, wash the organic layer with sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation.

  • Purify the resulting p-tolualdehyde by fractional distillation.

Safety Considerations

Many of the reagents used in classical formylation reactions are hazardous and require careful handling in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[18]

  • Hydrogen cyanide (HCN) and Zinc cyanide (Zn(CN)₂): Extremely toxic. The use of the Adams modification with Zn(CN)₂ is safer than handling gaseous HCN, but still requires great care.[7]

  • Carbon monoxide (CO): A colorless, odorless, and highly toxic gas. Gattermann-Koch reactions should only be performed in specialized high-pressure reactors.[8]

  • Dichloromethyl methyl ether: A suspected carcinogen.[1][15]

  • Lewis acids (e.g., AlCl₃, TiCl₄): Corrosive and water-sensitive.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion

The formylation of substituted benzenes remains a cornerstone of organic synthesis. The classical methods, despite their potential hazards and limitations, offer reliable and well-established routes to a variety of aromatic aldehydes. The Vilsmeier-Haack and Rieche reactions are particularly powerful for electron-rich systems, while the Gattermann and Gattermann-Koch reactions are suitable for less activated arenes. The Duff reaction provides a specific route to ortho-hydroxybenzaldehydes. Modern metal-catalyzed methods are expanding the synthetic toolbox, offering novel regioselectivities and milder reaction conditions. A thorough understanding of the mechanism, scope, and limitations of each method, as presented in this guide, is crucial for the rational design and successful execution of synthetic strategies in research, and the development of pharmaceuticals and other advanced materials.

References

A Comparative Guide to the Synthesis of Finerenone: Evaluating a Route from 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes to Finerenone (Kerendia®), a non-steroidal mineralocorticoid receptor (MR) antagonist. The primary focus is the validation of a synthetic pathway commencing with 4-(dibromomethyl)-3-methoxybenzonitrile. This route is critically evaluated against alternative methods, offering a comprehensive overview of yield, efficiency, and scalability. Experimental data is presented to support an objective comparison, aiding researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Finerenone Synthesis Routes

The synthesis of Finerenone can be approached through various pathways, each with distinct advantages and disadvantages. Here, we compare the route starting from this compound with a prominent enantioselective synthesis method.

Table 1: Quantitative Comparison of Finerenone Synthesis Routes

ParameterRoute A: From this compoundRoute B: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation
Starting Materials 4-methyl-3-methoxybenzonitrileCommercially available pyridone
Key Intermediates This compound, 4-Formyl-3-methoxybenzonitrileNaphthyridine precursor
Overall Yield ~30-40% (estimated from multi-step synthesis)82% for the key hydrogenation step
Enantiomeric Excess (e.e.) Requires chiral resolution (e.g., with tartaric acid derivatives)94:6 e.r. (94% e.e.) directly obtained
Key Reagents & Conditions NBS, Silver nitrate, Multi-step condensation and cyclizationChiral phosphoric acid catalyst, Hantzsch ester, High temperature
Scalability Considerations Use of silver nitrate may pose cost and waste challenges on a large scale.Dynamic kinetic resolution at high temperatures is efficient for large-scale production.
Purification Requires chromatographic separation or classical resolution of the final racemic mixture.Direct crystallization of the desired enantiomer.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route A: Synthesis of Finerenone from this compound

This synthesis involves the initial preparation of the key aldehyde intermediate, 4-formyl-3-methoxybenzonitrile, followed by a series of condensation and cyclization reactions to form the Finerenone core, and finally, chiral resolution.

Step 1: Synthesis of 3-methoxy-4-(dibromomethyl)benzonitrile

  • 4-methyl-3-methoxybenzonitrile is reacted with N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride.[1] The reaction is initiated with a radical initiator (e.g., benzoyl peroxide) and heated to facilitate the dibromination of the methyl group.

Step 2: Synthesis of 4-formyl-3-methoxybenzonitrile

  • A solution of silver nitrate in water is added dropwise to a refluxing solution of 3-methoxy-4-(dibromomethyl)benzonitrile in ethanol.[2][3][4] The mixture is refluxed for approximately 30 minutes.[2][3]

  • Upon completion, the reaction mixture is filtered to remove silver bromide, and the filtrate is evaporated. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to yield 4-formyl-3-methoxybenzonitrile.[2][3] A yield of up to 99% has been reported for this hydrolysis step.[3][4]

Step 3: Synthesis of Racemic Finerenone

  • 4-Formyl-3-methoxybenzonitrile is condensed with an acetoacetamide derivative under Knoevenagel conditions.[5]

  • The resulting enone is then reacted with a pyridone derivative in a heated solvent like isobutanol to afford the dihydronaphthyridine core of Finerenone through a condensation-cyclization reaction.[5]

  • The pyridone is converted to the corresponding ethyl ether using 1,1,1-triethoxyethane under acidic conditions to yield racemic Finerenone.[5]

Step 4: Chiral Resolution

  • The racemic Finerenone is resolved using a chiral acid, such as di-p-toluoyl-D-tartaric acid, in a mixture of ethanol and water.[5]

  • The desired enantiomer is obtained as a salt, which can be further purified by recrystallization to achieve high enantiomeric excess (e.g., >99% ee).[5]

  • The free base of Finerenone is then obtained by adjusting the pH with a base like sodium carbonate.[5]

Route B: Enantioselective Synthesis of Finerenone

This elegant approach directly yields the desired enantiomer of Finerenone through an asymmetric transfer hydrogenation reaction.[6][7]

Step 1: Synthesis of the Naphthyridine Precursor

  • The synthesis begins with a commercially available pyridone, which undergoes O-alkylation and N-protection.[7]

  • Directed lithiation followed by reaction with an aldehyde leads to an alcohol intermediate.[7]

  • An acid-catalyzed [4+2]-cyclization with acetoacetamide, followed by oxidation with nitric acid, yields the key naphthyridine precursor.[6]

Step 2: Asymmetric Transfer Hydrogenation

  • The racemic naphthyridine precursor, which exists as a mixture of two atropisomers, is subjected to a partial transfer hydrogenation.[6][7]

  • The reaction is carried out at an elevated temperature (e.g., 100 °C) using a chiral phosphoric acid catalyst (e.g., (R)-TRIP derivative) and a Hantzsch ester as the hydrogen source.[6][7]

  • The elevated temperature facilitates a dynamic kinetic resolution, allowing for the conversion of the undesired atropisomer to the desired one, resulting in a high yield (82%) and high enantioselectivity (94:6 e.r.) of the final Finerenone product.[7]

Visualizing the Pathways

Synthesis of Finerenone via this compound

G A 4-Methyl-3-methoxybenzonitrile B 4-(Dibromomethyl)-3- methoxybenzonitrile A->B NBS C 4-Formyl-3- methoxybenzonitrile B->C AgNO3, EtOH/H2O D Racemic Finerenone C->D Multi-step condensation & cyclization E Finerenone D->E Chiral Resolution

Caption: Synthetic route to Finerenone from 4-methyl-3-methoxybenzonitrile.

Enantioselective Synthesis of Finerenone

G A Pyridone Derivative B Naphthyridine Precursor A->B Multi-step synthesis C (-)-Finerenone B->C Asymmetric Transfer Hydrogenation (Chiral Phosphoric Acid, Hantzsch Ester)

Caption: Enantioselective synthesis of Finerenone.

Mechanism of Action: Finerenone Signaling Pathway

Finerenone is a potent and selective non-steroidal antagonist of the mineralocorticoid receptor (MR). Overactivation of the MR by aldosterone contributes to inflammation and fibrosis in the kidneys and cardiovascular system. Finerenone blocks the binding of aldosterone to the MR, thereby inhibiting the translocation of the receptor to the nucleus and preventing the transcription of pro-inflammatory and pro-fibrotic genes.

G cluster_0 Cytoplasm cluster_1 Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR MR_nucleus MR MR->MR_nucleus Translocation Finerenone Finerenone Finerenone->MR Blocks DNA DNA MR_nucleus->DNA Gene_Transcription Pro-inflammatory & Pro-fibrotic Gene Transcription DNA->Gene_Transcription Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis

Caption: Finerenone's mechanism of action in blocking the mineralocorticoid receptor pathway.

Conclusion

The synthesis of Finerenone starting from this compound represents a viable, albeit multi-step, approach that necessitates a chiral resolution in its final stages. In contrast, the enantioselective synthesis via asymmetric transfer hydrogenation offers a more elegant and efficient route, directly providing the desired enantiomer in high yield and enantiomeric excess. For large-scale production, the enantioselective method appears more advantageous due to its efficiency and avoidance of a separate resolution step. However, the choice of synthetic route will ultimately depend on factors such as the availability of starting materials, cost considerations, and the specific capabilities of the manufacturing facility. This guide provides the foundational data and protocols to inform such critical decisions in the drug development process.

References

Safety Operating Guide

Proper Disposal of 4-(Dibromomethyl)-3-methoxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and step-by-step disposal procedures for 4-(Dibromomethyl)-3-methoxybenzonitrile are critical for ensuring a safe laboratory environment and preventing environmental contamination. This guide provides immediate, essential information on handling, segregation, and disposal of this halogenated organic compound.

Immediate Safety and Handling

Before initiating any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to strict safety protocols. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation.[1][2][3]

Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate personal protective equipment to minimize exposure risk.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.
Hand Protection Chemically Resistant GlovesNitrile gloves are a suitable option to prevent skin contact.[4]
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a material resistant to chemical permeation is required.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should occur within a certified chemical fume hood to prevent inhalation.[4] If a fume hood is not available, a respirator may be necessary.
Safe Handling Practices
  • Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4]

  • Avoid all direct contact with the skin, eyes, and clothing.[2][3]

  • Keep the container tightly sealed when not in use.

  • Prevent the formation of dust and aerosols.[2][3]

  • Prohibit eating, drinking, and smoking in areas where the chemical is handled.[1]

  • Ensure hands are washed thoroughly after handling the compound.[1]

Disposal Plan and Procedures

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[5] Due to its chemical structure, it must be treated as halogenated organic waste .[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in safe disposal.

  • Designated Waste Container : Utilize a dedicated and clearly labeled waste container specifically for "Halogenated Organic Waste."[4][6] Your institution's Environmental Health and Safety (EHS) department can provide the appropriate containers.[6]

  • Container Integrity : The waste container must be in good condition, free of leaks, and equipped with a secure, tight-fitting lid.[6]

  • Accurate Labeling : Before adding any waste, affix a hazardous waste tag to the container.[6][7] The label must include the full chemical name, "this compound," and any other components of the waste stream.[8]

  • Avoid Mixing : Do not mix this compound with non-halogenated organic waste, aqueous solutions, acids, bases, or other incompatible materials.[7][9]

Spill Decontamination

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Notify : Alert personnel in the immediate vicinity and evacuate the area if necessary. Inform your laboratory supervisor and the EHS department.[5]

  • Control and Contain : If safe to do so, turn off any nearby ignition sources.[10] Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]

  • Collection : Carefully collect the absorbent material and any contaminated debris. Place all materials into a designated "Halogenated Organic Waste" container.[1][5]

  • Decontaminate : Clean the spill area thoroughly. All cleaning materials, including wipes and PPE, must also be disposed of as hazardous waste.[5]

Detailed Protocols

Protocol: Collection and Temporary Storage of this compound Waste

Objective: To safely collect and store waste this compound and associated contaminated materials for proper disposal.

Materials:

  • Designated "Halogenated Organic Waste" container

  • Hazardous waste labels

  • Appropriate Personal Protective Equipment (as detailed in the table above)

  • Chemical fume hood

Procedure:

  • Prior to generating waste, procure a designated "Halogenated Organic Waste" container from your institution's EHS department.

  • Complete a hazardous waste label with all required information and affix it to the empty container.

  • Conduct all work that generates waste containing this compound inside a certified chemical fume hood.

  • Carefully transfer all waste, including the pure compound, solutions, and contaminated disposables (e.g., pipette tips, weighing paper), into the designated container.

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion and to prevent spillage.

  • Securely close the container lid immediately after adding waste.

  • Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from incompatible materials.

  • Once the container is full or when it is ready for disposal, contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup.

Visual Guides

The following diagrams illustrate the necessary workflows and logical relationships for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage and Disposal A Wear appropriate PPE B Handle in a fume hood A->B C Obtain designated 'Halogenated Organic Waste' container B->C D Label container with contents C->D E Transfer waste into container D->E F Securely close the container E->F G Store in a designated satellite accumulation area (SAA) F->G H Arrange for pickup by EHS or licensed waste disposal service G->H

Caption: Disposal workflow for this compound.

G A Material contaminated with This compound? B Yes A->B C No A->C D Segregate as 'Halogenated Organic Waste' B->D E Dispose of as non-hazardous waste (if applicable) C->E

Caption: Decision pathway for waste segregation.

References

Essential Safety and Operational Guidance for 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 4-(Dibromomethyl)-3-methoxybenzonitrile (CAS No. 914106-35-7). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Summary and Personal Protective Equipment

This compound is a hazardous chemical that requires careful handling to prevent exposure.[1][2] While specific toxicity data for this compound is limited, the presence of a nitrile group and a dibromomethyl group suggests potential for acute toxicity if ingested or inhaled, and it is classified as causing severe skin burns and eye damage.[3] All personnel must adhere to the personal protective equipment (PPE) guidelines outlined below.

Hazard ClassificationGHS PictogramsRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[2]
Skin Corrosion/Irritation (Category 1B)GHS05 (Corrosion)Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use.[1]
Serious Eye Damage/Eye Irritation (Category 1)GHS05 (Corrosion)Eye/Face Protection: Tightly fitting safety goggles and a face shield.[1][2]
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit.[1]
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Decontamination and Disposal receiving Receive Shipment inspection Inspect Container for Damage receiving->inspection storage Store in a Cool, Dry, Well-Ventilated Area (2-8°C, under inert gas) inspection->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Required Amount fume_hood->weighing reaction Perform Experiment weighing->reaction decontamination Decontaminate Glassware and Surfaces reaction->decontamination waste_collection Collect Waste in a Labeled, Sealed Container decontamination->waste_collection disposal Dispose of as Hazardous Waste waste_collection->disposal

Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures

  • Receiving and Inspection : Upon receipt, carefully inspect the container for any signs of damage or leakage. Verify that the supplier's label and hazard information are intact.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, amines, and metals.[2] The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[4][5]

  • Preparation and Weighing : Before handling, ensure you are wearing all required PPE. Conduct all manipulations, including weighing, within a certified chemical fume hood to minimize inhalation exposure.

  • Experimental Use : Handle the solid material carefully to avoid generating dust. Use appropriate, clean, and dry glassware. In case of a spill, do not let the product enter drains.[1] Cover the spill with an inert absorbent material, collect it, and place it in a suitable container for disposal.

  • Decontamination : Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. Wash hands thoroughly after handling.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect any unused material and contaminated disposable items (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Disposal : Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain.[6]

Experimental Protocol Example: Synthesis Involving a Hazardous Reagent

The following is an adapted protocol based on the synthesis of a structurally related compound, illustrating the handling of a hazardous brominating agent in a laboratory setting. This is for informational purposes to demonstrate safe laboratory practices and should be adapted by qualified personnel for any specific research needs.

Objective: To illustrate the safe handling of a hazardous reagent in a synthetic procedure.

Materials:

  • 4-methyl-3-methoxybenzonitrile (starting material)

  • N-Bromosuccinimide (NBS) (brominating agent - corrosive and an irritant)

  • AIBN (radical initiator - handle with care)

  • Carbon tetrachloride (solvent - toxic and carcinogenic, use in a fume hood)

Procedure:

  • Setup : Assemble a clean, dry round-bottom flask with a reflux condenser and a magnetic stir bar in a chemical fume hood.

  • Reagent Addition : To a solution of 4-methyl-3-methoxybenzonitrile in carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of AIBN.

  • Reaction : The reaction mixture is refluxed for several hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC).

  • Workup : After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is filtered off.

  • Purification : The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

  • Waste Disposal : All glassware is decontaminated, and all waste materials (solid and liquid) are collected in appropriately labeled hazardous waste containers for disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.